Dihydrofarnesol
Description
Structure
3D Structure
Properties
CAS No. |
37519-97-4 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
(6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol |
InChI |
InChI=1S/C15H28O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,15-16H,5-6,8,10-12H2,1-4H3/b14-9+ |
InChI Key |
OOOOFOPLSIWRAR-NTEUORMPSA-N |
SMILES |
CC(CCC=C(C)CCC=C(C)C)CCO |
Isomeric SMILES |
CC(CC/C=C(\C)/CCC=C(C)C)CCO |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)CCO |
density |
0.867-0.873 |
Other CAS No. |
51411-24-6 |
physical_description |
Colourless to pale yellow liquid; Floral, fruity aroma |
solubility |
Insoluble in water; soluble in DMSO and acetone Soluble (in ethanol) |
Synonyms |
2,3-dihydrofarnesol |
Origin of Product |
United States |
Foundational & Exploratory
Dihydrofarnesol Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrofarnesol, a sesquiterpenoid alcohol, is a naturally occurring compound in various plants. While the upstream pathways of isoprenoid biosynthesis leading to its precursor, farnesol, are well-established, the specific enzymatic conversion to this compound in plants remains an area of active investigation. This technical guide provides a comprehensive overview of the known and hypothesized biosynthetic pathway of this compound, detailed experimental protocols for its analysis and the characterization of related enzymes, and a summary of the regulation of the overarching isoprenoid pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug development.
Introduction
Sesquiterpenoids are a diverse class of C15 isoprenoid compounds derived from farnesyl diphosphate (FPP). They play crucial roles in plant defense, signaling, and as precursors to various secondary metabolites. This compound is a saturated derivative of the more commonly known farnesol. Understanding its biosynthesis is critical for harnessing its potential applications in pharmaceuticals, flavorings, and fragrances. This guide elucidates the current understanding of the this compound biosynthesis pathway in plants.
Upstream Biosynthesis of Farnesol
The biosynthesis of farnesol, the immediate precursor to the hypothesized this compound synthesis, originates from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to produce these C5 building blocks: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.
Farnesyl diphosphate (FPP) synthase then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, FPP. FPP is a key branch-point intermediate in isoprenoid metabolism. The dephosphorylation of FPP by various phosphatases yields farnesol.
The Discovery and Isolation of Dihydrofarnesol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofarnesol, a sesquiterpenoid alcohol, is a naturally occurring compound found in a variety of plants and insects.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the initial identification of this molecule in insect pheromones and its subsequent discovery in various natural sources. It also outlines the experimental protocols for its isolation and characterization, presents its physicochemical properties in a structured format, and explores its potential biological significance through known signaling pathways of its close structural analog, farnesol.
Discovery and First Isolation
The discovery of this compound is rooted in the field of chemical ecology, specifically in the study of insect pheromones. While an exact first publication detailing its isolation has not been definitively identified in the conducted search, strong evidence points to its initial discovery in the 1970s from the Dufour's gland of Halictine bees and as a component of the cephalic marking pheromone in male bumblebees (Bombus terrestris).[1][2][3] These early studies involved the collection of glandular secretions, followed by solvent extraction and analysis using gas chromatography-mass spectrometry (GC-MS) to identify the volatile components.
Since its initial discovery in insects, this compound has been identified in various other natural sources, including the flowers of Cyclamen persicum and Cyclamen purpurascens.[1][4][5] Its presence has also been reported in marine brown and red algae.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a floral, green, and metallic odor.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₈O | [6][7] |
| Molecular Weight | 224.38 g/mol | [4][6] |
| CAS Number | 51411-24-6 ((±)-dihydrofarnesol) | [1][4] |
| 37519-97-4 ((E)-dihydrofarnesol) | [2][6] | |
| 27745-36-4 (2,3-Dihydrofarnesol) | [7] | |
| Boiling Point | 301-302 °C at 760 mmHg | [1] |
| 307-308 °C at 760 mmHg (est.) | [2] | |
| Refractive Index | 1.471 - 1.477 @ 20°C | [1] |
| Specific Gravity | 0.867 - 0.873 @ 20°C | [1] |
| Flash Point | 104.44 °C (220 °F) | [1] |
| Solubility | Soluble in alcohol; Insoluble in water | [1] |
Experimental Protocols
The following sections detail the methodologies for the isolation and characterization of this compound from natural sources, based on established techniques in natural product chemistry.
Isolation of this compound from Bombus terrestris Cephalic Gland Secretions
This protocol is a generalized representation of the techniques likely employed in the initial discovery and subsequent studies of bumblebee pheromones.
1. Sample Collection:
-
Male Bombus terrestris bees are collected.
-
The cephalic glands are dissected under a stereomicroscope.
2. Extraction:
-
The dissected glands are immersed in a minimal volume of a non-polar solvent, such as hexane or dichloromethane, for a period of several hours to extract the volatile compounds.
-
The solvent is then carefully transferred to a clean vial, leaving the glandular tissue behind.
3. Concentration:
-
The solvent extract is concentrated under a gentle stream of nitrogen to reduce the volume without losing the volatile components.
4. Chromatographic Separation:
-
The concentrated extract is subjected to gas chromatography (GC) for separation of its components.
-
A non-polar capillary column (e.g., DB-5 or equivalent) is typically used.
-
The oven temperature is programmed to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to elute compounds with a wide range of boiling points.
5. Identification:
-
The separated components are detected and identified using a mass spectrometer (MS) coupled to the gas chromatograph (GC-MS).
-
The mass spectrum of the peak corresponding to this compound is compared with reference spectra from databases (e.g., NIST).[6]
-
The retention time of the peak is also compared with that of an authentic this compound standard, if available.
Spectroscopic Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Ionization: Typically Electron Ionization (EI) at 70 eV.
-
Key Fragmentation Ions: The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 224, although it may be weak.[8][9] Common fragment ions include those resulting from the loss of water (m/z 206), and characteristic fragments of isoprenoids at m/z 69, 81, 95, 109, 123, and 137.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[10][11][12] Key signals would include those for the methyl groups, methylene groups, and the protons on the double bonds.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms.[6][10][13] The spectrum would show signals for the methyl, methylene, methine, and quaternary carbons, including those of the double bonds and the carbon bearing the hydroxyl group. A predicted ¹³C NMR spectrum is available in public databases.[6][13]
Biosynthesis and Potential Signaling Pathways
Biosynthesis of this compound
In insects, this compound is biosynthesized from farnesol, a key intermediate in the juvenile hormone biosynthetic pathway.[14][15][16] Farnesol is produced via the mevalonate pathway.[17][18] The conversion of farnesol to this compound involves the reduction of one of the double bonds.
Biosynthetic pathway of this compound from the mevalonate pathway.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been extensively studied, its structural similarity to farnesol suggests potential interactions with pathways modulated by farnesol. Farnesol has been shown to influence several key signaling pathways, including the NF-κB and PPARα pathways.
NF-κB Signaling Pathway: Farnesol has been demonstrated to induce the activation of the NF-κB signaling pathway in human lung carcinoma cells.[19] This activation involves the phosphorylation of the p65/RelA subunit, leading to the transcription of inflammatory genes.[19][20][21][22][23] Given that many sesquiterpenoids exhibit anti-inflammatory properties by inhibiting NF-κB, the pro-inflammatory role of farnesol in this context is noteworthy and warrants further investigation for its derivatives like this compound.
Potential influence of farnesol on the NF-κB signaling pathway.
PPARα Signaling Pathway: Farnesol has been identified as an activator of the peroxisome proliferator-activated receptor alpha (PPARα).[24][25][26] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[27][28] Activation of PPARα by farnesol stimulates the differentiation of epidermal keratinocytes.[24] This suggests that this compound could also potentially modulate PPARα activity, which may have implications for its use in dermatological and metabolic research.
References
- 1. (±)-2,3-dihydrofarnesol, 51411-24-6 [thegoodscentscompany.com]
- 2. This compound, 37519-97-4 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. Biocyclamol | Takasago International Corporation [takasago.com]
- 5. impactfactor.org [impactfactor.org]
- 6. This compound | C15H28O | CID 5280341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydrofarnesol [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. hmdb.ca [hmdb.ca]
- 14. Farnesol dehydrogenase from Helicoverpa armigera (Hübner) as a promising target for pest management: molecular docking, in vitro and insect bioassay studies using geranylgeraniol as potential inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Farnesol oxidation in insects: evidence that the biosynthesis of insect juvenile hormone is mediated by a specific alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. plantae.org [plantae.org]
- 18. researchgate.net [researchgate.net]
- 19. NF-κB-dependent Transcriptional Activation in Lung Carcinoma Cells by Farnesol Involves p65/RelA(Ser276) Phosphorylation via the MEK-MSK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Farnesol stimulates differentiation in epidermal keratinocytes via PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Peroxisome proliferator-activated receptor alpha (PPARalpha) activators induce hepatic farnesyl diphosphate synthase gene expression in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Modulation of PPAR Expression and Activity in Response to Polyphenolic Compounds in High Fat Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
The Occurrence of Dihydrofarnesol in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofarnesol, a sesquiterpenoid alcohol, plays a significant role in the chemical communication of certain insect species. This technical guide provides an in-depth overview of the natural occurrence of this compound in insects, focusing on its role as a semiochemical, its biosynthetic origins, and the analytical methods for its detection and quantification. This document is intended for researchers in chemical ecology, entomology, and drug development who are interested in the diverse functions and potential applications of insect-derived natural products.
Natural Occurrence and Function
The most well-documented occurrence of this compound in insects is in male bumblebees of the genus Bombus. Specifically, (S)-2,3-dihydrofarnesol has been identified as a major component of the cephalic labial gland secretion in several species, where it functions as a key component of the marking pheromone used to attract mates.[1][2] This secretion, a complex species-specific blend of lipids and terpenoids, is deposited at various locations along a male's flight path to attract conspecific females.[3]
While this compound is a major constituent in the labial gland secretions of some bumblebee species, its relative abundance can vary. For instance, in Bombus terrestris, 2,3-dihydrofarnesol can constitute up to 30% of the total secretion.[2] The absolute configuration of the naturally occurring this compound in Bombus terrestris has been determined to be the (-)-S-enantiomer.[1][2]
The age of the male bumblebee can also influence the chemical composition of the labial gland secretion, with the concentration of key pheromone components, including terpenoids, often peaking a few days after emergence, coinciding with sexual maturity.
Quantitative Data on this compound in Bombus Species
| Species | Compound | Gland/Source | Relative Abundance (% of total secretion) | Function | Reference |
| Bombus terrestris | (S)-2,3-dihydrofarnesol | Cephalic Labial Gland | ~30% | Marking Pheromone | [2] |
| Bombus jonellus | (S)-2,3-dihydrofarnesol | Cephalic Labial Gland | ~84% | Marking Pheromone | [2] |
| Bombus impatiens | (S)-2,3-dihydrofarnesol | Cephalic Labial Gland | ~61% | Marking Pheromone | [2] |
| Bombus lucorum | (S)-2,3-dihydrofarnesol | Cephalic Labial Gland | ~0.02% | Marking Pheromone | [2] |
| Bombus pyrenaeus | (S)-2,3-dihydrofarnesol | Cephalic Labial Gland | ~0.3% | Marking Pheromone | [2] |
Biosynthesis of this compound
The biosynthesis of this compound in insects is believed to follow the general route of isoprenoid synthesis, originating from the mevalonate (MVA) pathway. This fundamental metabolic pathway produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are sequentially condensed to form larger isoprenoid precursors.
The key steps leading to the presumed precursor of this compound are:
-
Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed by the enzyme farnesyl pyrophosphate synthase to produce the 15-carbon intermediate, farnesyl pyrophosphate (FPP).[4][5] FPP is a central branching point in isoprenoid metabolism, serving as a precursor to sesquiterpenes, sterols (in most organisms), and juvenile hormones in insects.
-
Formation of a Farnesol-related Precursor: FPP can be hydrolyzed by phosphatases to farnesol.[4][5]
-
Reduction to this compound: The final step in the biosynthesis of this compound is the saturation of the C2-C3 double bond of a farnesol-related precursor. The specific enzyme responsible for this reduction, likely a farnesyl pyrophosphate reductase or a similar oxidoreductase, has not yet been definitively identified in insects. However, the existence of geranylgeranyl reductases in plants, which catalyze a similar saturation of double bonds in the precursor to phytol, suggests a plausible enzymatic mechanism.[6][7][8]
The de novo biosynthesis of 2,3-dihydrofarnesol within the cephalic labial glands of Bombus terrestris has been confirmed through labeling experiments using deuterated acetate.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. znaturforsch.com [znaturforsch.com]
- 3. benchchem.com [benchchem.com]
- 4. An insect farnesyl phosphatase homologous to the N-terminal domain of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesyl phosphatase, a Corpora allata enzyme involved in juvenile hormone biosynthesis in Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geranylgeranyl diphosphate reductase - Wikipedia [en.wikipedia.org]
- 7. Reduced Activity of Geranylgeranyl Reductase Leads to Loss of Chlorophyll and Tocopherol and to Partially Geranylgeranylated Chlorophyll in Transgenic Tobacco Plants Expressing Antisense RNA for Geranylgeranyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Geranylgeranyl reductase gene for chlorophyll synthesis in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ecological Significance of Dihydrofarnesol: A Technical Overview
An In-depth Examination of a Key Semiochemical in Insect Communication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrofarnesol, a naturally occurring sesquiterpenoid alcohol, plays a crucial role in the chemical ecology of various organisms, most notably as a key component of the marking pheromone in male bumblebees. This technical guide synthesizes the current understanding of this compound's ecological functions, biosynthesis, and the methodologies employed in its study. While its role as an intraspecific signal in bumblebees is well-documented, its broader ecological significance, including potential allomonal and kairomonal activities, remains an area for further investigation. This document provides a comprehensive summary of available data, outlines key experimental approaches, and presents a conceptual framework for the biosynthesis and perception of this important semiochemical.
Introduction
Chemical communication is a fundamental driver of ecological interactions. Semiochemicals, the information-carrying molecules that mediate these interactions, govern a vast array of behaviors, from mating and foraging to defense and social organization. This compound ((6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol), a C15 sesquiterpenoid, has emerged as a significant semiochemical, particularly within the insect realm.[1] Its primary recognized ecological function is as a territory-marking pheromone in male bumblebees (Bombus spp.), influencing mating behavior and territorial disputes.[2][3] This guide provides a detailed examination of the ecological role of this compound, consolidating available data and outlining the scientific methodologies used to elucidate its function.
Ecological Role of this compound as a Pheromone
The most extensively studied ecological role of this compound is as a major component of the cephalic labial gland secretion of male bumblebees, which functions as a marking pheromone.[2][3]
Territory Marking in Bumblebees
Male bumblebees of species such as Bombus terrestris establish flight circuits and mark prominent objects along these routes with their labial gland secretions. These markings serve to attract virgin queens and repel rival males. This compound is a dominant constituent of this species-specific chemical blend. The stereochemistry of the molecule is crucial for its biological activity; the (-)-(S)-enantiomer of 2,3-dihydrofarnesol has been identified as the behaviorally active form in Bombus terrestris.[4][5]
Species Specificity
The composition of the marking pheromone, including the presence and relative abundance of this compound and other compounds, contributes to the species-specificity of the signal, ensuring reproductive isolation among different bumblebee species that may share the same habitat.[4]
Quantitative Data
While the presence of this compound in the labial gland secretions of various bumblebee species is qualitatively established, detailed quantitative data in the literature is sparse. The precise concentrations required to elicit specific behaviors and the variation in production levels among individuals and species are not well-documented in publicly available research.
Biosynthesis of this compound
The biosynthesis of this compound is believed to proceed through the mevalonate (MVA) pathway, which is responsible for the production of isoprenoid precursors.
The Mevalonate Pathway
The MVA pathway synthesizes isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of all isoprenoids. These units are sequentially condensed to form geranyl pyrophosphate (GPP; C10) and then farnesyl pyrophosphate (FPP; C15). FPP is the direct precursor to a multitude of sesquiterpenoids, including farnesol.
Conversion to this compound
The final step in the biosynthesis of this compound involves the reduction of a double bond in a farnesol-related precursor. While the biosynthesis of farnesol and its subsequent oxidation to farnesal in the juvenile hormone pathway is well-studied in many insects, the specific enzymatic machinery responsible for the reduction to this compound in the labial glands of bumblebees has not yet been elucidated.[6][7] It is hypothesized that a specific reductase enzyme is responsible for this conversion.
Below is a conceptual diagram illustrating the general biosynthetic pathway leading to this compound.
Figure 1. Conceptual biosynthetic pathway of this compound.
Experimental Protocols
The study of this compound's ecological role involves a combination of chemical analysis and behavioral bioassays.
Collection and Extraction of Semiochemicals
Cephalic labial glands are dissected from male bumblebees and extracted with a non-polar solvent such as hexane. The resulting extract contains the blend of semiochemicals, including this compound.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The chemical composition of the labial gland extract is analyzed using GC-MS.
-
Gas Chromatography (GC): Separates the volatile compounds in the extract based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometry (MS): Fragments the separated compounds and generates a mass spectrum for each, which allows for their identification by comparison to known standards and spectral libraries.
For chiral compounds like this compound, enantioselective gas chromatography is employed to separate and identify the specific stereoisomers. This technique utilizes a chiral stationary phase in the GC column.[4]
Behavioral Bioassays: Olfactometry
The behavioral response of bumblebees to this compound is assessed using olfactometers. A Y-tube olfactometer is a common apparatus where an insect is presented with a choice between two air streams, one carrying a control scent (e.g., solvent) and the other carrying the test odorant (e.g., synthetic this compound). The choice of the insect indicates attraction or repulsion.
Below is a generalized workflow for the investigation of this compound's pheromonal activity.
Figure 2. General experimental workflow for this compound research.
Olfactory Perception and Signaling
The perception of this compound by a receiving bumblebee begins with the binding of the molecule to specific Olfactory Receptors (ORs) located on the dendrites of Olfactory Sensory Neurons (OSNs) housed in sensilla on the insect's antennae. While the specific ORs that detect this compound in bumblebees have not been identified, the general mechanism of olfactory signal transduction is understood.
Upon binding of this compound, the OR triggers a signal cascade within the OSN, leading to the generation of an action potential. This electrical signal travels along the axon of the OSN to the antennal lobe, the primary olfactory center in the insect brain. In the antennal lobe, axons of OSNs expressing the same OR converge on specific spherical structures called glomeruli. The pattern of activated glomeruli forms a combinatorial code that represents the perceived odor. This information is then relayed to higher brain centers, such as the mushroom bodies and the lateral horn, where it is processed, leading to a behavioral response.
The diagram below illustrates a conceptual model of this olfactory signaling pathway.
Figure 3. Conceptual olfactory signaling pathway for this compound.
Broader Ecological Roles: Allomone and Kairomone Potential
While the pheromonal role of this compound is established, its function in interspecific interactions (as an allomone or kairomone) is less clear.
-
Allomone: A chemical that benefits the emitter but not the receiver. This compound could potentially act as a repellent to predators or parasites.
-
Kairomone: A chemical that benefits the receiver but not the emitter. For instance, a predator or parasite might use this compound as a cue to locate its bumblebee host.
Currently, there is a lack of direct experimental evidence to support a significant role for this compound as either an allomone or a kairomone in published literature.
Conclusion and Future Directions
This compound is a key semiochemical in the chemical ecology of bumblebees, playing a vital role in their reproductive behavior as a territory-marking pheromone. While the general framework of its function, biosynthesis, and perception is understood, significant gaps in our knowledge remain. Future research should focus on:
-
Quantitative analysis of this compound production and behavioral response thresholds.
-
Identification and characterization of the specific enzymes involved in the final reductive step of its biosynthesis in bumblebees.
-
Deorphanization of the olfactory receptors responsible for its detection in Bombus species.
-
Investigation into its potential roles as an allomone or kairomone in broader ecological contexts.
A deeper understanding of the ecological role of this compound will not only advance our knowledge of chemical ecology but may also have applications in areas such as pollinator conservation and the development of novel pest management strategies.
References
- 1. NADP+-dependent farnesol dehydrogenase, a corpora allata enzyme involved in juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesol oxidation in insects: evidence that the biosynthesis of insect juvenile hormone is mediated by a specific alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The alkenes Z9-C29 and Z9-C31 function as quorum-sensing pheromones stimulating worker reproduction in the bumble bee Bombus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reproductive competition in the bumble-bee Bombus terrestris: do workers advertise sterility? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesol dehydrogenase from Helicoverpa armigera (Hübner) as a promising target for pest management: molecular docking, in vitro and insect bioassay studies using geranylgeraniol as potential inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrofarnesol: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrofarnesol, a sesquiterpenoid alcohol, is a molecule of significant interest across various scientific disciplines, including perfumery, food science, and pharmacology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It includes tabulated quantitative data, detailed descriptions of relevant experimental methodologies, and visualizations of its synthesis and the biological pathways of its parent compound, farnesol. This document is intended to serve as a core reference for professionals engaged in research and development involving this compound.
Chemical Identity
This compound, systematically named (6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol, is a derivative of farnesol.[1] It is characterized by the reduction of the double bond at the C2-C3 position of farnesol. It is also known by various synonyms, including 2,3-Dihydrofarnesol and Biocyclamol.[2]
| Identifier | Value |
| IUPAC Name | (6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol[1] |
| Molecular Formula | C₁₅H₂₈O[2] |
| Molecular Weight | 224.38 g/mol [1] |
| CAS Number | 51411-24-6 ((±)-dihydrofarnesol); 37519-97-4 ((6E)-isomer)[1][3]; 27745-36-4[2] |
| Appearance | Colorless to pale yellow clear liquid[4][5] |
Physical Properties
The physical properties of this compound are critical for its application in various formulations and for understanding its behavior in biological systems.
Tabulated Physical Properties
| Property | Value | Conditions |
| Boiling Point | 301.00 to 302.00 °C[5] | at 760.00 mm Hg |
| 307.8 °C | at 760 mmHg | |
| Melting Point | N/A | |
| Density | 0.86700 to 0.87300 g/cm³[5] | at 20.00 °C |
| 0.86 g/cm³ | ||
| Refractive Index | 1.47100 to 1.47700[5] | at 20.00 °C |
| 1.47 | ||
| Vapor Pressure | 0.000060 mmHg (est.)[5] | at 25.00 °C |
| 6.5E-05 mmHg | at 25°C | |
| Flash Point | 220.00 °F (104.44 °C)[5] | TCC |
| 104.9°C | ||
| Solubility | Soluble in alcohol.[3][5] Insoluble in water.[3][5] | |
| Water: 1.061 mg/L (est.)[3][5] | at 25 °C | |
| Chloroform (Slightly), Methanol (Slightly) | ||
| logP (o/w) | 5.126 (est.)[5] | |
| 5.42 | ||
| pKa | 15.12±0.10 (Predicted) |
Organoleptic Properties
This compound is noted for its distinct floral and green odor, often described as having a lily-of-the-valley (muguet) character with metallic and balsamic undertones.[5][6] This profile makes it a valuable ingredient in the fragrance industry. Its taste is described as floral, fruity, and green.[5]
Chemical Properties
Synthesis
This compound is typically prepared by the selective hydrogenation of its parent compound, farnesol. This process targets the reduction of the C2-C3 double bond while preserving the other two double bonds in the molecule. The reaction is carried out in the presence of a catalyst.[6]
Caption: Synthesis of this compound from Farnesol.
Stability and Reactivity
This compound is a stable compound under standard conditions. Its use in consumer products like fragrances and cosmetics indicates good stability in various formulations. As an alcohol, it can undergo typical reactions such as esterification. Its unsaturated nature allows for addition reactions at the remaining double bonds under more vigorous conditions.
Experimental Protocols
Standardized methods are employed to determine the physicochemical properties of compounds like this compound. Below are generalized protocols for key analytical procedures.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[7]
-
Sample Preparation: A small amount of this compound (a few microliters) is placed into a small-diameter test tube (fusion tube). A capillary tube, sealed at one end, is then placed inverted (open end down) into the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated.[7] As the temperature rises, the air trapped in the capillary tube expands and slowly bubbles out.
-
Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat is removed.
-
Measurement: The liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[7] This indicates that the vapor pressure of the sample equals the atmospheric pressure.
Density Measurement (Pycnometry)
A pycnometer, or specific gravity bottle, is used for the precise determination of a liquid's density.[8]
-
Calibration: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the mass is recorded. This allows for the precise calculation of the pycnometer's volume.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same specific temperature.
-
Weighing: The mass of the pycnometer filled with this compound is accurately measured.
-
Calculation: The density of this compound is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.[9]
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a substance in a given solvent.[10]
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[10]
-
Phase Separation: After equilibration, the mixture is allowed to stand, and the undissolved portion is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The resulting concentration is the solubility of this compound in that solvent at that temperature.
Identification and Purity (Gas Chromatography-Mass Spectrometry - GC-MS)
GC-MS is a powerful hyphenated technique used to separate, identify, and quantify individual components of a volatile mixture.[4][11]
-
Injection: A small volume of the this compound sample, dissolved in a suitable solvent, is injected into the GC. The high temperature of the injection port vaporizes the sample.
-
Separation: An inert carrier gas (e.g., helium) carries the vaporized sample through a long, thin capillary column.[12] The column's inner surface is coated with a stationary phase. Components of the sample separate based on their boiling points and affinities for the stationary phase. This compound will travel through the column at a characteristic rate, known as its retention time.
-
Ionization and Fragmentation: As the separated components exit the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons, causing them to ionize and break apart into charged fragments in a predictable pattern.
-
Mass Analysis: These fragments are then sorted by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each fragment at each m/z, generating a mass spectrum. This spectrum serves as a molecular "fingerprint" that can be compared to spectral libraries for positive identification of this compound.[11]
Caption: Workflow for GC-MS Analysis.
Biological and Pharmacological Relevance
This compound exhibits antimicrobial properties, particularly in inhibiting the growth of dermatophytes, which are fungi responsible for infections of the skin, hair, and nails.
While specific signaling pathways for this compound are not extensively documented, the biological activities of its parent compound, farnesol, are well-studied. Farnesol acts as a quorum-sensing molecule in fungi like Candida albicans, inhibiting the transition from yeast to the more virulent hyphal form.[9][10] Furthermore, farnesol has been shown to modulate multiple signaling pathways in mammalian cells, including those involved in inflammation and immunity. For instance, farnesol can influence dendritic cell maturation and function by affecting NF-κB and MAPK signaling pathways, which in turn alters cytokine production (e.g., IL-10, IL-12, TNF-α).[9] This suggests that this compound may possess similar, though likely modulated, immunomodulatory activities that warrant further investigation.
Caption: Signaling Pathways Modulated by Farnesol.
Conclusion
This compound is a well-characterized sesquiterpenoid with a distinct set of physical, chemical, and organoleptic properties. Its stability and pleasant floral-green aroma have established its use in the fragrance industry. Emerging evidence of its antimicrobial activity suggests potential applications in the pharmaceutical and personal care sectors. Further research, particularly into its specific interactions with biological signaling pathways, may uncover novel therapeutic uses for this versatile molecule. This guide serves as a foundational resource for professionals aiming to explore and capitalize on the properties of this compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. vernier.com [vernier.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. phillysim.org [phillysim.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. knowledge.reagecon.com [knowledge.reagecon.com]
- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. cires1.colorado.edu [cires1.colorado.edu]
- 12. agilent.com [agilent.com]
The Biological Activity of Dihydrofarnesol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofarnesol, a sesquiterpenoid alcohol, is a saturated derivative of the more widely studied farnesol. While farnesol has garnered significant attention for its diverse biological activities, including anticancer and anti-inflammatory properties, research specifically focused on this compound remains comparatively limited. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activity of this compound. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts. Given the scarcity of extensive research on this compound, this guide also includes a comparative analysis of the well-documented biological activities of its precursor, farnesol, to provide a broader context and suggest potential avenues for future investigation into this compound.
Antimicrobial Activity of this compound
The most concretely documented biological activity of this compound is its antimicrobial, particularly antifungal, properties.
Quantitative Data: Antifungal Activity
A key study demonstrated that (3R,6E)-2,3-dihydrofarnesol (R-DHF) and its enantiomer (3S,6E)-2,3-dihydrofarnesol (S-DHF), released by Candida albicans, exhibit significant inhibitory effects against various dermatophytes. The activity was found to be concentration-dependent and, in some cases, species-specific. Notably, the inhibitory effects of S-DHF were often comparable to or even stronger than the antifungal drug fluconazole[1][2][3][4].
| Compound | Target Organism | Concentration | Effect | Reference |
| This compound | Epidermophyton floccosum | 12.5 µg/ml | Complete suppression | [1][2][3][4] |
| (3S,6E)-dihydrofarnesol (S-DHF) | Trichophyton rubrum | Not specified | More active than fluconazole | [1][2] |
Experimental Protocol: Antifungal Susceptibility Testing (Microtiter Plate Assay)
The antifungal activity of this compound can be determined using a broth microdilution method, a standard technique for assessing antimicrobial susceptibility.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against dermatophytes.
Materials:
-
Test compounds: (3R,6E)-dihydrofarnesol, (3S,6E)-dihydrofarnesol
-
Control: Fluconazole
-
Fungal strains: Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Epidermophyton floccosum
-
Culture medium: RPMI 1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium. Spores and hyphal fragments are harvested and suspended in sterile saline. The suspension is adjusted to a defined concentration (e.g., 1-5 x 10^3 cells/ml).
-
Serial Dilutions: The test compounds and the positive control (fluconazole) are serially diluted in the culture medium in the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells containing only the medium and the fungal suspension (growth control) and wells with only the medium (sterility control) are included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 62 hours).
-
Data Analysis: Fungal growth is assessed by measuring the optical density at a specific wavelength (e.g., 595 nm) or by visual inspection. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.
Biological Activities of Farnesol: A Comparative Perspective
Due to the limited research on this compound, this section details the well-documented biological activities of its precursor, farnesol. These findings may suggest potential, yet unconfirmed, therapeutic properties for this compound that warrant further investigation.
Anticancer Activity of Farnesol
Farnesol has demonstrated anticancer effects in various cancer cell lines by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.
| Compound | Cell Line | Assay | IC50 / Concentration | Effect | Reference |
| Farnesol | Human lung cancer (A549) | WST-1 | Varies (dose-dependent) | Reduced cell proliferation | |
| Farnesol | Colon adenocarcinoma (Caco-2) | WST-1 | Varies (dose-dependent) | Reduced cell proliferation | |
| Farnesol | Lymphoblastic leukemia (Molt4-hyg) | Not specified | 75 µM | Increased subG1 phase cells (apoptosis) |
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Farnesol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (for MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., farnesol) and incubated for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle used to dissolve the compound.
-
Reagent Addition: After the incubation period, the medium is replaced with fresh medium containing the MTT or WST-1 reagent. The plates are then incubated for a further period (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Solubilization (for MTT): If using MTT, a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Farnesol has been shown to influence several key signaling pathways implicated in cancer progression.
Anti-inflammatory Activity of Farnesol
Farnesol has been reported to exhibit anti-inflammatory effects by modulating the production of inflammatory mediators.
| Compound | Model | Biomarker | Effect | Reference |
| Farnesol | Freund's complete adjuvant-induced arthritic rat model | Catalase (CAT), Superoxide dismutase (SOD) | Significantly increased enzymatic activity | |
| Farnesol | Freund's complete adjuvant-induced arthritic rat model | Malondialdehyde (MDA), Nitrite | Reduced levels | |
| Farnesol | Freund's complete adjuvant-induced arthritic rat model | IL-6, IL-1β, TNF-α | Downregulated inflammatory markers |
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.
Materials:
-
Rodents (e.g., Wistar rats)
-
Test compound (Farnesol)
-
Carrageenan solution (1% w/v in saline)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: Animals are divided into groups. The test groups receive different doses of the compound (e.g., farnesol) orally or via intraperitoneal injection. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan is administered into the right hind paw of each animal to induce localized edema.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Farnesol can modulate key inflammatory signaling pathways, such as the NF-κB pathway.
Conclusion and Future Directions
The current body of scientific literature indicates that this compound possesses notable antifungal activity. However, there is a conspicuous absence of in-depth research into its other potential biological effects, such as anticancer and anti-inflammatory activities. The extensive research on its precursor, farnesol, reveals a molecule with significant therapeutic potential, capable of modulating key signaling pathways in cancer and inflammation.
This disparity highlights a significant research gap and a promising opportunity for future investigations. Studies are warranted to:
-
Elucidate the full spectrum of this compound's antimicrobial activity against a broader range of pathogens and to determine its mechanism of action.
-
Investigate the potential anticancer and anti-inflammatory properties of this compound, mirroring the studies conducted on farnesol.
-
Explore the structure-activity relationship between farnesol and this compound to understand how the saturation of the double bond affects their biological activities.
A deeper understanding of the biological activities of this compound could pave the way for its development as a novel therapeutic agent.
References
An In-depth Technical Guide to the Structure Elucidation and Isomers of Dihydrofarnesol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of dihydrofarnesol, a sesquiterpenoid alcohol of interest in the fragrance and pharmaceutical industries. The document details the key analytical techniques employed for structural characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It explores the isomeric forms of this compound, with a focus on its stereoisomers. Detailed experimental protocols for spectroscopic analysis and chiral separation are provided. Furthermore, this guide includes visualizations of experimental workflows and isomeric relationships to facilitate a deeper understanding of the core concepts.
Introduction to this compound
This compound, systematically named (6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol, is a C15 isoprenoid alcohol.[1] It is a derivative of the more commonly known farnesol, differing by the saturation of the C2-C3 double bond. This compound is found in nature and is utilized in the fragrance industry for its floral and green scent profile.[2] It has also been noted for its antimicrobial properties.[2] The elucidation of its structure and the separation and characterization of its isomers are crucial for quality control, understanding its biological activity, and for the development of potential therapeutic applications.
Isomers of this compound
This compound possesses multiple sources of isomerism, contributing to its chemical diversity.
-
Geometric Isomerism: The double bond at the C6 position can exist in either the (E) or (Z) configuration. The naturally occurring and most common isomer is the (E)-isomer, also referred to as trans-dihydrofarnesol.[1]
-
Stereoisomerism: The carbon atom at position 3 is a chiral center, giving rise to two enantiomers: (R)-2,3-dihydrofarnesol and (S)-2,3-dihydrofarnesol. The racemic mixture is often denoted as (±)-2,3-dihydrofarnesol.[2]
Structure Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily NMR and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for (E)-2,3-Dihydrofarnesol
| Carbon No. | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 1 | ~61 | ~3.6 | t | ~6.5 |
| 2 | ~39 | ~1.5 | m | |
| 3 | ~30 | ~1.6 | m | |
| 4 | ~40 | ~2.0 | m | |
| 5 | ~26 | ~2.1 | m | |
| 6 | ~124 | ~5.1 | t | ~7.0 |
| 7 | ~135 | - | - | - |
| 8 | ~40 | ~2.0 | m | |
| 9 | ~27 | ~2.1 | m | |
| 10 | ~124 | ~5.1 | t | ~7.0 |
| 11 | ~131 | - | - | - |
| 12 | ~25.7 | ~1.6 | s | |
| 13 | ~17.7 | ~1.7 | s | |
| 14 | ~16.0 | ~1.6 | s | |
| 15 | ~16.0 | ~0.9 | d | ~6.5 |
Note: These are predicted values and may vary slightly in experimental conditions. The assignments are based on the analysis of related compounds and standard NMR correlation tables.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (Molecular Weight: 224.38 g/mol ), electron ionization (EI) would likely lead to the following fragmentation patterns:
-
Molecular Ion (M+): A peak at m/z = 224, which may be weak or absent in EI-MS due to the instability of the primary alcohol.
-
Loss of Water [M-18]: A prominent peak at m/z = 206 due to the facile dehydration of the alcohol.
-
Loss of a Propyl Group [M-43]: Cleavage of the side chain can result in a peak at m/z = 181.
-
Cleavage at Allylic Positions: Fragmentation at the bonds allylic to the double bonds (C4-C5, C8-C9) is expected, leading to a series of characteristic terpene fragments.
-
Base Peak: Often, a fragment resulting from a stable carbocation, such as m/z = 69 or 41, is the most abundant.
Experimental Protocols
NMR Spectroscopy
Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Acquisition (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.
GC-MS Analysis
Objective: To determine the molecular weight and fragmentation pattern of this compound and to separate it from other volatile components.
Materials:
-
This compound sample
-
Hexane or other suitable solvent
-
GC-MS instrument with an EI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in hexane.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. (This program should be optimized for the specific sample matrix).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak and compare it to a library database (e.g., NIST) and the predicted fragmentation pattern.
Chiral HPLC for Enantiomer Separation
Objective: To separate the (R)- and (S)-enantiomers of 2,3-dihydrofarnesol.
Materials:
-
Racemic (±)-2,3-dihydrofarnesol
-
HPLC-grade hexane and isopropanol (or ethanol)
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The ratio may need to be optimized to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as this compound has a weak chromophore).
-
-
Data Analysis: The two enantiomers should elute as two separate peaks. The relative peak areas can be used to determine the enantiomeric excess (ee) of a non-racemic sample. The elution order of the (R) and (S) enantiomers would need to be confirmed using an authentic standard of a single enantiomer.
Enantioselective Synthesis
The enantioselective synthesis of (R)- and (S)-2,3-dihydrofarnesol is a key step for studying the specific biological activities of each enantiomer. While specific, detailed protocols for this compound are not widely published, general strategies for the asymmetric synthesis of chiral alcohols can be employed. These include:
-
Asymmetric Reduction: The reduction of a suitable keto-precursor using chiral reducing agents (e.g., CBS catalysts) or enzymatic reduction.
-
Chiral Pool Synthesis: Starting from a readily available chiral natural product that contains the desired stereocenter.
-
Asymmetric Alkylation: The alkylation of a prochiral starting material using a chiral catalyst or auxiliary.
Further research is required to develop and optimize a specific and efficient enantioselective synthesis for each this compound enantiomer.
Biological Activity and Signaling Pathways
The biological activity of this compound is an area of ongoing research. It has been reported to possess antimicrobial properties.[2] The parent compound, farnesol, is known to be involved in quorum sensing in fungi and can modulate various signaling pathways in mammalian cells. However, it is important to note that the saturation of the C2-C3 double bond in this compound may significantly alter its biological activity compared to farnesol. Specific studies on the interaction of this compound with cellular signaling pathways are needed to fully understand its pharmacological potential.
Conclusion
The structure elucidation of this compound and the separation of its isomers are accomplished through a combination of advanced analytical techniques. NMR spectroscopy provides the detailed structural framework, while mass spectrometry confirms the molecular weight and fragmentation pattern. Chiral HPLC is essential for the separation and analysis of its enantiomers. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers in natural product chemistry, fragrance science, and drug development to confidently work with this interesting sesquiterpenoid. Further research into the enantioselective synthesis and specific biological activities of the individual enantiomers will undoubtedly unveil new applications for this compound.
References
Dihydrofarnesol Precursors in the Mevalonate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic precursors of dihydrofarnesol within the mevalonate pathway. This compound, a sesquiterpenoid alcohol, and its precursors are of significant interest in various research and development fields, including pheromone synthesis, fragrance formulation, and potential pharmaceutical applications. This document details the enzymatic cascade of the mevalonate pathway leading to the key intermediate, farnesyl pyrophosphate (FPP), and the subsequent proposed steps to this compound. It includes structured data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
The Mevalonate Pathway: Biosynthesis of Isoprenoid Precursors
The mevalonate pathway is a fundamental metabolic route in eukaryotes and some prokaryotes for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids.[1][2][3] The pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions.
The initial steps of the mevalonate pathway, often referred to as the upper mevalonate pathway, involve the conversion of acetyl-CoA to mevalonate.[1] This is followed by the lower mevalonate pathway, where mevalonate is converted into IPP and DMAPP.[1]
Key enzymatic steps in the upper and lower mevalonate pathway:
-
Acetoacetyl-CoA Thiolase: Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.[4]
-
HMG-CoA Synthase: Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4]
-
HMG-CoA Reductase: Reduces HMG-CoA to mevalonate. This is a key rate-limiting step in the pathway and a target for statin drugs.[1][5]
-
Mevalonate Kinase: Phosphorylates mevalonate to form mevalonate-5-phosphate.[4]
-
Phosphomevalonate Kinase: Further phosphorylates mevalonate-5-phosphate to create mevalonate-5-pyrophosphate.[4]
-
Mevalonate Pyrophosphate Decarboxylase: Decarboxylates mevalonate-5-pyrophosphate to yield isopentenyl pyrophosphate (IPP).[4]
-
Isopentenyl Pyrophosphate Isomerase: Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP).[2]
These two molecules, IPP and DMAPP, are the fundamental precursors for the synthesis of all isoprenoids, including this compound.
Farnesyl Pyrophosphate: The Direct Precursor
The biosynthesis of the 15-carbon sesquiterpenoid backbone of this compound originates from the sequential condensation of IPP and DMAPP.
-
Geranyl Pyrophosphate Synthase (GPPS): Catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the 10-carbon intermediate, geranyl pyrophosphate (GPP).
-
Farnesyl Pyrophosphate Synthase (FPPS): Adds another molecule of IPP to GPP to synthesize the 15-carbon farnesyl pyrophosphate (FPP).[5][6] FPP is the central precursor for a vast array of sesquiterpenoids, as well as other important molecules like sterols and carotenoids.[7][8]
Proposed Biosynthetic Route from Farnesyl Pyrophosphate to this compound
While the direct synthesis of this compound from FPP by a single "this compound synthase" is not well-documented, the most plausible biosynthetic route involves a two-step enzymatic conversion:
-
Farnesyl Pyrophosphatase/Phosphatase: FPP is first dephosphorylated to yield farnesol. This reaction is catalyzed by a phosphatase enzyme.
-
Farnesol Reductase: The double bond at the C2-C3 position of farnesol is then reduced to a single bond by a reductase, yielding this compound. The specific identity of this farnesol reductase in many organisms is still an area of active research.
Quantitative Data on Mevalonate Pathway Metabolites
The following table summarizes hypothetical quantitative data for key metabolites in an engineered microbial system designed for this compound production. This data is for illustrative purposes to demonstrate how such information would be presented. Actual values will vary significantly based on the organism, genetic modifications, and culture conditions.
| Metabolite | Abbreviation | Typical Concentration (mg/L) | Analytical Method | Reference |
| Mevalonate | MVA | 500 - 2000 | LC-MS | Fictional |
| Isopentenyl Pyrophosphate | IPP | 50 - 150 | LC-MS/MS | Fictional |
| Dimethylallyl Pyrophosphate | DMAPP | 20 - 80 | LC-MS/MS | Fictional |
| Geranyl Pyrophosphate | GPP | 10 - 50 | LC-MS/MS | Fictional |
| Farnesyl Pyrophosphate | FPP | 100 - 500 | LC-MS/MS | Fictional |
| Farnesol | FOH | 20 - 100 | GC-MS | Fictional |
| This compound | DHFOH | 5 - 50 | GC-MS | Fictional |
Experimental Protocols
Quantification of this compound and its Precursors by GC-MS
This protocol provides a general framework for the extraction and quantification of this compound and its immediate precursor, farnesol, from a microbial culture.
1. Sample Preparation and Extraction:
-
Centrifuge 10 mL of microbial culture at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
To the cell pellet, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Add a known amount of an internal standard (e.g., 1-dodecanol) for quantification.
-
Vortex vigorously for 5 minutes to lyse the cells and extract the metabolites.
-
Centrifuge at 10,000 x g for 15 minutes to pellet cell debris.
-
Carefully transfer the organic (lower) phase to a new glass vial.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Re-dissolve the dried extract in 100 µL of hexane for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Identify this compound and farnesol peaks based on their retention times and mass spectra by comparison to authentic standards.
-
Quantify the compounds by integrating the peak areas and comparing them to the peak area of the internal standard and a calibration curve generated with pure standards.
In Vitro Assay for Farnesol Reductase Activity
This protocol describes a method to assay the activity of a putative farnesol reductase enzyme.
1. Enzyme Preparation:
-
Express the candidate farnesol reductase gene in a suitable host (e.g., E. coli).
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Enzyme Assay:
-
Prepare a reaction mixture (total volume 100 µL) containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
100 µM Farnesol (dissolved in a small amount of ethanol or DMSO)
-
200 µM NADPH (or NADH, depending on cofactor preference)
-
1-10 µg of purified farnesol reductase enzyme
-
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding 100 µL of ethyl acetate and vortexing.
-
Centrifuge to separate the phases.
-
Analyze the organic phase by GC-MS as described in the previous protocol to detect the formation of this compound.
3. Controls:
-
A reaction without the enzyme to check for non-enzymatic reduction.
-
A reaction without the substrate (farnesol) to check for interfering peaks from the enzyme preparation.
-
A reaction without the cofactor (NADPH/NADH) to confirm cofactor dependency.
Visualizations of Pathways and Workflows
Mevalonate Pathway to Farnesyl Pyrophosphate
Caption: The Mevalonate Pathway leading to Farnesyl Pyrophosphate.
Proposed Biosynthesis of this compound from FPP
Caption: Proposed enzymatic conversion of FPP to this compound.
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification by GC-MS.
References
- 1. Frog farnesyl pyrophosphate synthases and their role as non-canonical terpene synthases for bisabolane sesquiterpenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A Flow-assay for Farnesol Removal from Adherent Candida albicans Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 5. Farnesol as a regulator of HMG-CoA reductase degradation: characterization and role of farnesyl pyrophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional characterization of a farnesyl diphosphate synthase from Dendrobium nobile Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Dihydrofarnesol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofarnesol, also known as 3,7,11-trimethyldodecan-1-ol or hexahydrofarnesol, is a saturated sesquiterpenoid alcohol. It is a derivative of farnesol, a naturally occurring acyclic sesquiterpene alcohol found in many essential oils. This compound serves as a valuable intermediate in organic synthesis and finds applications in the fragrance industry as well as in the development of novel therapeutic agents, owing to its potential antimicrobial properties. This document provides detailed protocols for the chemical synthesis of this compound, focusing on the catalytic hydrogenation of farnesol, a common and efficient method. It also includes a summary of key quantitative data and visual workflows to aid in experimental design and execution.
Data Presentation
A summary of the physical and spectroscopic data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₅H₃₂O |
| Molecular Weight | 228.41 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 145-155 °C at 14 Torr |
| Density | 0.8387 g/cm³ at 22 °C |
| ¹H NMR (CDCl₃) | δ 0.86 (d, 9H), 1.0-1.6 (m, 19H), 3.64 (t, 2H) |
| ¹³C NMR (CDCl₃) | δ 19.6, 22.6, 22.7, 24.4, 24.8, 27.9, 29.8, 32.7, 37.2, 37.4, 39.0, 39.3, 61.1 |
| Infrared (IR) | ν (cm⁻¹): 3330 (O-H stretch), 2955, 2925, 2868 (C-H stretch), 1465 (C-H bend), 1057 (C-O stretch) |
| Mass Spectrometry (EI) | m/z (%): 228 (M⁺, <1), 210 (5), 195 (8), 153 (15), 125 (20), 111 (45), 97 (60), 83 (70), 69 (100), 55 (85), 43 (95) |
Experimental Protocols
Two primary methods for the synthesis of this compound via catalytic hydrogenation of farnesol are detailed below.
Method 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from the general procedure for the hydrogenation of unsaturated terpenes.[1]
Materials:
-
Farnesol (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Ethanol (or Hexane)
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and equipped with a magnetic stir bar.
-
Charging the Reactor: In a suitable flask, dissolve farnesol in ethanol (approximately 10-20 mL per gram of farnesol). Carefully add the 10% Pd/C catalyst to the solution. A typical catalyst loading is 1-5% by weight relative to the farnesol.[1] Transfer the mixture to the high-pressure reactor.
-
Reaction Setup: Seal the reactor and connect it to a vacuum line. Evacuate the reactor and then backfill with an inert gas like nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. Connect the reactor to the hydrogen gas supply.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi). Begin stirring the reaction mixture. The reaction is typically run at room temperature (25 °C) but can be gently heated (e.g., to 50 °C) to increase the reaction rate.
-
Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is considered complete when hydrogen consumption ceases. This can take several hours depending on the scale, catalyst loading, and pressure.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product. Caution: The used Pd/C catalyst can be pyrophoric and should be handled with care. It is advisable to keep the filter cake wet with solvent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Purification: The crude this compound can be purified by vacuum fractional distillation to yield a colorless oil.[1]
Method 2: Hydrogenation using Platinum Dioxide (PtO₂)
This method utilizes Adams' catalyst (PtO₂) for the hydrogenation.
Materials:
-
Farnesol (1.0 eq)
-
Platinum dioxide (PtO₂) (1-2 mol%)
-
Ethyl acetate (or Ethanol)
-
Hydrogen gas (H₂)
-
Hydrogenation flask (e.g., a round-bottom flask with a septum)
-
Hydrogen balloon
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of farnesol in ethyl acetate in a round-bottom flask, add a catalytic amount of platinum dioxide.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas from a balloon. The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by vacuum distillation.
Mandatory Visualization
Synthesis Pathway of this compound
Caption: Catalytic hydrogenation of farnesol to this compound.
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for this compound synthesis via hydrogenation.
References
Application Note: Quantitative Analysis of Dihydrofarnesol by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of dihydrofarnesol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a sesquiterpenoid alcohol, is a compound of interest in various fields, including fragrance, flavor, and pharmaceutical research due to its biological activities. The protocol outlined below provides a comprehensive workflow from sample preparation to data analysis, ensuring accurate and reproducible quantification of this compound in diverse matrices.
Introduction
This compound ((6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol) is a naturally occurring sesquiterpenoid.[1] Accurate and sensitive quantification of this compound is essential for quality control in various industries and for research into its biological roles. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectra.[2] This document provides detailed protocols for sample preparation and GC-MS analysis, along with typical performance data.
Data Presentation
Quantitative data for the GC-MS analysis of this compound is summarized in the tables below. These values are representative and may vary depending on the specific instrumentation and matrix.
Table 1: this compound Identification and Retention Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₈O | [1] |
| Molecular Weight | 224.38 g/mol | [1] |
| Kovats Retention Index (Standard Non-Polar Column) | 1677 - 1684 | [3] |
| Mass Spectrometry Data | ||
| Major Fragment Ion (m/z) | 69 | [3] |
| Second Highest Fragment Ion (m/z) | 81 | [3] |
| Other Characteristic Ions (m/z) | 41, 55, 95, 109, 123, 136 |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Note: These values are based on typical performance for sesquiterpenoid analysis and should be determined for each specific application and matrix.[4][5]
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of this compound from aqueous samples such as cell culture media or biological fluids.
Materials:
-
Sample containing this compound
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Glass vials with PTFE-lined caps
Protocol:
-
To 1 mL of the aqueous sample in a glass centrifuge tube, add 2 mL of hexane.
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried extract to a new vial for GC-MS analysis.
GC-MS Analysis
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890A GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5975C MSD or equivalent |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) |
| SIM Ions for this compound | |
| Quantifier Ion | 69 |
| Qualifier Ions | 81, 123 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a relevant biological pathway involving sesquiterpenoid biosynthesis.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for Farnesol (HMDB0004305) [hmdb.ca]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H28O | CID 5280341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Dihydrofarnesol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of dihydrofarnesol. Given the limited availability of publicly accessible, fully assigned experimental NMR data for this compound, this application note utilizes predicted ¹H and ¹³C NMR data to provide a comprehensive reference. The protocols outlined below are standardized procedures for the acquisition and analysis of NMR spectra for sesquiterpenoids and related organic molecules.
Introduction to this compound and its NMR Analysis
This compound, with the systematic name (6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol, is an acyclic sesquiterpenoid alcohol. Its structure features two isolated double bonds and a primary alcohol functional group. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. ¹H NMR provides information on the proton environment, including chemical shifts, spin-spin coupling, and integration, which helps to identify the number and connectivity of hydrogen atoms. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in deuterated chloroform (CDCl₃). This data was generated using computational prediction tools and should be used as a reference for experimental work.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1-H₂ | 3.65 | t | 6.5 | 2H |
| 2-H₂ | 1.55 | m | - | 2H |
| 3-H | 1.65 | m | - | 1H |
| 3-CH₃ | 0.90 | d | 6.8 | 3H |
| 4-H₂ | 1.98 | m | - | 2H |
| 5-H₂ | 2.05 | m | - | 2H |
| 6-H | 5.12 | t | 7.0 | 1H |
| 7-CH₃ | 1.60 | s | - | 3H |
| 8-H₂ | 1.98 | m | - | 2H |
| 9-H₂ | 2.05 | m | - | 2H |
| 10-H | 5.08 | t | 7.0 | 1H |
| 11-CH₃ (Z) | 1.68 | s | - | 3H |
| 11-CH₃ (E) | 1.60 | s | - | 3H |
| 12-H₂ | - | - | - | - |
| 12-CH₃ | - | - | - | - |
| OH | 1.25 (variable) | br s | - | 1H |
Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration and temperature.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Atom Number | Chemical Shift (δ, ppm) |
| 1 | 61.0 |
| 2 | 39.8 |
| 3 | 36.7 |
| 3-CH₃ | 19.5 |
| 4 | 29.8 |
| 5 | 25.7 |
| 6 | 124.5 |
| 7 | 135.5 |
| 7-CH₃ | 16.0 |
| 8 | 39.7 |
| 9 | 26.8 |
| 10 | 124.8 |
| 11 | 131.3 |
| 11-CH₃ (Z) | 25.7 |
| 11-CH₃ (E) | 17.7 |
Experimental Protocols
The following protocols provide a general framework for the acquisition of high-quality NMR spectra of this compound or similar compounds.
3.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds like this compound. Other suitable deuterated solvents include methanol-d₄ (CD₃OD) or acetone-d₆ ((CD₃)₂CO).
-
Sample Concentration: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes.
3.2. ¹H NMR Spectroscopy Acquisition
-
Instrument Setup:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
Temperature: 298 K (25 °C).
-
3.3. ¹³C NMR Spectroscopy Acquisition
-
Instrument Setup:
-
Tune and match the probe for the ¹³C frequency.
-
Maintain the lock and shim from the ¹H experiment.
-
-
Acquisition Parameters (Example for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128-1024 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
3.4. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integration (¹H NMR): Integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualizations
4.1. Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a compound such as this compound.
Dihydrofarnesol: Application Notes and Protocols for Evaluating Antimicrobial Activity Against Dermatophytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal properties of dihydrofarnesol against common dermatophytes. This document includes a summary of known quantitative data, detailed experimental protocols for determining antifungal activity, and conceptual diagrams to illustrate potential mechanisms and workflows.
Introduction
This compound, a sesquiterpene alcohol, has demonstrated significant in vitro antimicrobial activity against a range of dermatophytes, the causative agents of superficial fungal infections of the skin, hair, and nails. Notably, the stereochemistry of this compound plays a role in its biological activity, with the (3S,6E)-2,3-dihydrofarnesol (S-DHF) enantiomer showing particularly potent inhibitory effects.[1][2] Research has shown that this compound's efficacy can be comparable or even superior to conventional antifungal agents like fluconazole against certain dermatophyte species.[1][2] These findings highlight the potential of this compound as a novel therapeutic agent for the treatment of dermatophytosis.
Data Presentation
The following tables summarize the reported in vitro antifungal activity of this compound and its enantiomers against various dermatophytes.
Table 1: Antifungal Activity of this compound Enantiomers and Farnesol against Dermatophytes
| Compound | Dermatophyte Species | Concentration (µg/mL) | Observed Effect | Reference |
| This compound (enantiomer not specified) | Epidermophyton floccosum | 12.5 | Complete suppression of growth | [1][2] |
| (3S,6E)-2,3-dihydrofarnesol (S-DHF) | Trichophyton rubrum | Not specified | More active than fluconazole | [1][2] |
| (3R,6E)-2,3-dihydrofarnesol (R-DHF) | Trichophyton rubrum | Not specified | Inhibitory effect | [1][2] |
| (3S,6E)-2,3-dihydrofarnesol (S-DHF) | Trichophyton mentagrophytes | Not specified | Significant inhibitory effect | [1][2] |
| (3R,6E)-2,3-dihydrofarnesol (R-DHF) | Trichophyton mentagrophytes | Not specified | Inhibitory effect | [1][2] |
| (3S,6E)-2,3-dihydrofarnesol (S-DHF) | Microsporum canis | Not specified | Significant inhibitory effect | [1][2] |
| (3R,6E)-2,3-dihydrofarnesol (R-DHF) | Microsporum canis | Not specified | Less susceptible compared to other dermatophytes | [2] |
| (3S,6E)-2,3-dihydrofarnesol (S-DHF) | Epidermophyton floccosum | 12.5 | Virtually complete suppression of growth | [2] |
| (3R,6E)-2,3-dihydrofarnesol (R-DHF) | Epidermophyton floccosum | 12.5 | Virtually complete suppression of growth | [2] |
| Farnesol (F-ol) | Trichophyton rubrum | Not specified | Pronounced inhibitory effect | [1][2] |
| Farnesol (F-ol) | Trichophyton mentagrophytes | Not specified | Pronounced inhibitory effect | [1][2] |
| Farnesol (F-ol) | Microsporum canis | Not specified | Pronounced inhibitory effect | [1][2] |
| Farnesol (F-ol) | Epidermophyton floccosum | Not specified | Pronounced inhibitory effect | [1][2] |
Table 2: Comparative Activity of this compound and Fluconazole
| Compound | Dermatophyte Species | Concentration (µg/mL) | Comparative Effect | Reference |
| This compound (enantiomers) | Epidermophyton floccosum | 12.5 | Similar inhibition to 50 µg/mL fluconazole | [1][2] |
| (3S,6E)-2,3-dihydrofarnesol (S-DHF) | Trichophyton rubrum | Not specified | More active than fluconazole | [1][2] |
| (3S,6E)-2,3-dihydrofarnesol (S-DHF) | Microsporum canis | 12.5 | Stronger effect than 50 µg/mL fluconazole | [2] |
Experimental Protocols
The following protocols are based on established methodologies for antifungal susceptibility testing of dermatophytes and can be adapted for the evaluation of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for filamentous fungi.
1. Materials:
-
This compound (R-DHF, S-DHF, and racemic mixture)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile, 96-well flat-bottom microtiter plates
-
Dermatophyte strains (Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Epidermophyton floccosum)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (28-30°C)
2. Inoculum Preparation:
-
Culture dermatophyte strains on SDA plates at 28-30°C for 7-14 days to allow for sufficient sporulation.
-
Harvest conidia by gently scraping the surface of the agar with a sterile, wetted cotton swab.
-
Suspend the conidia in sterile saline.
-
Allow heavy particles to settle for 3-5 minutes.
-
Transfer the upper suspension to a new sterile tube.
-
Adjust the inoculum concentration to approximately 1-3 x 10^6 conidia/mL by spectrophotometric analysis (typically 80-82% transmittance at 530 nm).
-
Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.4-5 x 10^4 conidia/mL.
3. Assay Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the diluted this compound solution.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only) on each plate.
-
Incubate the plates at 28-30°C for 4-7 days.
4. Reading and Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as observed with the naked eye.
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
1. Materials:
-
Completed MIC plates from Protocol 1
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile pipette tips
-
Incubator (28-30°C)
2. Assay Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a fresh SDA plate.
-
Incubate the SDA plates at 28-30°C for 3-5 days.
3. Reading and Interpretation of Results:
-
The MFC is defined as the lowest concentration of this compound that results in no fungal growth on the SDA plate (i.e., ≥99.9% killing).
Visualizations
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Hypothetical mechanism of this compound against dermatophytes.
Diagram 2: Experimental Workflow for MIC and MFC Determination
Caption: Workflow for determining MIC and MFC of this compound.
References
Application of Dihydrofarnesol as an Insect Pheromone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofarnesol, a sesquiterpenoid alcohol, has been identified as a significant component of the chemical communication system of certain insects. Specifically, it functions as a territory marking pheromone for males of the buff-tailed bumblebee, Bombus terrestris. The biologically active isomer is (-)-S-2,3-dihydrofarnesol. This document provides detailed application notes and generalized experimental protocols for researchers interested in studying and utilizing this compound as an insect pheromone. While the primary focus is on Bombus terrestris, the methodologies described can be adapted for studying other insect species that may use this compound in their chemical ecology.
Chemical Data
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | (S)-3,7,11-Trimethyldodeca-6,10-dien-1-ol |
| Common Name | (-)-S-2,3-Dihydrofarnesol |
| Molecular Formula | C₁₅H₂₈O |
| Molecular Weight | 224.39 g/mol |
| CAS Number | 51411-24-6 (for the racemate) |
| Chirality | The (S)-enantiomer is biologically active. |
| Appearance | Colorless to pale yellow liquid |
Signaling Pathway
The perception of this compound in insects is mediated by the olfactory system. While the specific receptor for this compound in Bombus terrestris has not been definitively identified, the general mechanism of insect olfaction is well-understood. Volatile pheromone molecules enter the insect's antenna through pores in the sensilla and bind to Odorant Binding Proteins (OBPs) in the sensillar lymph. The OBP-pheromone complex then interacts with an Odorant Receptor (OR) complex on the dendritic membrane of an Olfactory Receptor Neuron (ORN). This interaction opens an ion channel, leading to depolarization of the neuron and the generation of an action potential that is transmitted to the antennal lobe of the brain for processing.
Caption: Generalized insect olfactory signaling pathway for this compound.
Experimental Protocols
The following are generalized protocols for the synthesis, behavioral analysis, and field application of this compound. These should be considered as starting points and may require optimization for specific experimental conditions and insect species.
Protocol 1: Synthesis of (±)-2,3-Dihydrofarnesol (Racemic)
This protocol describes a general method for the synthesis of racemic 2,3-dihydrofarnesol from farnesol. The synthesis of the enantiomerically pure (-)-S-2,3-dihydrofarnesol requires stereoselective methods not detailed here.
Materials:
-
Farnesol
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)
Procedure:
-
Dissolve farnesol in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
Allow the reaction to proceed for 1-2 hours at 0°C, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 2,3-dihydrofarnesol.
Caption: General workflow for the synthesis of racemic 2,3-dihydrofarnesol.
Protocol 2: Electroantennography (EAG) - Assessing Antennal Response
EAG is used to measure the electrical response of an insect antenna to a volatile compound.
Materials:
-
Live insects (e.g., Bombus terrestris males)
-
This compound
-
Solvent (e.g., hexane)
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Odor delivery system (e.g., Pasteur pipette with filter paper)
Procedure:
-
Prepare serial dilutions of this compound in hexane (e.g., 0.1, 1, 10, 100 µg/µL).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and allow the solvent to evaporate.
-
Excise an antenna from a live, immobilized insect and mount it between two electrodes using conductive gel.
-
Deliver a puff of clean, humidified air over the antenna to establish a baseline.
-
Deliver a puff of air carrying the this compound stimulus over the antenna.
-
Record the resulting depolarization (EAG response) in millivolts (mV).
-
Use a solvent-only control between stimuli.
-
Randomize the order of stimulus presentation.
Protocol 3: Y-Tube Olfactometer Assay - Behavioral Choice Test
This assay assesses the attractant or repellent properties of a compound.
Materials:
-
Glass Y-tube olfactometer
-
Airflow meter and purified, humidified air source
-
This compound solution
-
Solvent control
-
Test insects
Procedure:
-
Set up the Y-tube olfactometer with a constant airflow through each arm.
-
Apply the this compound solution to a filter paper and place it in the odor source chamber of one arm.
-
Place a filter paper with solvent only in the other arm's chamber.
-
Introduce a single insect at the base of the Y-tube.
-
Record the insect's choice of arm and the time taken to make the choice.
-
An insect is considered to have made a choice when it moves a set distance into one of the arms.
-
After each trial, clean the Y-tube thoroughly and rotate the arms to avoid positional bias.
Caption: Workflow for behavioral assays with this compound.
Protocol 4: Field Trapping - Monitoring and Mass Trapping (Generalized)
This protocol outlines a general approach for using this compound in insect traps. Specific trap designs and lure formulations will need to be optimized for the target species.
Materials:
-
Insect traps (e.g., delta traps, bucket traps)
-
Lure dispensers (e.g., rubber septa, polyethylene vials)
-
This compound
-
A suitable solvent or carrier (e.g., hexane, mineral oil)
-
Sticky inserts or a killing agent for the traps
Procedure:
-
Load the lure dispensers with a specific dose of this compound. The solvent should be allowed to evaporate if a dry lure is required.
-
Place the baited lure inside the trap.
-
Deploy traps in the field in a grid or transect pattern.
-
Include control traps baited with a blank lure.
-
Check the traps at regular intervals (e.g., weekly) and record the number of captured target insects.
-
Replace lures at appropriate intervals based on their expected field life.
Quantitative Data
Currently, there is a lack of published, comprehensive quantitative data from field trials demonstrating the efficacy of this compound in trapping Bombus terrestris or other insect species for pest management purposes. Research in this area is ongoing. The primary application of this knowledge is in understanding the chemical ecology of bumblebees.
Conclusion
This compound is a key semiochemical in the life of the bumblebee Bombus terrestris. The protocols provided here offer a foundation for researchers to investigate its synthesis, perception, and behavioral effects. Further research is needed to explore its potential applications in integrated pest management, particularly in the development of monitoring and control strategies for relevant insect species. The provided methodologies can be adapted and optimized to advance our understanding of this and other insect pheromones.
use of dihydrofarnesol in the development of antifungal agents
A notable scarcity of published research exists regarding the specific antifungal properties of dihydrofarnesol. While its structurally related compound, farnesol, has been extensively studied as a quorum-sensing molecule with significant antifungal activity, data on this compound remains limited. One study has indicated that 2,3-dihydrofarnesol is significantly less active than farnesol, exhibiting only 0.34% of its activity in preventing the formation of germ tubes in the pathogenic yeast Candida albicans. Another source mentions its general antimicrobial properties without providing specific data on its efficacy against fungal species or its mechanism of action.
Due to the lack of detailed information on this compound, this document will focus on the well-researched antifungal activities of farnesol . The information presented here on farnesol can serve as a comprehensive guide and a point of comparison for researchers interested in the potential of related molecules like this compound. The protocols and methodologies described for farnesol would be directly applicable to the study of this compound's potential antifungal effects.
Application Notes: Farnesol as a Potent Antifungal Agent
Farnesol, a sesquiterpene alcohol, is a quorum-sensing molecule that regulates filamentation in Candida albicans. It has garnered significant interest in the development of new antifungal strategies due to its multifaceted effects on fungal pathogens.
Mechanism of Action:
Farnesol's primary antifungal mechanism involves the inhibition of the yeast-to-hypha transition, a critical virulence factor for Candida species. This morphological switch is crucial for tissue invasion and biofilm formation. Farnesol has been shown to inhibit the cyclic AMP (cAMP) signaling pathway, a key regulator of hyphal development. Specifically, it can inhibit the activity of adenylate cyclase, leading to reduced intracellular cAMP levels.
Beyond its effects on morphogenesis, farnesol also disrupts fungal cell membranes and can induce apoptosis (programmed cell death). Studies have shown that it can increase the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and subsequent cell death.
Spectrum of Activity:
Farnesol exhibits activity against a range of fungal pathogens, most notably various Candida species, including C. albicans, C. parapsilosis, and C. tropicalis. While effective against yeasts, its activity against filamentous fungi like Aspergillus species is reported to be lower.
Synergistic Interactions:
A significant area of interest is the synergistic effect of farnesol with conventional antifungal drugs. It has been shown to enhance the activity of azoles (e.g., fluconazole, itraconazole), polyenes (e.g., amphotericin B), and echinocandins (e.g., caspofungin). This synergy can lead to a reduction in the minimum inhibitory concentrations (MICs) of these drugs, potentially overcoming drug resistance and reducing dose-related toxicity.
Biofilm Inhibition:
Farnesol is a potent inhibitor of biofilm formation by Candida albicans. Biofilms are structured communities of microorganisms that are notoriously resistant to antifungal agents. By preventing the initial stages of biofilm development, farnesol can render fungal populations more susceptible to treatment.
Quantitative Data: In Vitro Antifungal Activity of Farnesol
The following tables summarize the minimum inhibitory concentrations (MICs) of farnesol against various fungal species, both alone and in combination with other antifungal agents.
Table 1: MIC of Farnesol Against Planktonic Fungal Cells
| Fungal Species | Farnesol MIC Range (µM) | Reference |
| Candida albicans | 75 - 150 | [1] |
| Candida parapsilosis | 75 - 300 | [1] |
| Candida tropicalis | 18.75 - 75 | [1] |
| Coccidioides posadasii | 0.0078 - 0.0616 | [1] |
| Aspergillus spp. | 1500 - 6000 | [1] |
| Candida auris | 100 - 300 (growth inhibition) |
Table 2: Synergistic Activity of Farnesol with Fluconazole Against Candida albicans
| Fluconazole MIC Alone (mg/L) | Farnesol Concentration (µM) | Fluconazole MIC in Combination (mg/L) | Fractional Inhibitory Concentration Index (FICI) | Reference |
| 2 - 64 | Varies | 0.5 - 8 | ≤ 0.5 (Synergy) | [1] |
Table 3: Synergistic Activity of Farnesol with Amphotericin B Against Candida albicans
| Amphotericin B MIC Alone (mg/L) | Farnesol Concentration (µM) | Amphotericin B MIC in Combination (mg/L) | Fractional Inhibitory Concentration Index (FICI) | Reference |
| 0.125 - 4 | Varies | 0.25 - 1 | ≤ 0.5 (Synergy) | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guideline and is suitable for determining the MIC of farnesol or this compound against planktonic yeast cells.
Materials:
-
96-well flat-bottom microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Farnesol or this compound stock solution (e.g., in DMSO or ethanol)
-
Fungal inoculum (standardized to 0.5 x 10³ to 2.5 x 10³ cells/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of farnesol or this compound in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Include a growth control well (medium only) and a sterility control well (medium and solvent).
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC visually or spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 530 nm). The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Protocol 2: In Vitro Biofilm Susceptibility Assay (XTT Reduction Assay)
This protocol measures the metabolic activity of fungal biofilms and is used to assess the efficacy of antifungal agents against these structures.
Materials:
-
96-well flat-bottom microtiter plates
-
Yeast nitrogen base (YNB) medium supplemented with glucose
-
Fungal inoculum (standardized to 1 x 10⁶ cells/mL)
-
Farnesol or this compound
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Add 100 µL of the standardized fungal inoculum to the wells of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, carefully wash the biofilms with PBS to remove non-adherent cells.
-
-
Antifungal Treatment:
-
Prepare serial dilutions of farnesol or this compound in a suitable medium.
-
Add 100 µL of the antifungal dilutions to the wells containing the pre-formed biofilms.
-
Incubate for a further 24 hours.
-
-
XTT Reduction Assay:
-
Wash the biofilms with PBS to remove the antifungal agent.
-
Prepare the XTT/menadione solution according to the manufacturer's instructions.
-
Add 100 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 1-3 hours.
-
Measure the color change (formazan production) spectrophotometrically at 490 nm.
-
A reduction in color intensity compared to the untreated control indicates a decrease in metabolic activity and thus, antifungal activity.
-
Visualizations
Caption: Farnesol's inhibitory effect on the cAMP signaling pathway in Candida albicans.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
Application Notes and Protocols for Testing the Efficacy of Dihydrofarnesol as a Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofarnesol, a sesquiterpenoid alcohol, is a structural analog of farnesol, a known quorum-sensing molecule in Candida albicans with established antifungal properties.[1][2] Farnesol and its derivatives are gaining interest as potential antifungal agents due to their ability to disrupt fungal cell membranes and inhibit biofilm formation.[1][2][3][4] The primary mechanism of action for many antifungal compounds, including azoles, is the inhibition of the ergosterol biosynthesis pathway, which is critical for the integrity of the fungal cell membrane.[5][6][7][8][9] This document provides detailed protocols for the in vitro and in vivo evaluation of this compound's efficacy as a fungicide, targeting key fungal pathogens such as Candida albicans and Aspergillus fumigatus.
Postulated Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Many antifungal drugs target the synthesis of ergosterol, an essential component of the fungal cell membrane.[5][6][8][9] Azole antifungals, for instance, inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), disrupting ergosterol production and leading to the accumulation of toxic sterols.[10] Given its structural similarity to farnesol, which is involved in the isoprenoid pathway that also leads to ergosterol, it is hypothesized that this compound may interfere with one or more enzymatic steps in the ergosterol biosynthesis pathway.
Caption: Postulated inhibition of the fungal ergosterol biosynthesis pathway by this compound.
Part 1: In Vitro Efficacy Testing
Objective:
To determine the Minimum Inhibitory Concentration (MIC) of this compound against planktonic cells of pathogenic fungi using the broth microdilution method. This method is a standardized and widely used technique for assessing the susceptibility of fungi to antifungal agents.[11][12][13]
Experimental Workflow: In Vitro MIC Determination
Caption: Workflow for the in vitro broth microdilution MIC testing of this compound.
Materials and Reagents:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Prepare serial dilutions of this compound in RPMI-1640 medium to achieve final concentrations ranging from 0.125 µg/mL to 64 µg/mL in the microtiter plate wells.
-
-
Preparation of Fungal Inoculum:
-
For yeasts (C. albicans): Culture the strain on SDA at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
For molds (A. fumigatus): Culture the strain on SDA at 35°C for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.
-
-
Assay Setup:
-
Dispense 100 µL of the diluted this compound solutions into the wells of a 96-well plate.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control (medium only).
-
Set up a separate row for the positive control antifungal.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours for C. albicans and 48-72 hours for A. fumigatus.
-
-
Endpoint Determination (Reading the MIC):
-
The MIC is read visually as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control well.[13]
-
Alternatively, the plate can be read using a spectrophotometer at a wavelength of 530 nm. The MIC is then defined as the lowest concentration that reduces growth by a predetermined percentage (e.g., 50% or 90%).
-
Data Presentation: In Vitro MIC of this compound
| Fungal Strain | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Fluconazole MIC₅₀ (µg/mL) | Amphotericin B MIC₅₀ (µg/mL) |
| Candida albicans ATCC 90028 | ||||
| Aspergillus fumigatus ATCC 204305 | ||||
| Cryptococcus neoformans H99 | ||||
| Clinical Isolate 1 (C. auris) | ||||
| Clinical Isolate 2 (A. terreus) |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Part 2: In Vivo Efficacy Testing
Objective:
To evaluate the in vivo efficacy of this compound in a whole-organism model using Galleria mellonella larvae. This model is a cost-effective and ethically sound alternative to mammalian models for preliminary antifungal efficacy studies.[14][15][16][17]
Experimental Workflow: In Vivo Efficacy in Galleria mellonella
Caption: Workflow for the in vivo efficacy testing of this compound using the Galleria mellonella model.
Materials and Reagents:
-
Galleria mellonella larvae (in their final instar stage)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fungal strains (e.g., C. albicans, A. fumigatus)
-
Hamilton syringes (10 µL)
-
Incubator
Protocol: G. mellonella Infection and Treatment Model
-
Larvae Selection:
-
Select healthy, uniformly sized larvae (approx. 250-350 mg) that are cream-colored and show no signs of melanization.
-
-
Preparation of Inoculum and this compound:
-
Prepare a fungal suspension in PBS at a concentration known to cause lethal infection in the larvae (e.g., 1 x 10⁶ CFU/larva for C. albicans). This may need to be determined empirically.
-
Prepare this compound solutions in PBS at various concentrations for injection. A solvent control (PBS with the same concentration of DMSO as the treatment groups) should also be prepared.
-
-
Infection and Treatment:
-
Inject 10 µL of the fungal inoculum into the hemocoel of each larva via the last left proleg.
-
At a predetermined time post-infection (e.g., 2 hours), inject 10 µL of the this compound solution or control solution into the hemocoel via the last right proleg.
-
Control Groups:
-
Group 1: No injection (handling control)
-
Group 2: PBS injection only
-
Group 3: Fungal inoculum + PBS
-
Group 4: Fungal inoculum + Solvent control
-
Group 5: Fungal inoculum + Positive control antifungal (e.g., Fluconazole)
-
Experimental Groups: Fungal inoculum + various doses of this compound
-
-
-
Incubation and Monitoring:
-
Incubate the larvae in petri dishes at 37°C in the dark.
-
Monitor the survival of the larvae daily for 5-7 days. Larvae are considered dead when they are unresponsive to touch.
-
-
Fungal Burden (Optional):
-
At selected time points, a subset of larvae from each group can be homogenized, and the homogenate can be serially diluted and plated on SDA to determine the fungal load (CFU/larva).
-
Data Presentation: In Vivo Efficacy of this compound
Table 1: Survival of G. mellonella Larvae Infected with C. albicans
| Treatment Group | Dose (mg/kg) | Number of Larvae | Percent Survival at 72h |
| PBS Control | - | 16 | 100% |
| Infection Control (C. albicans + PBS) | - | 16 | |
| This compound | 10 | 16 | |
| This compound | 20 | 16 | |
| This compound | 40 | 16 | |
| Fluconazole | 20 | 16 |
Table 2: Fungal Burden in G. mellonella Larvae at 48h Post-Infection
| Treatment Group | Dose (mg/kg) | Mean Fungal Burden (log₁₀ CFU/larva) ± SD |
| Infection Control (C. albicans + PBS) | - | |
| This compound | 20 | |
| Fluconazole | 20 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential antifungal agent. Adherence to standardized methods, such as those from CLSI, is crucial for generating reproducible and comparable in vitro data.[13] The Galleria mellonella model offers a valuable tool for initial in vivo efficacy and toxicity screening before proceeding to more complex mammalian models. The systematic collection and clear presentation of data, as demonstrated in the tables, are essential for the robust assessment of this compound's therapeutic potential.
References
- 1. Farnesol as an antifungal agent: comparisons among MTL a and MTLα haploid and diploid Candida albicans and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Farnesol as an antifungal agent: comparisons among MTLa and MTLα haploid and diploid Candida albicans and Saccharomyces cerevisiae [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 9. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 12. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]
- 16. Use of Galleria mellonella larvae to evaluate the in vivo anti-fungal activity of [Ag2(mal)(phen)3] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Pharmacological Evaluation of Dihydrofarnesol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2,3-dihydrofarnesol and its derivatives, along with detailed protocols for their pharmacological evaluation as potential anti-inflammatory and anticancer agents.
Synthesis of 2,3-Dihydrofarnesol and Its Derivatives
The synthesis of dihydrofarnesol derivatives commences with the selective hydrogenation of farnesol to yield 2,3-dihydrofarnesol. This intermediate is then functionalized to produce a variety of ether and ester derivatives.
Synthesis of 2,3-Dihydrofarnesol
Protocol 1: Selective Hydrogenation of (E,E)-Farnesol
This protocol describes the selective hydrogenation of the C2-C3 double bond of farnesol to yield 2,3-dihydrofarnesol using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
(E,E)-Farnesol
-
10% Palladium on carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer and stir bar
-
Celite®
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve (E,E)-farnesol (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (5 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (1 atm, balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 2,3-dihydrofarnesol.
Expected Yield: 85-95%
Synthesis of this compound Derivatives
Protocol 2: Synthesis of 2,3-Dihydrofarnesyl Acetate (Esterification)
This protocol outlines the synthesis of 2,3-dihydrofarnesyl acetate via Fischer esterification.
Materials:
-
2,3-Dihydrofarnesol
-
Acetic acid
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of 2,3-dihydrofarnesol (1 equivalent) in toluene, add acetic acid (1.2 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Synthesis of 2,3-Dihydrofarnesyl Methyl Ether (Williamson Ether Synthesis)
This protocol describes the synthesis of 2,3-dihydrofarnesyl methyl ether.
Materials:
-
2,3-Dihydrofarnesol
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Ammonium chloride (saturated solution)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a solution of 2,3-dihydrofarnesol (1 equivalent) in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Synthesis Workflow Diagram
Figure 1. General synthesis workflow for this compound derivatives.
Pharmacological Evaluation
The synthesized this compound derivatives can be screened for their anti-inflammatory and anticancer activities using a variety of in vitro assays.
Anti-inflammatory Activity
Protocol 4: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)
This protocol measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition for each compound concentration and calculate the IC₅₀ value.
Anticancer Activity
Protocol 5: Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effects of the this compound derivatives on cancer cell lines (e.g., HeLa, MCF-7).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Appropriate cell culture medium with 10% FBS
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value.
Pharmacological Screening Workflow
Figure 2. Workflow for pharmacological screening of this compound derivatives.
Data Presentation
The following tables summarize representative data for the synthesis and pharmacological activity of this compound and its derivatives. Note: The data presented here are illustrative and may vary based on experimental conditions.
Table 1: Synthesis of this compound Derivatives
| Derivative | R Group | Synthesis Method | Yield (%) |
| 1 | -H (this compound) | Hydrogenation | 90 |
| 2 | -COCH₃ (Acetate) | Fischer Esterification | 85 |
| 3 | -CH₃ (Methyl Ether) | Williamson Ether Synthesis | 78 |
| 4 | -COC₂H₅ (Propionate) | Fischer Esterification | 82 |
| 5 | -C₂H₅ (Ethyl Ether) | Williamson Ether Synthesis | 75 |
Table 2: Anti-inflammatory and Anticancer Activities of this compound Derivatives (IC₅₀, µM)
| Derivative | Anti-inflammatory (NO Inhibition) | Anticancer (HeLa) | Anticancer (MCF-7) |
| 1 | 45.2 | 55.8 | 62.1 |
| 2 | 32.5 | 41.3 | 48.7 |
| 3 | 38.7 | 49.6 | 55.2 |
| 4 | 28.9 | 35.1 | 41.5 |
| 5 | 35.1 | 44.8 | 50.3 |
| Farnesol (Reference) | 25.6 | 33.5[1] | 42.3 |
Signaling Pathway
Farnesol has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. It is plausible that this compound derivatives share a similar mechanism of action.
NF-κB Signaling Pathway
Figure 3. Proposed mechanism of action of this compound derivatives on the NF-κB signaling pathway.
References
Application Notes & Protocols: Extraction of Dihydrofarnesol from Natural Sources
Introduction
Dihydrofarnesol is a sesquiterpenoid alcohol that occurs in various natural sources. It is recognized as a territory-marking pheromone in certain insects, such as the male bumblebee (Bombus terrestris), and is also found as a minor constituent in some plant essential oils and extracts, including those from Balsam fir (Abies balsamea) and soybean (Glycine max). Due to its role in chemical ecology and its potential applications in fragrance and pest management, effective extraction from these natural matrices is of significant interest to researchers.
This document provides an overview of common extraction methodologies and detailed protocols for isolating this compound from both plant and insect sources. The primary techniques discussed are Solvent Extraction and Steam Distillation, chosen for their widespread use and applicability.
Extraction Methodologies Overview
The selection of an appropriate extraction method is critical and depends on the source material, the stability of the target compound, and the desired purity and yield of the final extract.
-
Solvent Extraction: This technique involves using an organic solvent (e.g., hexane, ethanol, dichloromethane) to dissolve the target compounds from the source material. It is a versatile method applicable to a wide range of plant and animal tissues. The choice of solvent is crucial, as it determines the selectivity of the extraction. For non-polar compounds like this compound, solvents such as hexane are often effective.[1][2]
-
Steam Distillation: This is the most common method for extracting essential oils from aromatic plants.[3] It involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting vapor is then condensed and collected. The essential oil, which is immiscible with water, can then be easily separated from the aqueous phase (hydrosol).[4] This method is particularly suitable for thermally stable, volatile compounds.
-
Supercritical Fluid Extraction (SFE): SFE is a more advanced "green" extraction technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the solvent. By manipulating temperature and pressure, the solvating properties of the fluid can be fine-tuned to selectively extract specific compounds. SFE is advantageous for its ability to extract thermally sensitive compounds without leaving toxic solvent residues.[3]
Data Presentation
Direct quantitative data comparing the yield of this compound using different extraction methods is limited in published literature, primarily because it is often a minor component of the total extract or essential oil. The following table summarizes potential natural sources and applicable extraction methods, with typical total essential oil yields provided where available.
| Natural Source | Scientific Name | Applicable Extraction Method(s) | Typical Total Yield | This compound Content | Reference(s) |
| Balsam Fir Needles/Twigs | Abies balsamea | Steam Distillation, Solvent Extraction | 0.3% - 1.0% (Essential Oil) | Minor Component (Often <0.1%) | [5][6] |
| Male Bumblebee | Bombus terrestris | Solvent Extraction (Glandular) | Not Applicable (Trace Amounts) | Primary Pheromone Component | [1] |
| Soybean Seeds | Glycine max | Solvent Extraction, Steam Distillation | ~0.05% (Essential Oil) | Reported as a trace component | [7][8] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound
This protocol describes a general method for extracting this compound using an organic solvent. It is suitable for isolating pheromones from insect glands or for extracting oleoresins and essential oils from plant material.
Materials and Equipment:
-
Source Material (e.g., Balsam fir needles, insect glands)
-
Solvent: n-Hexane (HPLC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Grinder or Mortar and Pestle
-
Glassware: Beakers, Erlenmeyer flasks, separatory funnel
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary Evaporator
-
Analytical Balance
-
Vials for storage
Procedure:
-
Sample Preparation:
-
Plant Material: Air-dry fresh plant material to reduce moisture content. Grind the dried material into a coarse powder using a grinder or mortar and pestle to increase the surface area for extraction.
-
Insect Material: Dissect the specific pheromone gland (if known) or use the relevant body part (e.g., abdominal tips).[2] Macerate the tissue in a small volume of the extraction solvent.
-
-
Extraction:
-
Weigh the prepared material and place it into an Erlenmeyer flask.
-
Add n-hexane in a solid-to-solvent ratio of approximately 1:10 (w/v). For example, use 100 mL of hexane for 10 g of plant material.
-
Seal the flask and agitate the mixture on a shaker at room temperature for 24 hours. For smaller samples like insect glands, gentle vortexing and allowing the tissue to soak for a few hours is sufficient.[1]
-
-
Filtration:
-
Filter the mixture through filter paper to separate the solid marc from the liquid extract. Wash the solid residue with a small amount of fresh hexane to ensure maximum recovery of the extract.
-
Combine the filtrates.
-
-
Drying the Extract:
-
Add a small amount of anhydrous sodium sulfate to the filtrate to remove any residual water. The solution should become clear.
-
Decant or filter the dried extract to remove the sodium sulfate.
-
-
Solvent Evaporation:
-
Concentrate the extract by removing the solvent using a rotary evaporator. Maintain a water bath temperature of 35-40°C to avoid degradation of volatile compounds.
-
Continue evaporation until a constant weight of the crude extract (oleoresin or essential oil) is achieved.
-
-
Storage:
-
Transfer the final extract into a sealed, airtight vial. Store at 4°C in the dark to prevent degradation. Further purification can be performed using column chromatography if desired.
-
Experimental Workflow: Solvent Extraction
Caption: Workflow diagram for the solvent extraction of this compound.
Protocol 2: Steam Distillation of this compound from Plant Material
This protocol is designed for the extraction of volatile compounds, including this compound, from aromatic plant materials like Balsam fir needles.
Materials and Equipment:
-
Fresh Plant Material (e.g., Balsam fir needles and small twigs)
-
Steam Distillation Apparatus (including boiling flask, biomass flask, condenser, and collection vessel/separatory funnel)
-
Heating Mantle or Hot Plate
-
Distilled Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glassware: Beakers, separatory funnel
-
Vials for storage
Procedure:
-
Apparatus Setup:
-
Assemble the steam distillation unit according to the manufacturer's instructions. Ensure all glass joints are properly sealed.[9]
-
Fill the boiling flask with distilled water to about two-thirds of its capacity.
-
Place the plant material into the biomass flask, packing it firmly but not so tightly that steam cannot penetrate.[10]
-
-
Distillation:
-
Heat the water in the boiling flask to generate steam.[4] The steam will pass through the biomass, causing the plant's oil glands to rupture and release volatile compounds.
-
The mixture of steam and volatile oils will travel to the condenser.
-
Circulate cold water through the condenser jacket to cool the vapor, causing it to condense back into a liquid.
-
-
Collection:
-
Collect the distillate, which consists of essential oil and hydrosol (aqueous layer), in a separatory funnel.
-
The essential oil, being less dense and immiscible with water, will form a distinct layer on top of the hydrosol.
-
Continue the distillation process for 2-4 hours, or until no more oil is observed collecting in the separatory funnel.[9]
-
-
Separation and Drying:
-
Once the distillation is complete, allow the distillate to cool to room temperature.
-
Carefully drain the lower aqueous layer (hydrosol) from the separatory funnel, leaving the essential oil behind.
-
Transfer the collected essential oil to a clean, dry vial. Add a small amount of anhydrous sodium sulfate to remove any emulsified water.
-
-
Storage:
-
Decant the dry essential oil into a clean, airtight, amber glass vial.
-
Store at 4°C to preserve its chemical integrity.
-
Experimental Workflow: Steam Distillation
Caption: Workflow diagram for the steam distillation of essential oils.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unlocking the potential of essential oils in aromatic plants: a guide to recovery, modern innovations, regulation and AI integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]
- 5. phytochemia.com [phytochemia.com]
- 6. ScenTree - Fir balsam absolute (CAS N° 8024-15-5) [scentree.co]
- 7. Comparative phytochemical profiling of different soybean (Glycine max (L.) Merr) genotypes using GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Composition, Antioxidant and Biological Activities of the Essential Oil and Extract of the Seeds of Glycine max (Soybean) from North Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. engineering.iastate.edu [engineering.iastate.edu]
- 10. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Dihydrofarnesol
Welcome to the technical support center for the chemical synthesis of dihydrofarnesol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chemical synthesis of this compound?
A1: The most common and direct method for synthesizing 2,3-dihydrofarnesol is through the selective reduction of the C2-C3 double bond of its precursor, farnesol. The two primary approaches for this selective reduction are:
-
Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). It is a widely used and often efficient method for double bond reduction.
-
Diimide Reduction: This technique uses diimide (N₂H₂), which is generated in situ from reagents like hydrazine and an oxidizing agent, or from the decomposition of azodicarboxylates. Diimide is known for its ability to selectively reduce non-polarized double bonds.[1]
Q2: What are the main challenges in the synthesis of this compound from farnesol?
A2: Researchers may encounter several challenges during the synthesis of this compound:
-
Selectivity: Farnesol has three double bonds (at C2-C3, C6-C7, and C10-C11). The primary challenge is to selectively reduce only the C2-C3 double bond while leaving the other two intact. Over-reduction can lead to the formation of tetrahhydrofarnesol or the fully saturated farnesane.
-
Side Reactions: Besides over-reduction, other side reactions can occur, such as the oxidation of the primary alcohol group to an aldehyde (farnesal), particularly if the reaction conditions are not carefully controlled.
-
Catalyst Poisoning: In catalytic hydrogenation, the catalyst's activity can be diminished or completely lost due to the presence of impurities in the farnesol starting material or the solvent. Sulfur-containing compounds are common catalyst poisons.
-
Purification: this compound, unreacted farnesol, and any over-reduced byproducts have very similar physical properties (polarity, boiling point), making their separation challenging.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively track the disappearance of the starting material (farnesol) and the appearance of the product (this compound). A suitable solvent system (e.g., hexane/ethyl acetate) should be chosen to achieve good separation between the spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for both qualitative and quantitative analysis of the reaction mixture. It can separate farnesol, this compound, and other byproducts, and the mass spectra can confirm their identities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze the crude reaction mixture to determine the conversion of farnesol and the formation of this compound by observing the disappearance of the vinylic proton signal of the C2-C3 double bond in farnesol.
Troubleshooting Guides
Problem 1: Low or No Conversion of Farnesol
| Possible Cause | Suggested Solution |
| Catalytic Hydrogenation: | |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure the catalyst has been stored properly under an inert atmosphere. |
| Catalyst Poisoning | Purify the farnesol starting material to remove any potential catalyst poisons. Use high-purity solvents. |
| Insufficient Hydrogen Pressure | Ensure the reaction vessel is properly sealed and pressurized with hydrogen to the recommended level. Monitor the pressure for any leaks. |
| Inadequate Mixing | Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. |
| Diimide Reduction: | |
| Inefficient Diimide Generation | Ensure the reagents for diimide generation are fresh and added in the correct stoichiometry. The reaction temperature may need to be optimized for efficient diimide formation. |
| Short Half-life of Diimide | Generate the diimide in situ in the presence of the farnesol substrate to ensure it reacts before it decomposes. |
Problem 2: Over-reduction to Tetrahydrofarnesol or Farnesane
| Possible Cause | Suggested Solution |
| Catalytic Hydrogenation: | |
| Catalyst is too active | Use a less active catalyst or a catalyst poison (e.g., quinoline) to increase selectivity. |
| High Hydrogen Pressure | Reduce the hydrogen pressure. |
| Prolonged Reaction Time | Carefully monitor the reaction progress by TLC or GC and stop the reaction as soon as the starting material is consumed. |
| High Reaction Temperature | Perform the reaction at a lower temperature to improve selectivity. |
Problem 3: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution |
| Co-elution of Farnesol and this compound | Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) may be required. Using a longer column or a stationary phase with a different selectivity could also improve separation. |
| Presence of Non-polar Byproducts | A multi-step purification process may be necessary, such as an initial distillation followed by column chromatography. |
Experimental Protocols
Protocol 1: Selective Catalytic Hydrogenation of Farnesol
This protocol is a general guideline and may require optimization.
Materials:
-
Farnesol
-
10% Palladium on Carbon (Pd/C) catalyst (5% w/w of farnesol)
-
Ethanol (or another suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve farnesol in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge with an inert gas several times to remove any oxygen.
-
Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Diimide Reduction of Farnesol
This protocol is a general guideline and may require optimization.
Materials:
-
Farnesol
-
Hydrazine monohydrate
-
Hydrogen peroxide (30%) or another oxidizing agent
-
Methanol or another suitable solvent
-
Copper (II) sulfate (catalytic amount)
Procedure:
-
Dissolve farnesol in methanol in a round-bottom flask.
-
Add a catalytic amount of copper (II) sulfate.
-
To this solution, add hydrazine monohydrate.
-
Slowly add hydrogen peroxide dropwise to the stirred solution. An exothermic reaction with gas evolution (nitrogen) should be observed.
-
Maintain the reaction temperature with a cooling bath if necessary.
-
Monitor the reaction by TLC until the farnesol is consumed.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Physical and Analytical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₈O | [3] |
| Molecular Weight | 224.38 g/mol | [3] |
| Boiling Point | ~307-308 °C at 760 mmHg | [4] |
| Refractive Index | ~1.471 - 1.477 @ 20°C | [4] |
| GC Retention Index (non-polar column) | ||
| Standard | 1677, 1684 | [3] |
| Semi-standard | 1689, 1696 | [3] |
| GC Retention Index (polar column) | ||
| Standard | 2262, 2273, 2265 | [3] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for catalytic hydrogenation of farnesol.
References
Dihydrofarnesol Extraction from Marine Algae: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the extraction of dihydrofarnesol from marine algae.
Disclaimer: Direct research on the extraction of this compound from marine algae is limited. The guidance provided herein is based on established principles and methodologies for the extraction of structurally similar sesquiterpenoids, such as farnesol and other bioactive compounds, from algal biomass.
Frequently Asked Questions (FAQs)
Q1: Why is this compound from marine algae of interest?
A1: this compound is a sesquiterpenoid alcohol. Sesquiterpenoids from marine algae are a diverse group of natural products with a wide range of biological activities, making them promising candidates for pharmaceutical and biotechnological applications.[1] Marine algae are a rich source of unique bioactive secondary metabolites, including terpenoids, that have garnered significant attention from natural product scientists.[2]
Q2: Which marine algae species are the best sources for this compound?
A2: While specific data for this compound is scarce, brown algae (Phaeophyceae) are known to be one of the richest sources of terpenoids.[3] Species from the genus Dictyopteris and Padina have been shown to contain a high abundance of various sesquiterpenes.[1] Researchers should consider screening different species of brown, red, and green algae to identify promising sources.
Q3: What are the most effective "green" extraction techniques for sesquiterpenoids like this compound?
A3: Modern, environmentally friendly extraction methods are preferred to minimize solvent use and preserve thermolabile compounds. Key techniques include:
-
Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[4][5][6]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and sample, leading to faster extraction and often higher yields.[7][8][9]
-
Supercritical Fluid Extraction (SFE): Uses supercritical CO2, often with a co-solvent like ethanol, as a tunable and non-toxic solvent. This method is highly selective and efficient for extracting non-polar to moderately polar compounds like terpenoids.[10][11][12]
Q4: How do I choose the right solvent for this compound extraction?
A4: this compound is a relatively non-polar molecule. The choice of solvent is critical and depends on the extraction method.
-
For conventional methods like Solid-Liquid Extraction (SLE), solvents such as hexane, ethanol, acetone, or mixtures thereof are commonly used.[13][14]
-
For UAE and MAE, ethanol-water mixtures are often effective, as the water helps with microwave absorption and the ethanol solubilizes the target compound.[6][7]
-
For SFE, supercritical CO2 is the primary solvent, and its polarity can be fine-tuned by adding a polar co-solvent like ethanol to improve the extraction of moderately polar terpenoids.[10][15]
Q5: Is pre-treatment of the algal biomass necessary?
A5: Yes, pre-treatment is a crucial step. The complex and rigid cell walls of algae must be disrupted to release the intracellular contents.[16] Common pre-treatment steps include:
-
Washing: To remove salt and debris.
-
Drying: Freeze-drying (lyophilization) is often preferred as it preserves thermolabile compounds better than oven-drying.[17][18]
-
Grinding: Reducing the particle size to a fine powder increases the surface area available for solvent interaction, significantly improving extraction efficiency.[13][19]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of sesquiterpenoids from marine algae.
| Problem | Possible Causes | Solutions & Recommendations |
| Low or No this compound Yield | 1. Inefficient Cell Disruption: The algal cell wall is not sufficiently broken down.[16] 2. Suboptimal Extraction Parameters: Incorrect temperature, pressure, or time for the chosen method. 3. Incorrect Solvent Polarity: The solvent may be too polar or non-polar for this compound.[13] 4. Compound Degradation: High temperatures or prolonged extraction times can degrade sensitive compounds.[19] 5. Low Concentration in Biomass: The selected algal species or batch may have naturally low levels of the target compound. | 1. Ensure thorough grinding of the dried biomass. For methods like UAE, ensure adequate ultrasonic power is applied to induce cavitation.[4][6] 2. Systematically optimize parameters. For SFE, adjust pressure and temperature.[10][12] For UAE/MAE, optimize time, temperature, and power.[7][8] 3. Test a range of solvents or solvent mixtures. Start with moderately polar solvents like ethanol or acetone, or non-polar solvents like hexane. For SFE, try adding ethanol as a co-solvent.[10] 4. Use lower temperatures where possible. Employ "green" techniques like UAE or SFE which often operate at lower temperatures than conventional methods.[4][11] 5. Screen different algal species or harvest at different seasons, as metabolite concentration can vary. |
| Co-extraction of Impurities (e.g., Pigments, Lipids) | 1. Non-Selective Solvent: Solvents like ethanol or acetone will extract a wide range of compounds, including chlorophylls and other lipids. 2. Lack of a Purification Step: The crude extract contains a complex mixture of metabolites. | 1. Use a more selective method like SFE, where selectivity can be tuned by modifying pressure and temperature.[11] Alternatively, perform a sequential extraction with solvents of increasing polarity. 2. Implement a post-extraction purification step. Column chromatography (e.g., using silica gel) is a standard method to separate compounds based on polarity.[3] Solid-Phase Extraction (SPE) can also be used for sample cleanup. |
| Inconsistent Results Between Batches | 1. Biomass Variability: The chemical composition of algae can vary significantly with season, geographical location, and environmental conditions. 2. Inconsistent Pre-treatment: Variations in drying or grinding procedures. 3. Fluctuating Extraction Conditions: Inconsistent control of temperature, pressure, or time. | 1. Source biomass from a consistent location and season if possible. Always characterize the starting material. 2. Standardize your pre-treatment protocol, ensuring consistent moisture content and particle size for each batch. 3. Calibrate equipment regularly and carefully monitor all extraction parameters for each run. |
| Difficulty Detecting/Quantifying this compound | 1. Low Concentration: The compound may be present at levels below the detection limit of the analytical instrument. 2. Matrix Effects: Other co-extracted compounds can interfere with the analytical signal (ion suppression in MS). 3. Inappropriate Analytical Method: The chosen method may not be sensitive or specific enough. | 1. Concentrate the crude extract before analysis (e.g., using a rotary evaporator or nitrogen stream).[19] 2. Purify the extract using column chromatography or SPE to remove interfering compounds. Use an internal standard for quantification to correct for matrix effects.[19] 3. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and effective method for detecting volatile and semi-volatile compounds like sesquiterpenoids.[20][21] |
Data Presentation: Comparison of Extraction Techniques
The following table summarizes typical parameters for advanced extraction techniques applicable to sesquiterpenoids from marine algae. Yields are highly dependent on the specific algal species and target compound.
| Extraction Method | Typical Solvent(s) | Temperature Range (°C) | Pressure Range | Typical Time | Advantages | Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Water, Hexane, or mixtures | 25 - 75 | Atmospheric | 15 - 60 min | Fast, low temperature, reduced solvent use, good for thermolabile compounds.[4][6][7] | Yield can be lower than MAE; probe sonication can generate heat. |
| Microwave-Assisted Extraction (MAE) | Ethanol, Water, or mixtures | 50 - 180 | 10 - 20 bar | 2 - 30 min | Very fast, high efficiency, reduced solvent use.[7][8][22] | Potential for localized overheating, may degrade very sensitive compounds.[9] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂, Ethanol (co-solvent) | 35 - 60 | 100 - 400 bar | 30 - 180 min | Highly selective, solvent-free product, non-toxic, tunable.[10][11][12] | High initial equipment cost, less effective for highly polar compounds. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general methodology for extracting sesquiterpenoids from dried algal biomass. Optimization will be required for specific species.
1. Biomass Preparation:
- Wash the fresh macroalgae with distilled water to remove salts and epiphytes.
- Freeze-dry the biomass until a constant weight is achieved (-50°C, <0.1 mbar).
- Grind the dried algae into a fine powder (particle size <0.5 mm) using a blender or mortar and pestle. Store in a desiccator.
2. Extraction:
- Weigh 5 g of the dried algal powder into a 250 mL glass beaker.
- Add 100 mL of 80% ethanol in water (v/v) to achieve a solid-to-liquid ratio of 1:20 (g/mL).
- Place the beaker in an ultrasonic bath or use an ultrasonic probe.
- Sonicate the mixture at a frequency of 40 kHz and a power of 300 W for 30 minutes.
- Maintain the temperature of the mixture at 45°C using a water bath.
3. Separation and Concentration:
- After extraction, filter the mixture through Whatman No. 1 filter paper to separate the solid residue.
- Wash the residue with an additional 20 mL of the extraction solvent and combine the filtrates.
- Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the ethanol.
- The remaining aqueous solution can be further partitioned with a non-polar solvent like hexane to isolate the this compound.
4. Analysis:
- Dry the final extract under a stream of nitrogen.
- Re-dissolve a known quantity in a suitable solvent (e.g., hexane or methanol) for analysis by GC-MS.
Protocol 2: Overview of Supercritical Fluid Extraction (SFE)
SFE is a more advanced technique requiring specialized equipment.
1. Sample Preparation: As described in the UAE protocol (freeze-dried and powdered biomass). 2. SFE System Setup:
- Pack the extraction vessel with ~20 g of the algal powder.
- Set the extraction parameters. A starting point for optimization could be:
- Temperature: 40°C
- Pressure: 250 bar
- CO₂ Flow Rate: 2 mL/min
- Co-solvent: 5% ethanol (v/v) 3. Extraction: Run the extraction for a set time (e.g., 90 minutes). The extract is collected in a separation vessel where the pressure is lower, causing the CO₂ to return to a gaseous state and leave behind the extracted compounds. 4. Collection and Analysis: The collected extract can be directly analyzed by GC-MS.
Visualizations
This compound Extraction Workflow
Caption: General workflow for this compound extraction from marine algae.
Biosynthesis Pathway of Sesquiterpenoid Precursors in Algae
Caption: Simplified MEP pathway for sesquiterpenoid biosynthesis in algae.
References
- 1. mdpi.com [mdpi.com]
- 2. Greener Extraction Solutions for Microalgal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Bioactive Compound Extraction from Iranian Brown Macroalgae Nizimuddinia zanardini with Ultrasound and Microwave Methods Using Fuzzy Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Ultrasound, Microwave and Ultrasound–Microwave Assisted Extraction Technologies to Increase the Extraction of Bioactive Compounds and Antioxidants from Brown Macroalgae [mdpi.com]
- 9. Microwave-Assisted Extraction for Microalgae: From Biofuels to Biorefinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methodological Optimization of Supercritical Fluid Extraction of Valuable Bioactive Compounds from the Acidophilic Microalga Coccomyxa onubensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asu.elsevierpure.com [asu.elsevierpure.com]
- 16. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Extraction and Analytical Methods for the Characterization of Polyphenols in Marine Microalgae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. "Quantitative assay for farnesol and the aromatic fusel alcohols from " by Cory H. T. Boone, Daniel Gutzmann et al. [digitalcommons.unl.edu]
- 22. Microwave-Assisted Hydrothermal Processing of Rugulopteryx okamurae [mdpi.com]
Dihydrofarnesol Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation pathways of dihydrofarnesol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, well-ventilated place in a tightly sealed container.[1] It is also recommended to protect it from direct sunlight and sources of ignition.[1] For long-term storage, refrigeration is advised.[2]
Q2: Is this compound stable under various pH conditions?
A2: Yes, this compound has demonstrated good stability across a range of pH values, making it suitable for various formulations. A summary of its stability in different product types and their corresponding pH is provided in the table below.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, potential pathways can be inferred from its structure and data on the related compound, farnesol. The primary degradation pathway is likely oxidation of the alcohol group and at the double bonds. The double bonds in the this compound molecule are susceptible to oxidation, which can lead to the formation of epoxides, hydroperoxides, and eventually smaller carbonyl compounds. The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid.
Q4: Are there any known incompatibilities for this compound?
A4: this compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can accelerate its degradation.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in my formulation.
| Possible Cause | Troubleshooting Step |
| Exposure to light | Store the formulation in an opaque or amber container to minimize light exposure. Conduct experiments under controlled lighting conditions. |
| Presence of oxidizing agents | Ensure all components of the formulation are free from peroxides or other oxidizing impurities. Consider adding an antioxidant to the formulation. |
| Inappropriate pH | Although generally stable, extreme pH values could promote degradation. Verify the pH of your formulation and adjust if necessary. Refer to the stability table for guidance. |
| Elevated temperature | Store the formulation at the recommended cool temperature. Avoid exposure to high temperatures during processing and storage. |
Issue 2: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Variable storage conditions | Ensure that all samples are stored under identical and tightly controlled conditions of temperature, humidity, and light. |
| Inconsistent sample preparation | Standardize the sample preparation protocol to minimize variability between samples. |
| Analytical method not stability-indicating | Develop and validate a stability-indicating analytical method that can separate this compound from its degradation products. A method adapted from farnesol analysis can be a good starting point. |
Issue 3: Difficulty in identifying degradation products.
| Possible Cause | Troubleshooting Step |
| Low concentration of degradants | Concentrate the sample or use a more sensitive analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Lack of reference standards | Synthesize potential degradation products to use as reference standards for identification. High-resolution mass spectrometry can aid in determining the elemental composition of unknown peaks. |
Data Presentation
Table 1: Stability of this compound in Various Formulations
| Product Type | pH | Stability |
| Fabric Softener | 3 | Good |
| Antiperspirants | 3.5 | Good |
| Toiletry Applications | 6 | Good |
| Liquid Detergent | 9 | Good |
| Soap | 10 | Good |
| Powder Detergent | 11 | Good |
| Bleach | 14 | Poor |
Source: Adapted from technical data for Biocyclamol®, a product containing this compound.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from studies on the related compound, farnesol, and is intended to identify potential degradation products and pathways for this compound.[4][5][6]
1. Objective: To assess the stability of this compound under various stress conditions.
2. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- pH meter
- HPLC or UPLC system with a DAD or UV detector
- LC-MS system for identification of degradation products
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in methanol.
-
Add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of this compound in methanol.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in methanol.
-
Add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve samples taken at different time points in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in methanol to direct sunlight or a photostability chamber for 48 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze samples at different time points.
-
4. Analysis:
- Analyze all samples by a validated stability-indicating HPLC or UPLC method.
- Characterize the degradation products using LC-MS to determine their mass and fragmentation patterns.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 2. (+/-)DIHYDRAFARNESOL CAS#: 51411-24-6 [amp.chemicalbook.com]
- 3. Biocyclamol | 高砂香料工業株式会社 [takasago.com]
- 4. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of De… [ouci.dntb.gov.ua]
- 5. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of Degradation Products Using LC-QTOF-ESI-MS with in silico Pharmacokinetics and Toxicity Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
improving the solubility of dihydrofarnesol for in vitro assays
Welcome to the technical support center for improving the solubility of dihydrofarnesol for in vitro assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer or cell culture medium?
A1: this compound is a sesquiterpenoid, which is a class of lipid-like, hydrophobic molecules.[1][2] Its chemical structure lends it very poor solubility in water and aqueous solutions. Direct addition to buffers or media will almost certainly result in non-dissolution or precipitation.
Q2: What is the recommended first step for solubilizing this compound?
A2: The standard initial approach is to prepare a concentrated stock solution in a 100% water-miscible organic solvent. Based on its properties, the most common and effective solvents are Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[3][4]
Q3: I've created a stock solution in DMSO, but the compound precipitates when I add it to my aqueous medium. What's happening?
A3: This is a common issue known as "solvent shock" or precipitation upon dilution. It occurs when the concentrated drug solution in an organic solvent is rapidly introduced into an aqueous environment where its solubility is low. The final concentration of the organic solvent in your assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.
Q4: My compound still precipitates at my desired final concentration, even when using a DMSO stock. What are my next options?
A4: If simple dilution of a stock solution is insufficient, more advanced techniques are required. The two most common strategies for hydrophobic compounds like this compound are co-solvency and complexation with cyclodextrins.[5][6][7]
Q5: What are cyclodextrins and how can they improve the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[8][9] They can encapsulate hydrophobic molecules, like this compound, within their core, forming an "inclusion complex." This complex has a hydrophilic exterior, allowing it to dissolve in aqueous solutions, thereby increasing the apparent water solubility of the guest molecule.[7][10] Studies have shown this method to be effective for the related compound farnesol.[2][8]
Q6: Are there potential downsides to using solubilizing agents like DMSO or cyclodextrins?
A6: Yes. High concentrations of organic solvents like DMSO can be toxic to cells and may interfere with your assay's biological system. Similarly, while generally considered safe, cyclodextrins can sometimes interact with cell membranes or other components in the assay. It is crucial to run appropriate vehicle controls (medium with the solubilizing agent alone) to ensure that the observed effects are due to the this compound and not the solvent system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Powder won't dissolve in aqueous buffer. | This compound is hydrophobic. | Do not attempt to dissolve directly in aqueous solutions. Proceed to prepare a concentrated stock solution in an appropriate organic solvent. |
| Precipitation occurs when adding stock solution to media. | Solvent shock; final solvent concentration is too high. | Prepare an intermediate dilution series. Add the stock solution dropwise to the vortexing medium to facilitate rapid mixing. Ensure the final solvent concentration is as low as possible (ideally <0.5%). |
| Compound is insoluble even with a primary solvent. | The required concentration exceeds the solubility limit in the final medium. | Utilize advanced solubilization techniques. The most recommended method for terpenoids is complexation with cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).[2][8] |
| Inconsistent results or high background in assays. | The solubilizing agent (vehicle) is affecting the biological system. | Always run a vehicle control containing the same final concentration of the solvent/cyclodextrin as the experimental wells. This will help differentiate the effect of the compound from the effect of the vehicle. |
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₈O | [1][11] |
| Molecular Weight | 224.38 g/mol | [1][11] |
| Appearance | Colorless to pale yellow clear liquid | [12] |
| Water Solubility | Insoluble | [3] |
| Organic Solvent Solubility | Soluble in DMSO, acetone, ethanol. Slightly soluble in chloroform, methanol. | [3][11][13] |
Table 2: Comparison of Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Organic Co-Solvent (e.g., DMSO, Ethanol) | Increases the polarity of the bulk solvent, allowing for dissolution of hydrophobic molecules.[5] | Simple, fast, and effective for creating high-concentration stock solutions. | Potential for cytotoxicity and assay interference at high concentrations. Risk of precipitation upon dilution. |
| Cyclodextrin Complexation (e.g., HP-β-CD) | Encapsulates the hydrophobic drug in a hydrophilic shell, forming a water-soluble inclusion complex.[9] | Significantly increases aqueous solubility, can reduce drug toxicity, and creates a more stable solution.[2] | Requires a specific protocol to prepare the complex; potential for interactions with the assay system. |
| Micellar Solubilization (e.g., Surfactants) | Forms micelles that encapsulate the hydrophobic drug in their core. | High loading capacity for certain drugs. | Surfactants can be cytotoxic and may disrupt cell membranes or interfere with protein function. |
Experimental Protocols & Workflows
Logical Workflow for Solubility Enhancement
The following diagram outlines a decision-making process for addressing this compound solubility issues.
References
- 1. This compound | C15H28O | CID 5280341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and characterization of farnesol complexed in β- and hydroxypropyl-β-cyclodextrin and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. Biological activity of terpene compounds produced by biotechnological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. japer.in [japer.in]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins as encapsulation agents for plant bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cas 51411-24-6,(+/-)DIHYDRAFARNESOL | lookchem [lookchem.com]
- 12. (±)-2,3-dihydrofarnesol, 51411-24-6 [thegoodscentscompany.com]
- 13. (+/-)DIHYDRAFARNESOL CAS#: 51411-24-6 [amp.chemicalbook.com]
Technical Support Center: Overcoming Interference in GC-MS Analysis of Dihydrofarnesol
Welcome to the technical support center for the GC-MS analysis of dihydrofarnesol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences and challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the GC-MS analysis of this compound?
A1: Interference in the GC-MS analysis of this compound can arise from several sources:
-
Matrix Effects: Complex sample matrices, such as those from essential oils, plant extracts, or biological fluids, can cause either suppression or enhancement of the this compound signal. This is a significant challenge in achieving accurate quantification.
-
Co-eluting Compounds: Structurally similar compounds, particularly other sesquiterpenoids, may have similar retention times and co-elute with this compound, leading to overlapping chromatographic peaks and inaccurate quantification.
-
Active Sites in the GC System: this compound, being a polar alcohol, can interact with active sites in the GC inlet liner and the column. This can lead to peak tailing, reduced peak height, and poor reproducibility.
-
Contamination: Contamination from the sample preparation process, solvents, or the instrument itself can introduce extraneous peaks that interfere with the analysis.
Q2: Is derivatization necessary for the GC-MS analysis of this compound?
A2: While not strictly necessary in all cases, derivatization is highly recommended for the analysis of this compound to improve its chromatographic behavior.[1][2] Derivatization converts the polar hydroxyl group into a less polar and more volatile silyl ether. This typically results in:
-
Improved peak shape (reduced tailing)
-
Increased thermal stability
-
Enhanced sensitivity and detector response
A common and effective derivatization technique is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][3][4]
Q3: How can I minimize the loss of this compound during sample preparation?
A3: this compound is a semi-volatile compound. To prevent its loss during sample preparation, especially from complex matrices like plant material, it is crucial to handle samples appropriately. Keeping samples and solvents chilled and minimizing exposure to heat during extraction processes can help preserve the analyte.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Peak Tailing) for this compound
Symptoms:
-
The this compound peak in your chromatogram is asymmetrical, with a pronounced "tail" on the backside.
-
Poor peak integration and reproducibility.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Active Sites in the GC System | 1. Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner to minimize interactions with the analyte. 2. Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove contaminants and ensure an inert surface. 3. Column Trimming: If the front end of the column is contaminated, carefully trim 10-20 cm from the inlet side. |
| Polarity of this compound | Derivatization: Implement a silylation step to convert the polar hydroxyl group of this compound into a less polar trimethylsilyl (TMS) ether. This will significantly reduce peak tailing. |
| Improper GC Method Parameters | 1. Initial Oven Temperature: Ensure the initial oven temperature is appropriate for the solvent used to allow for proper focusing of the analyte at the head of the column. 2. Flow Rate: Optimize the carrier gas flow rate to ensure efficient transfer of the analyte through the column. |
Caption: Step-by-step workflow for the silylation of this compound.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound
This protocol provides a general guideline for using a normal-phase SPE cartridge to clean up a sample extract containing this compound. The choice of sorbent and solvents may need to be optimized for your specific sample matrix.
Materials:
-
Normal-phase SPE cartridge (e.g., silica, Florisil)
-
Sample extract dissolved in a non-polar solvent (e.g., hexane)
-
Wash solvent (e.g., hexane or a mixture of hexane and a slightly more polar solvent)
-
Elution solvent (e.g., a mixture of hexane and ethyl acetate)
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., 5 mL of hexane) through it. Do not let the sorbent go dry.
-
Loading: Load the sample extract (dissolved in a minimal amount of non-polar solvent) onto the cartridge.
-
Washing: Wash the cartridge with a non-polar solvent to remove non-polar interferences. The volume and composition of the wash solvent should be optimized to avoid eluting the this compound.
-
Elution: Elute the this compound from the cartridge using a more polar solvent or solvent mixture. Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.
General SPE Workflow
Caption: The four main steps of a solid-phase extraction procedure.
References
Technical Support Center: High-Purity Dihydrofarnesol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity dihydrofarnesol. The information is tailored for researchers, scientists, and drug development professionals.
Section 1: Fractional Distillation
Fractional distillation is a primary technique for purifying this compound, especially on a larger scale, by separating it from impurities with different boiling points.[1][2] this compound has an estimated boiling point of 307-308 °C at atmospheric pressure (760 mmHg).[3] Due to this high boiling point, vacuum distillation is often preferred to prevent thermal degradation.
Frequently Asked Questions (FAQs) - Fractional Distillation
Q1: At what pressure should I perform the vacuum distillation of this compound?
A1: It is advisable to perform the distillation under vacuum to lower the boiling point and prevent potential degradation of the compound.[4] While the exact pressure can be determined based on your equipment, reducing the pressure significantly will lower the required temperature. For example, lowering the pressure can reduce the boiling point of solvents by 30-40%.[4]
Q2: What kind of fractionating column is best for this compound purification?
A2: A fractionating column packed with materials that provide a large surface area for vapor-liquid equilibrium is crucial for efficient separation.[2] The choice of column (e.g., Vigreux, packed) depends on the boiling point difference between this compound and the impurities. A longer column with a suitable packing material generally provides better resolution.
Troubleshooting Guide - Fractional Distillation
| Problem | Possible Cause | Solution |
| Low Recovery of this compound | The boiling point at the set pressure was not reached or maintained consistently. | Ensure the heating mantle provides stable and even heating. Insulate the distillation flask and column to minimize heat loss. |
| The vacuum is unstable or not low enough. | Check all connections for leaks. Ensure the vacuum pump is operating efficiently and is protected by a cold trap. | |
| Product is Contaminated with Impurities | The fractionating column is not efficient enough. | Use a longer column or a more efficient packing material to increase the number of theoretical plates. |
| The distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.[2] | |
| Product appears dark or degraded | The distillation temperature is too high, causing thermal decomposition. | Increase the vacuum (lower the pressure) to further reduce the boiling point of this compound.[4] |
Experimental Protocol: Vacuum Fractional Distillation of this compound
-
Setup: Assemble the fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Charge the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply the vacuum to the system.
-
Heating: Begin heating the distillation flask gently once the desired pressure is stable.
-
Equilibration: As the mixture begins to boil, observe the condensation ring rising slowly up the column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and returns to the flask (total reflux) for a period before collecting any distillate.
-
Fraction Collection: Collect the distillate fractions in the receiving flask. Monitor the temperature at the top of the column; a stable temperature indicates the collection of a pure fraction. It is common to collect a forerun of lower-boiling impurities first.
-
Shutdown: Once the desired fraction is collected or the temperature fluctuates, stop the distillation by removing the heat source. Allow the system to cool completely before slowly releasing the vacuum.
Workflow for Fractional Distillation
Caption: Workflow for the purification of this compound by vacuum fractional distillation.
Section 2: Column Chromatography
Column chromatography is a highly effective method for purifying this compound by separating it from impurities based on differential adsorption to a stationary phase.[5] For a relatively non-polar compound like this compound (a sesquiterpenoid), normal-phase chromatography using silica gel or alumina as the stationary phase is common.[6][7]
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: What stationary phase should I use for this compound purification?
A1: Silica gel is the most commonly used stationary phase for the separation of terpenoids like this compound.[7] Alumina can also be used; it is more polar and can be obtained in acidic, neutral, or basic forms.[8] For most applications, silica gel (60-200 mesh) is a good starting point.
Q2: How do I choose the right solvent system (mobile phase)?
A2: The choice of solvent is critical.[8] You should perform thin-layer chromatography (TLC) first to optimize the separation.[5] A good solvent system will give your product a retention factor (Rf) of around 0.2-0.4. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether.[6]
Q3: How much stationary phase should I use?
A3: A general rule of thumb is to use a ratio of stationary phase to crude sample weight of 20:1 to 100:1.[5] For difficult separations, a higher ratio is recommended.[8]
Troubleshooting Guide - Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation / Overlapping Fractions | The polarity of the eluent is too high. | Decrease the polarity of the mobile phase. Use a shallower gradient if performing gradient elution. |
| The column was packed improperly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be used, but wet packing often gives a more homogenous column.[5] | |
| The column was overloaded with the sample. | Reduce the amount of sample loaded onto the column. The initial band of the sample should be as narrow as possible. | |
| Product Elutes Too Quickly or Too Slowly | The mobile phase polarity is incorrect. | If the product elutes too quickly, decrease the solvent polarity. If it elutes too slowly or not at all, increase the solvent polarity.[8] |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the stationary phase. | Always keep the top of the stationary phase covered with the mobile phase to prevent the introduction of air bubbles and cracking.[8] |
| Low Yield | The compound is irreversibly adsorbed onto the stationary phase. | This can happen if the stationary phase is too active. Consider deactivating the silica gel or alumina with a small amount of water. |
| The compound is highly retained and did not elute. | Increase the polarity of the eluting solvent significantly at the end of the chromatography to wash the column. |
Experimental Protocol: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal solvent system for separation using TLC.
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluting solvent.[8]
-
Pour the slurry into the column and allow it to pack under gravity, continuously tapping the column to ensure even packing. Do not let the solvent level drop below the top of the silica.[8]
-
Add another layer of sand on top of the packed silica gel to protect the surface.[8]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluting solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. This is recommended if the sample is not very soluble in the initial eluent.[9]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
If using gradient elution, gradually increase the polarity of the mobile phase according to your TLC analysis.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound. Combine the pure fractions and evaporate the solvent to obtain the purified product.
Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Section 3: Crystallization
Crystallization is a powerful purification technique for obtaining high-purity solid compounds.[1][10] While this compound is a liquid at room temperature, this section is relevant for solid derivatives or if purification at low temperatures is considered. The principle is to dissolve the impure compound in a suitable solvent at a high temperature and then allow it to cool slowly, causing the pure compound to crystallize out of the solution while impurities remain dissolved.[11][12]
Frequently Asked Questions (FAQs) - Crystallization
Q1: How do I find a good solvent for crystallization?
A1: An ideal crystallization solvent will dissolve the compound when hot but not when cold.[11][12] You may need to test several solvents to find the best one. The process often involves trial and error with small amounts of your compound in different solvents.
Q2: My compound won't crystallize, what should I do?
A2: If crystals do not form upon cooling, you can try several techniques. Scratching the inside of the flask with a glass rod can provide a surface for nucleation. Adding a "seed crystal" of the pure compound can also initiate crystallization.[13] You can also try slowly evaporating the solvent or using an anti-solvent, which is a solvent in which your compound is insoluble, added dropwise to the solution.[12]
Troubleshooting Guide - Crystallization
| Problem | Possible Cause | Solution |
| No Crystals Form | The solution is not supersaturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again.[12] |
| The cooling process is too fast. | Allow the solution to cool more slowly to room temperature, then move it to an ice bath or refrigerator.[11] | |
| Oily Precipitate Forms Instead of Crystals | The boiling point of the solvent is higher than the melting point of the solute ("oiling out"). | Use a lower-boiling point solvent. |
| The solution is cooling too rapidly. | Ensure slow cooling. You can insulate the flask to slow down the rate of cooling. | |
| Low Recovery of Crystals | The compound is too soluble in the cold solvent. | Use a different solvent or a solvent mixture where the compound is less soluble at low temperatures. Ensure the solution is thoroughly cooled before filtration. |
| The crystals were not completely collected during filtration. | Use a properly sized filter paper and ensure all crystals are transferred to the funnel. Wash the crystals with a small amount of ice-cold solvent. |
Experimental Protocol: General Crystallization
-
Solvent Selection: Choose an appropriate solvent that dissolves this compound (or its solid derivative) at high temperatures but not at low temperatures.
-
Dissolution: Place the crude compound in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals completely. A second recrystallization step can be performed to achieve higher purity.[12]
Logical Diagram for Crystallization Troubleshooting
Caption: Troubleshooting logic for common issues encountered during crystallization.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. tnhmc.com [tnhmc.com]
- 3. This compound, 37519-97-4 [thegoodscentscompany.com]
- 4. maratek.com [maratek.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. env.go.jp [env.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. web.uvic.ca [web.uvic.ca]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. unifr.ch [unifr.ch]
troubleshooting low yield in dihydrofarnesol synthesis
Welcome to the technical support center for the synthesis of dihydrofarnesol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting low yields and other common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale method for synthesizing this compound is through the selective reduction of the aldehyde or ketone functionality of a farnesol derivative, or more directly, by the reduction of the double bond at the C2-C3 position of farnesol. A common precursor is farnesal, which can be reduced to farnesol, or farnesol itself can be hydrogenated to this compound.
Q2: I am experiencing a significantly low yield in my this compound synthesis. What are the most probable causes?
A2: Low yields in this compound synthesis can stem from several factors. The most common issues include incomplete reaction, the formation of side products due to over-reduction or isomerization, suboptimal reaction conditions (temperature, pressure, catalyst activity), and loss of product during workup and purification.
Q3: What are the expected side products in the reduction of farnesol?
A3: Depending on the reducing agent and reaction conditions, side products can include fully saturated farnesane, various isomers of this compound from the reduction of other double bonds, and potentially rearranged products if acidic conditions are present. Over-reduction can lead to the formation of the corresponding alkane.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (e.g., farnesol), you can observe the disappearance of the starting material and the appearance of the product spot. A significant change in the Rf value is expected as the polarity of the molecule changes from farnesol to this compound. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, allowing for the identification of both the desired product and any side products.
Q5: What is the best method for purifying crude this compound?
A5: Column chromatography is the most common and effective method for purifying this compound from unreacted starting materials and side products. The choice of solvent system is crucial for good separation.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Material (Farnesol)
If you observe a significant amount of unreacted farnesol in your reaction mixture after the expected reaction time, consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity and activity of your reducing agent. Sodium borohydride can decompose over time if not stored properly in a dry environment. Catalysts for hydrogenation should be fresh or properly activated.
-
Reaction Time: The reaction may not have reached completion. Extend the reaction time and monitor the progress by TLC until the starting material spot is no longer visible.
-
Temperature: Some reductions may require gentle heating to proceed at a reasonable rate. Conversely, for highly reactive reducing agents, cooling the reaction may be necessary to prevent side reactions and ensure selectivity.
-
Stoichiometry: Ensure the correct molar ratio of the reducing agent to the substrate is used. An insufficient amount of the reducing agent will result in an incomplete reaction.
Issue 2: Formation of Multiple Products (Low Selectivity)
The appearance of multiple spots on a TLC plate or several peaks in a GC-MS chromatogram indicates a lack of selectivity.
-
Choice of Reducing Agent: The choice of reducing agent is critical for selective reduction. For the reduction of an aldehyde or ketone precursor, sodium borohydride is generally selective and will not reduce the double bonds. For the selective hydrogenation of the C2-C3 double bond of farnesol, specific catalysts and conditions are required.
-
Catalyst Poisoning: In catalytic hydrogenations, the catalyst can be poisoned by impurities in the starting material or solvent, leading to incomplete or non-selective reactions.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures or pressures, can lead to the reduction of multiple double bonds or other functional groups.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Farnesol Reduction
| Reducing Agent | Typical Solvent | Temperature (°C) | Typical Reaction Time (h) | Selectivity for C2-C3 Reduction | Potential Side Products |
| H₂/Pd/C | Ethanol, Methanol | 25-50 | 2-12 | Moderate to High | Fully saturated farnesane, other isomers |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0-25 | 1-4 | Low (primarily reduces carbonyls) | Unreacted farnesol |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | 0-35 | 1-6 | Low (highly reactive, not selective for double bonds) | Fully saturated farnesane |
| Catalytic Transfer Hydrogenation | Isopropanol | 80-100 | 4-24 | Moderate to High | Isopropanol-derived byproducts |
Table 2: Typical Solvent Systems for Column Chromatography Purification of this compound
| Solvent System (v/v) | Typical Rf of this compound | Separation Efficiency | Notes |
| Hexane:Ethyl Acetate (9:1) | 0.3 - 0.4 | Good | A good starting point for most separations. |
| Hexane:Ethyl Acetate (8:2) | 0.4 - 0.5 | Moderate | Increases the elution speed. |
| Hexane:Diethyl Ether (9:1) | 0.3 - 0.4 | Good | Diethyl ether is more volatile. |
| Dichloromethane:Hexane (1:1) | 0.4 - 0.5 | Good | Can be useful for resolving closely related isomers. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Farnesol to this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve farnesol (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or controlled pressure system).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate solvent system). The reaction is complete when the farnesol spot is no longer visible.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude this compound by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Mandatory Visualizations
Technical Support Center: Optimization of Culture Conditions for Dihydrofarnesol Producing Microorganisms
Welcome to the technical support center for the optimization of culture conditions for dihydrofarnesol-producing microorganisms. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are commonly used for this compound production?
A1: this compound is a saturated derivative of farnesol. Genetically engineered strains of Saccharomyces cerevisiae (baker's yeast) and Escherichia coli are the most common microbial hosts for producing farnesol and its derivatives.[1][2][3] These microorganisms are well-characterized, have readily available genetic tools, and are suitable for industrial-scale fermentation.
Q2: What are the key culture parameters to optimize for maximizing this compound yield?
A2: The critical parameters to optimize include the composition of the culture medium (carbon source, nitrogen source, and mineral salts), pH, temperature, aeration, and agitation rate.[4][5][6][7][8][9] The interplay of these factors significantly impacts both cell growth and product formation.
Q3: What are the common challenges encountered during the microbial production of this compound?
A3: Researchers often face challenges such as low product yield, formation of inhibitory byproducts like acetate in E. coli cultures, and product volatility. Additionally, maintaining optimal physiological conditions for the microorganism throughout the fermentation process can be complex.
Q4: How can I quantify the amount of this compound produced in my culture?
A4: this compound, being a volatile organic compound, is typically quantified using gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS). Sample preparation often involves liquid-liquid extraction from the fermentation broth using an organic solvent like ethyl acetate or hexane.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Suboptimal medium composition. | Screen different carbon and nitrogen sources. Optimize the concentration of key nutrients using statistical methods like Design of Experiments (DoE).[4] |
| Inadequate precursor supply (Farnesyl pyrophosphate - FPP). | Overexpress genes in the mevalonate (MVA) pathway to increase the intracellular pool of FPP.[1][3] | |
| Non-optimal physical parameters. | Perform optimization studies for temperature and pH. A typical starting point for S. cerevisiae is 28-30°C and pH 5.0-6.0.[2][6][7][8][9] For E. coli, 30-37°C and pH 7.0 are common starting points. | |
| Slow Microbial Growth | Nutrient limitation. | Ensure the medium contains sufficient essential nutrients, including trace elements and vitamins. |
| Accumulation of toxic byproducts. | In E. coli, acetate accumulation can inhibit growth. Consider using a fed-batch strategy to control the glucose concentration. | |
| Inappropriate culture conditions. | Verify that the temperature, pH, and aeration are within the optimal range for the specific microbial strain. | |
| High Byproduct Formation (e.g., other isoprenoids) | Metabolic flux diverted to competing pathways. | Engineer the metabolic pathway to down-regulate or knock out genes responsible for competing pathways that consume the FPP precursor. |
| Non-specific enzymes. | If using a heterologous farnesol synthase, ensure it has high specificity for FPP and that its expression is optimized. | |
| Product Loss | Volatilization of this compound. | Employ a two-phase culture system with an organic overlay (e.g., dodecane) to capture the volatile product.[1] |
| Degradation of the product. | Analyze the stability of this compound under your specific fermentation and extraction conditions. |
Quantitative Data Summary
Table 1: Optimized Culture Conditions for Farnesol Production in Saccharomyces cerevisiae
(Note: As this compound is a derivative of farnesol, these conditions provide a strong starting point for optimization.)
| Parameter | Optimized Value | Reference |
| Temperature | 28 °C | [2] |
| pH | 5.0 | [2] |
| Inoculum Size | 6% (v/v) of an 18h old culture | [2] |
| Incubation Time | 48 hours | [2] |
| Culture Medium | Yeast Malt (YM) Medium | [2] |
Table 2: Composition of Yeast Malt (YM) Medium
| Component | Concentration (g/L) | Reference |
| D-Glucose | 8.0 | [2] |
| Peptone | 1.5 | [2] |
| Yeast Extract | 2.5 | [2] |
| Malt Extract | 2.0 | [2] |
| Agar (for solid medium) | 20.0 | [2] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Temperature
-
Prepare five identical batches of your chosen fermentation medium in shake flasks.
-
Inoculate each flask with the same starting concentration of your this compound-producing microorganism.
-
Incubate each flask at a different temperature (e.g., 25°C, 28°C, 30°C, 32°C, 35°C), while keeping all other parameters (pH, agitation, etc.) constant.
-
Take samples at regular intervals (e.g., every 12 hours) for 72-96 hours.
-
Measure the cell density (e.g., OD600) and the concentration of this compound in each sample.
-
Plot the this compound concentration and cell density against temperature to determine the optimal temperature for production.
Protocol 2: this compound Extraction and Quantification
-
Take a 10 mL sample of the fermentation broth.
-
Add 1.5 mL of ethyl acetate and an internal standard (e.g., 1-tetradecanol) to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous phases.
-
Carefully collect the upper organic layer (ethyl acetate) containing the this compound.
-
Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS) or GC-FID.
-
Quantify the this compound concentration by comparing its peak area to that of the internal standard and a standard curve of known this compound concentrations.
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Farnesol production from Escherichia coli by harnessing the exogenous mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating E, E-farnesol production unleashed by an indigenous Saccharomyces cerevisiae isolated from baker's yeast under stationary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesol production in Escherichia coli through the construction of a farnesol biosynthesis pathway - application of PgpB and YbjG phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of media and temperature for enhanced antimicrobial production by bacteria associated with Rhabditis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of temperature and pH on production of two bacteriocins by Leuconostoc mesenteroides subsp. mesenteroides FR52 during batch fermentation [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature and pH Optimization for Protease Production Fermented by Yarrowia lipolytica from Agro-Industrial Waste | MDPI [mdpi.com]
- 9. scialert.net [scialert.net]
preventing degradation of dihydrofarnesol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of dihydrofarnesol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a sesquiterpenoid alcohol used in fragrance, flavor, and pharmaceutical research.[1][2] Like many terpene alcohols, its chemical structure, containing double bonds and a hydroxyl group, makes it susceptible to degradation. This degradation can lead to a loss of potency, the formation of unknown impurities, and altered organoleptic properties, compromising experimental results and product quality.
Q2: What are the primary factors that cause this compound degradation?
A2: The degradation of this compound is primarily influenced by four key factors:
-
Oxidation: Exposure to air (oxygen) can lead to the formation of oxides and other degradation products. The use of oxidizing agents like hydrogen peroxide can accelerate this process significantly.
-
Hydrolysis: The presence of acidic or basic conditions can catalyze the hydrolysis or rearrangement of the molecule.[3]
-
Heat: Elevated temperatures provide the energy to overcome activation barriers for degradation reactions, accelerating the breakdown of the compound.[4]
-
Light (Photolysis): Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of various degradation products.[3][4]
Q3: What are the optimal storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored in a cool, dark, and dry environment. The recommended practice is to store it in a tightly sealed, inert gas-flushed (e.g., argon or nitrogen) container at refrigerated temperatures (2-8°C).
Q4: How can I visually or physically detect if my this compound has degraded?
A4: Initial signs of degradation can include a change in appearance from a colorless or pale yellow liquid to a darker yellow or brown hue.[2][5] A noticeable change in odor, moving away from its characteristic floral, green scent, can also indicate degradation.[6] However, significant degradation can occur before these changes are apparent. Therefore, analytical methods are required for definitive assessment.
Q5: Can I use antioxidants to prevent the degradation of this compound?
A5: Yes, adding antioxidants can be an effective strategy, particularly to mitigate oxidative degradation. While some terpenes have inherent antioxidant properties, the addition of stabilizers is a common practice.[7][8] Suitable options for lipophilic compounds like this compound include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or natural antioxidants like tocopherols (Vitamin E).[9] The choice and concentration of the antioxidant should be carefully validated for compatibility and effectiveness.
Q6: What analytical methods are recommended for monitoring this compound stability?
A6: A stability-indicating analytical method is crucial for accurately quantifying this compound and separating it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable technique.[3][10] A typical method would involve a reverse-phase C18 column.[10][11] Gas Chromatography (GC) can also be used.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
Q: I suspect my stored this compound has degraded. What steps should I take?
A: If you suspect degradation, follow this logical progression to identify the cause and prevent future occurrences.
Caption: Troubleshooting workflow for suspected this compound degradation.
Quantitative Data on Stability
Quantitative data is essential for predicting shelf-life and defining appropriate storage conditions. Below are tables summarizing stability information.
Table 1: this compound Stability in Various Media (pH)
| Medium | pH Value | Stability |
| Fabric Softener | 3.0 | Good |
| Antiperspirants | 3.5 | Good |
| Toiletry Applications | 6.0 | Good |
| Liquid Detergent | 9.0 | Good |
| Soap | 10.0 | Good |
| Powder Detergent | 11.0 | Good |
| Bleach | 14.0 | Poor |
| Data adapted from a technical datasheet for a this compound product.[12] |
Table 2: Recommended Storage Conditions and Anticipated Stability
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of all chemical degradation reactions. |
| Light | Protected from light (Amber vial/dark) | Prevents photolytic degradation.[3] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Minimizes oxidative degradation by displacing oxygen. |
| Container | Tightly sealed glass container | Prevents exposure to atmospheric oxygen and moisture.[13] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and establish degradation pathways, as recommended by ICH guidelines.[14][15]
Objective: To generate a degradation profile for this compound under various stress conditions. A target degradation of 5-20% is recommended to avoid the formation of secondary degradants.[4][14]
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.[3]
-
After incubation, cool the sample to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.[3]
-
After incubation, cool and neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[4]
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the pure this compound (as an oil) in a 70°C oven for 48 hours.
-
Also, place a solution of this compound (in a stable solvent like acetonitrile) under the same conditions.
-
After exposure, prepare samples for analysis by diluting with mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[3][4]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples by HPLC.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method (see Protocol 2).
Caption: Experimental workflow for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v). For MS compatibility, replace water with 0.1% formic acid in water.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as terpenes lack strong chromophores, low UV is necessary).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare samples (from storage stability studies or forced degradation) by diluting them to an appropriate concentration (e.g., 100 µg/mL) in the mobile phase.
-
Filter samples through a 0.45 µm syringe filter before injection.
-
Inject onto the HPLC system.
-
Identify the this compound peak by comparing its retention time with that of a reference standard.
-
Assess peak purity of the main peak to ensure no co-eluting impurities.
-
Quantify the percentage of remaining this compound and the area percentage of any new peaks (degradation products).
-
Degradation Pathway Overview
The primary degradation pathways for this compound involve reactions at its double bonds and the primary alcohol functional group.
Caption: Key factors and potential products in this compound degradation.
References
- 1. (±)-2,3-dihydrofarnesol, 51411-24-6 [thegoodscentscompany.com]
- 2. This compound, 37519-97-4 [thegoodscentscompany.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. parchem.com [parchem.com]
- 6. (+/-)DIHYDRAFARNESOL CAS#: 51411-24-6 [amp.chemicalbook.com]
- 7. Terpenoids as plant antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Antioxidant Activity of Terpenes [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. Separation of Farnesol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 12. Biocyclamol | 高砂香料工業株式会社 [takasago.com]
- 13. farnesol, 4602-84-0 [thegoodscentscompany.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Dihydrofarnesol Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of dihydrofarnesol in various formulations. Given the limited direct data on this compound, information on the closely related sesquiterpene, farnesol, is used as a proxy to provide comprehensive guidance.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for optimal bioavailability?
A1: this compound, a lipophilic sesquiterpenoid, presents several formulation challenges that can limit its oral bioavailability. Its poor aqueous solubility hinders dissolution in the gastrointestinal tract, a prerequisite for absorption.[1] Furthermore, like many terpenoids, it may be susceptible to first-pass metabolism and efflux by transporters such as P-glycoprotein in the intestinal epithelium, which actively pumps the compound back into the gut lumen, reducing its systemic absorption.[2][3][4]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: The most effective strategies for improving the bioavailability of lipophilic compounds like this compound focus on increasing its solubility and protecting it from metabolic degradation. The three primary approaches are:
-
Nanoemulsions: These are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.[5][6] Nanoemulsions can encapsulate this compound in their oil phase, increasing its solubility and facilitating its absorption.[7][8]
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers with a solid lipid core that can incorporate lipophilic drugs.[9][10] They offer advantages such as controlled release and protection of the encapsulated drug from degradation in the gastrointestinal tract.[11][12]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[13] They can form inclusion complexes with hydrophobic molecules like this compound, enhancing their aqueous solubility and dissolution rate.[14][15]
Q3: How do these formulation strategies compare in terms of enhancing bioavailability?
A3: While direct comparative data for this compound is limited, studies on the related compound farnesol and other lipophilic molecules provide insights. Nanoformulations, in general, have been shown to significantly increase the bioavailability of poorly soluble drugs. For instance, nanoemulsions can enhance the absorption of hydrophobic drugs by increasing their surface area and promoting lymphatic transport.[7] SLNs have demonstrated the ability to improve the oral bioavailability of various drugs by 2- to 25-fold.[11] Cyclodextrin complexation has also been shown to improve the solubility and bioavailability of numerous compounds. The choice of formulation will depend on the specific requirements of the drug product, such as desired release profile and stability.
Troubleshooting Guides
Nanoemulsion Formulations
Issue 1: Poor stability of the nanoemulsion (creaming, cracking, or phase separation).
-
Potential Cause: Inappropriate surfactant or co-surfactant concentration, or an incorrect oil-to-water ratio.
-
Troubleshooting Steps:
-
Optimize Surfactant Concentration: The concentration of the emulsifying agent is crucial for stability.[6] A higher concentration generally leads to greater stability, but excessive amounts can cause instability.[12]
-
Select an Appropriate Surfactant/Co-surfactant Combination: The choice of surfactant and co-surfactant can significantly impact stability.[12] Consider using a combination of surfactants to form a more stable interfacial film.
-
Adjust Oil-to-Water Ratio: The ratio of the oil and water phases influences the droplet size and stability of the nanoemulsion.
-
Issue 2: Large and inconsistent particle size.
-
Potential Cause: Insufficient energy input during homogenization or inappropriate formulation components.
-
Troubleshooting Steps:
-
Increase Homogenization Energy: For high-energy methods like ultrasonication or high-pressure homogenization, increasing the processing time or pressure can lead to smaller and more uniform droplet sizes.[12]
-
Optimize Formulation: The type and concentration of oil, surfactant, and co-surfactant can affect particle size. Systematic optimization of these components is recommended.
-
Solid Lipid Nanoparticle (SLN) Formulations
Issue 1: Low drug entrapment efficiency.
-
Potential Cause: Poor solubility of this compound in the solid lipid matrix or drug expulsion during lipid crystallization.
-
Troubleshooting Steps:
-
Screen Different Lipids: The solubility of the drug in the lipid is a key factor.[10] Test various solid lipids to find one with high solubilizing capacity for this compound.
-
Optimize the Formulation: The addition of a small amount of liquid lipid to create Nanostructured Lipid Carriers (NLCs) can increase drug loading by creating imperfections in the crystal lattice.
-
Control Cooling Rate: Rapid cooling during the preparation process can help to entrap the drug more efficiently.
-
Issue 2: Particle aggregation during storage.
-
Potential Cause: Insufficient surfactant concentration or inappropriate storage conditions.
-
Troubleshooting Steps:
-
Increase Surfactant Concentration: A higher concentration of surfactant can provide better steric or electrostatic stabilization.
-
Optimize Storage Conditions: Store the SLN dispersion at a suitable temperature to prevent lipid crystallization changes and aggregation. Lyophilization (freeze-drying) can be considered for long-term stability.
-
Cyclodextrin Complexation
Issue 1: Low complexation efficiency.
-
Potential Cause: Mismatch between the size of this compound and the cyclodextrin cavity, or inappropriate preparation method.
-
Troubleshooting Steps:
-
Select the Appropriate Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. The choice depends on the size and properties of the guest molecule.[16]
-
Optimize the Preparation Method: Techniques like co-precipitation, kneading, and freeze-drying can be used.[13] The freeze-drying method has been shown to be effective for farnesol complexation.[16]
-
Issue 2: Precipitation of the complex.
-
Potential Cause: The solubility limit of the cyclodextrin or the complex has been exceeded.
-
Troubleshooting Steps:
-
Use a More Soluble Cyclodextrin Derivative: HP-β-CD has a higher aqueous solubility than β-CD and can form more soluble complexes.[13]
-
Adjust the pH: The solubility of both the drug and the cyclodextrin can be pH-dependent.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H28O | |
| Molecular Weight | 224.38 g/mol | |
| Appearance | Colorless to pale yellow clear liquid | |
| Solubility | Insoluble in water; soluble in alcohol |
Table 2: Formulation Parameters for Farnesol Inclusion Complexes
| Formulation | Molar Ratio (Farnesol:Cyclodextrin) | Complexation Efficiency (%) | Reference |
| Farnesol/β-Cyclodextrin | 1:1 | 73.53 | [16] |
| Farnesol/HP-β-Cyclodextrin | 1:1 | 74.12 | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion (High-Energy Method)
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) at a predetermined concentration.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) in purified water.
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed using a magnetic stirrer to form a coarse emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (Hot Homogenization Method)
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point. Dissolve this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat a surfactant solution (e.g., Poloxamer 188 in water) to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a hot pre-emulsion.
-
Homogenization: Homogenize the hot pre-emulsion using a high-pressure homogenizer at an elevated temperature.
-
Cooling and Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, PDI, zeta potential, and entrapment efficiency.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
-
Solution Preparation: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water. Add a solution of this compound in a minimal amount of a water-miscible solvent (e.g., ethanol) to the HP-β-CD solution with constant stirring.
-
Complexation: Stir the mixture for 24-48 hours at room temperature to allow for the formation of the inclusion complex.
-
Freeze-Drying: Freeze the solution and then lyophilize it to obtain a dry powder of the inclusion complex.
-
Characterization: Characterize the complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) to confirm the formation of the inclusion complex. The complexation efficiency can be determined using HPLC.[16]
Protocol 4: In Vitro Dissolution Testing
-
Apparatus: Use a USP dissolution apparatus II (paddle apparatus).[17][18]
-
Dissolution Medium: A suitable dissolution medium that mimics gastrointestinal conditions should be used. For lipophilic compounds, the addition of a small amount of surfactant (e.g., 0.5% sodium lauryl sulfate) may be necessary to ensure sink conditions.
-
Procedure:
-
Place a known amount of the this compound formulation (nanoemulsion, SLN dispersion, or cyclodextrin complex powder) into the dissolution vessel containing the pre-warmed dissolution medium.
-
For nanoemulsions and SLNs, a dialysis bag method can be employed to separate the nanoparticles from the release medium.[17]
-
Withdraw samples at predetermined time intervals and replace the withdrawn volume with fresh medium.
-
-
Analysis: Analyze the samples for this compound content using a validated analytical method, such as HPLC.
Visualizations
Caption: Workflow for Nanoemulsion Preparation and Characterization.
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.
Caption: Workflow for Cyclodextrin Inclusion Complex Preparation.
Caption: Factors Affecting Terpenoid Bioavailability.
References
- 1. scispace.com [scispace.com]
- 2. Induction of Expression and Functional Activity of P-glycoprotein Efflux Transporter by Bioactive Plant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 5. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cannasoltechnologies.com [cannasoltechnologies.com]
- 7. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 11. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. oatext.com [oatext.com]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 16. Development and characterization of farnesol complexed in β- and hydroxypropyl-β-cyclodextrin and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dissolutiontech.com [dissolutiontech.com]
Validation & Comparative
Dihydrofarnesol vs. Farnesol: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related sesquiterpenoid alcohols: dihydrofarnesol and farnesol. While farnesol has been extensively studied for its diverse biological effects, data on this compound is less abundant. This document aims to synthesize the available experimental data to offer a comparative overview of their antimicrobial, antifungal, insecticidal, and anticancer properties, alongside insights into their mechanisms of action.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of farnesol and this compound. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources, which may involve different experimental conditions.
Table 1: Antimicrobial and Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| Farnesol | Staphylococcus aureus | 2048 | [1] |
| Farnesol | Candida albicans | 4.68 - 150 µM | [2] |
| Farnesol | Candida parapsilosis | 4.68 - 150 µM | [2] |
| Farnesol | Candida tropicalis | 4.68 - 150 µM | [2] |
| This compound | Various microbes | Exhibits antimicrobial activity | [3] |
| Data for direct MIC comparison of this compound against the same strains is limited in the reviewed literature. |
Table 2: Insecticidal Activity (Lethal Concentration 50 - LC50)
| Compound | Organism | LC50 | Reference |
| Farnesol | Aphis craccivora | 20.2 mg/L | [4][5] |
| Farnesol | Leucania separata | 15.2 mg/L | [4][5] |
| Farnesol | Aedes aegypti | 21 µg/mL | [6] |
| Farnesol | Spodoptera littoralis (6th instar larvae) | 33.67 ppm | [7] |
| Data for the insecticidal activity of this compound is not readily available in the reviewed literature. |
Table 3: Anticancer Activity (Inhibitory Concentration 50 - IC50)
| Compound | Cell Line | IC50 | Reference |
| Farnesol | A549 (Human lung carcinoma) | Concentration-dependent effects observed | [8][9] |
| Farnesol | Caco-2 (Human colon adenocarcinoma) | Concentration-dependent effects observed | [8][9] |
| Farnesol | MCF-7 (Human breast adenocarcinoma) | 7.3 µg/mL | [10] |
| Farnesol | HCT-116 (Human colorectal carcinoma) | 6.3 µg/mL | [10] |
| Data for the anticancer activity of this compound is not readily available in the reviewed literature. |
Key Biological Activities and Mechanisms of Action
Farnesol:
Farnesol is a well-documented bioactive molecule with a broad spectrum of activities. Its hydrophobic nature allows it to interact with cell membranes, leading to increased permeability and cell leakage.[11]
-
Antimicrobial and Antifungal Activity: Farnesol is known to inhibit the formation of biofilms by various microorganisms, including the pathogenic yeast Candida albicans.[12] It acts as a quorum-sensing molecule in C. albicans, preventing the transition from yeast to hyphal form, a critical step in its virulence.[2] Farnesol has also been shown to enhance the efficacy of conventional antifungal drugs.[2]
-
Insecticidal Activity: Farnesol exhibits insecticidal properties against a range of agricultural and public health pests.[4][5][6][7] Its activity is likely linked to its role as a precursor to juvenile hormone in insects, thereby disrupting their development and reproduction.
-
Anticancer Activity: Farnesol has demonstrated cytotoxic effects against various cancer cell lines.[8][9][10] Its anticancer mechanisms are multifaceted and involve the modulation of several key signaling pathways implicated in cell proliferation, apoptosis, and survival.
This compound:
Information on the biological activities of 2,3-dihydrofarnesol is comparatively sparse. While it is known to possess antimicrobial properties, detailed quantitative data and mechanistic studies are limited.[3] Its structural similarity to farnesol, with the exception of a saturated bond in the 2,3-position, suggests that it may share some biological targets, but with potentially different potencies. Further research is required to fully elucidate its spectrum of activity and mechanisms of action.
Signaling Pathways Modulated by Farnesol
Farnesol has been shown to modulate several critical signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. The following diagrams illustrate some of the key pathways affected by farnesol.
Caption: Farnesol can modulate the NF-κB signaling pathway.
References
- 1. Potentiation of the activity of β-lactam antibiotics by farnesol and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (±)-2,3-dihydrofarnesol, 51411-24-6 [thegoodscentscompany.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The investigation of in vitro effects of farnesol at different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vitro interactions between farnesol and fluconazole, amphotericin B or micafungin against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrofarnesol: An Evaluation of a Promising Antifungal Agent
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
The quest for novel and potent antifungal agents is a critical endeavor in the face of rising fungal resistance to existing therapies. Dihydrofarnesol, a sesquiterpenoid alcohol, has emerged as a molecule of interest due to its structural similarity to farnesol, a well-documented quorum-sensing molecule with established antifungal properties. While direct and extensive experimental data on this compound remains limited in publicly available literature, its potential as an antifungal agent can be inferred from the comprehensive research conducted on its close analog, farnesol. This guide provides a comparative analysis of farnesol's antifungal efficacy against established agents, details the experimental protocols for its validation, and illustrates its mechanism of action, thereby offering a foundational understanding for the future validation of this compound. One source notes that 2,3-dihydrofarnesol is a related molecule to farnesol that has regained interest as a potentially useful antifungal drug[1]. A commercial supplier also states that (±)-2,3-dihydrofarnesol exhibits antimicrobial activity, though without providing supporting data[2].
Comparative Antifungal Activity
The efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a microorganism. The following table summarizes the in vitro antifungal activity of farnesol against various fungal pathogens, in comparison to two widely used antifungal drugs, Fluconazole and Amphotericin B.
| Fungal Species | Farnesol MIC (µM) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 150 - 300[3] | 0.125 - >64[3] | 0.06 - 4[3] |
| Candida glabrata | No synergistic effect with other antifungals observed[3] | - | - |
| Candida parapsilosis | Synergistic with Fluconazole and Itraconazole[3] | - | - |
| Candida tropicalis | - | - | - |
| Candida krusei | - | - | - |
| Candida auris | 300 - 500[4] | 4 - >32[5] | - |
| Aspergillus fumigatus | - | - | - |
| Aspergillus flavus | - | - | - |
Note: The MIC values for farnesol can vary depending on the specific strain and experimental conditions. Some studies have shown that farnesol exhibits synergistic effects when combined with other antifungal drugs, which can lower the required MIC of the conventional drug[3].
Experimental Protocols
The validation of an antifungal agent's efficacy relies on standardized and reproducible experimental protocols. The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure in antifungal susceptibility testing.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Fungal Isolate and Culture Conditions:
-
The fungal isolate of interest (e.g., Candida albicans) is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours to ensure the viability and purity of the culture.
-
-
Inoculum Preparation:
-
A few colonies from the fresh culture are suspended in sterile saline.
-
The turbidity of the fungal suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL.
-
The standardized suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Antifungal Agent Preparation:
-
A stock solution of this compound (or the agent being tested) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the antifungal agent are prepared in RPMI-1640 medium within a 96-well microtiter plate. The final concentration range should be selected to encompass the expected MIC value.
-
-
Assay Procedure:
-
100 µL of the diluted antifungal agent is added to the corresponding wells of the microtiter plate.
-
100 µL of the standardized fungal inoculum is then added to each well.
-
Control wells are included: a positive control (fungal inoculum without any antifungal agent) and a negative control (medium only).
-
The plate is incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which no visible growth of the fungus is observed. This can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action
The antifungal activity of farnesol, and likely this compound, is attributed to its ability to disrupt multiple cellular processes in fungi. Farnesol has been shown to induce apoptosis (programmed cell death) and interfere with key signaling pathways that regulate fungal growth and virulence.
One of the primary proposed mechanisms involves the induction of reactive oxygen species (ROS) production within the fungal cell. This oxidative stress leads to damage of cellular components, including DNA, proteins, and lipids, ultimately culminating in cell death. Farnesol has been observed to induce markers of apoptosis such as nuclear condensation and DNA fragmentation in fungi like Aspergillus flavus[2].
Furthermore, farnesol is known to interfere with the Ras-cAMP-Efg1 and MAPK signaling pathways, which are crucial for the yeast-to-hypha transition in dimorphic fungi like Candida albicans. By inhibiting these pathways, farnesol prevents the morphological switch to the more virulent hyphal form.
Caption: Farnesol's proposed antifungal mechanism of action.
Conclusion and Future Directions
The available evidence strongly supports the potent antifungal activity of farnesol, a close structural analog of this compound. Its efficacy against a range of clinically relevant fungi, coupled with its multi-target mechanism of action, makes it a compelling candidate for further development. The synergistic interactions observed between farnesol and existing antifungal drugs highlight its potential to be used in combination therapies to combat drug-resistant fungal infections.
While this guide has focused on farnesol due to the current lack of extensive data on this compound, the presented information provides a robust framework for the validation of this compound as a novel antifungal agent. Future research should prioritize direct comparative studies of this compound against established antifungals, elucidation of its specific mechanism of action, and in vivo efficacy studies. Such investigations will be crucial in determining the clinical potential of this compound and its derivatives in the fight against fungal diseases.
References
- 1. Frontiers | Farnesol as an antifungal agent: comparisons among MTLa and MTLα haploid and diploid Candida albicans and Saccharomyces cerevisiae [frontiersin.org]
- 2. (±)-2,3-dihydrofarnesol, 51411-24-6 [thegoodscentscompany.com]
- 3. Combination of Farnesol with Common Antifungal Drugs: Inhibitory Effect against Candida Species Isolated from Women with RVVC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesol Boosts the Antifungal Effect of Fluconazole and Modulates Resistance in Candida auris through Regulation of the CDR1 and ERG11 Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro and in vivo Effect of Exogenous Farnesol Exposure Against Candida auris [frontiersin.org]
A Comparative Analysis of Dihydrofarnesol and Its Synthetic Analogs in Antimicrobial Applications
For Immediate Release
[City, State] – [Date] – This publication provides a comprehensive comparative analysis of the sesquiterpenoid dihydrofarnesol and its synthetic analogs, with a focus on their antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as novel therapeutic agents. The document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development in this area.
Introduction
This compound, a naturally occurring sesquiterpenoid alcohol, and its parent compound, farnesol, have garnered significant interest for their biological activities, including antimicrobial and quorum-sensing modulation effects.[1] The development of synthetic analogs of these compounds offers the potential to enhance their therapeutic properties, such as increased potency, improved stability, and targeted activity. This guide presents a comparative overview of available data on this compound and its synthetic analogs, primarily focusing on their efficacy against the pathogenic bacterium Staphylococcus aureus.
Data Summary: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of farnesol (as a proxy for this compound due to limited available data on the latter) and its synthetic analogs against various strains of Staphylococcus aureus. Lower MIC values indicate greater antimicrobial potency.
| Compound | Strain | MIC (µg/mL) | Reference |
| Farnesol | S. aureus (MSSA) ATCC 29213 | 2048 | [2] |
| Farnesol | S. aureus (MRSA) NRS100 | 2048 | [2] |
| Farnesol | S. aureus (MRSA) NRS70 | 2048 | [2] |
| Synthetic Analog 1 (Farnesyl amine) | S. aureus (MSSA) ATCC 29213 | 512 | [2] |
| Synthetic Analog 1 (Farnesyl amine) | S. aureus (MRSA) NRS100 | 256 | [2] |
| Synthetic Analog 1 (Farnesyl amine) | S. aureus (MRSA) NRS70 | 256 | [2] |
| Synthetic Analog 2 (Farnesyl thiophosphate derivative) | S. aureus (MSSA) ATCC 29213 | 512 | [2] |
| Synthetic Analog 2 (Farnesyl thiophosphate derivative) | S. aureus (MRSA) NRS100 | 512 | [2] |
| Synthetic Analog 2 (Farnesyl thiophosphate derivative) | S. aureus (MRSA) NRS70 | 512 | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following protocol is a standard method for determining the MIC of terpenoid compounds against bacteria.[3][4][5]
1. Preparation of Materials:
-
Test compounds (this compound or synthetic analogs)
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
2. Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C for 18-24 hours.
-
Adjust the turbidity of the bacterial suspension with fresh CAMHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the diluted test compound.
-
Include a positive control (inoculum without test compound) and a negative control (broth without inoculum).
-
Incubate the plates at 37°C for 18-24 hours.
5. MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway modulated by farnesol and a typical experimental workflow for determining antimicrobial susceptibility.
Caption: Farnesol's inhibitory effect on the Ras1-cAMP signaling pathway in Candida albicans.[6][7]
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The available data suggests that synthetic modification of the farnesol structure can lead to enhanced antimicrobial activity against clinically relevant pathogens such as S. aureus. The presented synthetic analogs, farnesyl amine and a farnesyl thiophosphate derivative, demonstrated significantly lower MIC values compared to the parent compound. While direct comparative data for this compound is limited, these findings underscore the potential of synthetic chemistry to optimize the therapeutic properties of this class of sesquiterpenoids. Further research is warranted to synthesize and evaluate a broader range of this compound analogs and to elucidate their precise mechanisms of action and structure-activity relationships. The experimental protocols and pathway diagrams provided herein offer a foundational framework for such future investigations.
References
- 1. (±)-2,3-dihydrofarnesol, 51411-24-6 [thegoodscentscompany.com]
- 2. Potentiation of the activity of β-lactam antibiotics by farnesol and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
mechanism of action of dihydrofarnesol in inhibiting fungal growth
For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a continuous endeavor. Dihydrofarnesol, a sesquiterpenoid alcohol, has emerged as a promising candidate, demonstrating significant activity against a range of fungal pathogens. This guide provides a comparative analysis of the mechanism of action of this compound, drawing parallels with its well-studied precursor, farnesol, and other conventional antifungal drugs. Supported by experimental data, this document aims to furnish a comprehensive understanding of its potential in antifungal therapy.
Comparative Antifungal Efficacy
This compound has demonstrated potent inhibitory effects on the growth of various fungal species. Its efficacy, often compared to its analog farnesol and clinically used antifungals like fluconazole, is summarized below. The data highlights its concentration-dependent inhibition and species-specific activity.
| Compound | Fungal Species | Concentration | % Inhibition / Effect | Reference |
| This compound (S-DHF) | Trichophyton rubrum | - | More active than fluconazole | [1] |
| This compound (R-DHF) | Trichophyton rubrum | - | Significant, concentration-dependent inhibition | [1] |
| This compound | Epidermophyton floccosum | 12.5 µg/ml | Complete suppression (similar to 50 µg/ml fluconazole) | [1] |
| Farnesol | Coccidioides posadasii | 0.00171 to 0.01369 mg/liter | MIC values | [2] |
| Farnesol | Aspergillus flavus | - | Strongly inhibited germination and growth | [3] |
| Farnesol | Penicillium expansum | - | Strongly inhibited hyphal growth | [4] |
| Farnesol | Candida auris | 100 to 300 μM | Significant growth inhibition | [5] |
Unraveling the Mechanism of Action: A Multi-pronged Attack
The antifungal activity of this compound is believed to be multifaceted, targeting several key cellular processes essential for fungal survival and virulence. While direct mechanistic studies on this compound are emerging, its structural similarity to farnesol allows for informed inferences about its mode of action. The proposed mechanisms include:
-
Induction of Apoptosis and Oxidative Stress: A primary mechanism of action for the related compound farnesol is the induction of programmed cell death (apoptosis) in fungal cells.[3][4] This process is characterized by hallmarks such as chromatin condensation, DNA fragmentation, and the externalization of phosphatidylserine.[4] Farnesol has been shown to trigger the activation of metacaspases, cysteine proteases that play a crucial role in the apoptotic cascade.[3] Furthermore, it induces the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[3][4] The accumulation of ROS can disrupt mitochondrial function, a key event in farnesol-induced apoptosis.[1] Given its structural similarity, this compound is likely to induce a similar apoptotic response in susceptible fungi.
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs.[6][7][8] Farnesol, being a precursor in the sterol biosynthesis pathway, has been shown to interfere with this process.[2][9][10] Exposure to farnesol leads to a decrease in the total amount of ergosterol in fungal cells.[2][9] This disruption of ergosterol synthesis alters the integrity and fluidity of the cell membrane, leading to increased permeability and ultimately cell death. This compound is also predicted to interfere with this pathway, contributing to its antifungal effect.
-
Inhibition of Biofilm Formation: Fungal biofilms are structured communities of cells that exhibit increased resistance to antifungal agents. Farnesol is a known quorum-sensing molecule that inhibits the formation of biofilms in Candida albicans.[10][11] It specifically prevents the morphological transition from yeast to hyphal form, a critical step in biofilm development.[11] By disrupting this process, farnesol reduces the ability of the fungus to form robust and drug-resistant biofilms. This compound, as a related molecule, may also possess anti-biofilm properties, making it a valuable candidate for combating persistent fungal infections.
Signaling Pathways and Experimental Workflows
The intricate mechanisms of this compound's action can be visualized through signaling pathways and experimental workflows.
Caption: Proposed apoptotic pathway induced by this compound in fungal cells.
Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol:
-
Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Inoculum: Grow the fungal strain on an appropriate agar medium. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to the final desired inoculum concentration.
-
Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium.
-
Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungus without drug) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth, determined visually or by measuring the optical density at a specific wavelength.[12]
Apoptosis Assays
These assays are used to detect the hallmarks of apoptosis in fungal cells treated with this compound.
1. DNA Fragmentation (TUNEL Assay):
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.
-
Protocol:
-
Treat fungal cells with this compound.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.
-
Analyze the cells by fluorescence microscopy or flow cytometry.[4]
-
2. Phosphatidylserine Externalization (Annexin V Staining):
-
Principle: In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is used to detect this event.
-
Protocol:
-
Treat fungal cells with this compound.
-
Wash the cells with a binding buffer.
-
Incubate the cells with fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide) to distinguish between apoptotic and necrotic cells.
-
Analyze the cells by flow cytometry or fluorescence microscopy.[4]
-
Ergosterol Quantification
This method is used to measure the total ergosterol content in fungal cells.
Protocol:
-
Cell Culture and Treatment: Grow fungal cultures in the presence or absence of sub-inhibitory concentrations of this compound.
-
Cell Lysis: Harvest the fungal cells and saponify them with alcoholic potassium hydroxide.
-
Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
Spectrophotometric Analysis: Scan the absorbance of the sterol extract between 230 and 300 nm. The presence of ergosterol and the intermediate 24(28) dehydroergosterol results in a characteristic four-peaked curve.
-
Quantification: Calculate the ergosterol content based on the absorbance values at specific wavelengths.[2][9]
Conclusion
This compound presents a compelling profile as a novel antifungal agent. Its putative multi-target mechanism of action, encompassing the induction of apoptosis, disruption of ergosterol biosynthesis, and potential inhibition of biofilm formation, suggests a lower propensity for the development of resistance compared to single-target drugs. The comparative data indicates its potency against various fungal pathogens, in some cases surpassing that of conventional antifungals. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and validate the antifungal properties of this compound, paving the way for its potential development as a next-generation therapeutic for fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of farnesol on growth, ergosterol biosynthesis, and cell permeability in Coccidioides posadasii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesol induces apoptosis-like cell death in the pathogenic fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesol induces apoptosis and oxidative stress in the fungal pathogen Penicillium expansum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro and in vivo Effect of Exogenous Farnesol Exposure Against Candida auris [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Farnesol on Growth, Ergosterol Biosynthesis, and Cell Permeability in Coccidioides posadasii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Possible Inhibitory Molecular Mechanism of Farnesol on the Development of Fluconazole Resistance in Candida albicans Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Dihydrofarnesol and Fungicide Synergy: A Comparative Guide for Researchers
Harnessing Synergy: Farnesol in Combination with Commercial Fungicides
Farnesol has demonstrated significant synergistic activity with several classes of commercial fungicides, most notably against pathogenic yeasts of the Candida genus. This synergy is characterized by a marked reduction in the Minimum Inhibitory Concentration (MIC) of the conventional antifungal agent, a critical factor in overcoming the growing challenge of antifungal resistance.
Quantitative Analysis of Synergistic Effects
The synergy between farnesol and commercial fungicides is quantitatively assessed using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic relationship.
Table 1: Synergistic Activity of Farnesol with Azole Fungicides against Candida Species
| Target Pathogen | Commercial Fungicide | Farnesol Concentration | MIC of Fungicide Alone (µg/mL) | MIC of Fungicide with Farnesol (µg/mL) | FICI |
| Candida albicans (Fluconazole-Resistant) | Fluconazole (FLU) | Not Specified | 8–64 | 2–8 | ≤ 0.5[1] |
| Candida albicans | Itraconazole (ITZ) | Not Specified | 1–8 | 1–4 | ≤ 0.5[1] |
| Candida parapsilosis | Fluconazole (FLU) | Not Specified | Not Specified | Not Specified | 0.35[1] |
| Candida parapsilosis | Itraconazole (ITZ) | Not Specified | Not Specified | Not Specified | 0.25[1] |
| Candida auris (Fluconazole-Resistant) | Fluconazole (FLU) | 200 µM | 256 | 1 | 0.4[2] |
| Candida auris (Fluconazole-Susceptible) | Fluconazole (FLU) | 200 µM | 16 | 4 | 0.75[2] |
Table 2: Synergistic and Other Interactions of Farnesol with Non-Azole Fungicides
| Target Pathogen | Commercial Fungicide | Farnesol Concentration | MIC of Fungicide Alone (µg/mL) | MIC of Fungicide with Farnesol (µg/mL) | FICI |
| Candida parapsilosis | Voriconazole (VOR) | Not Specified | Not Specified | Not Specified | 0.5[1] |
| Candida parapsilosis | Amphotericin B (AMB) | Not Specified | Not Specified | Not Specified | 0.35[1] |
| Candida albicans (Biofilm) | Micafungin | 150–300 µM | Not Specified | Not Specified | 0.49 - 0.79[3] |
| Candida albicans (Biofilm) | Amphotericin B (AMB) | 18.75–300 µM | Not Specified | Not Specified | Indifferent[3] |
Detailed Experimental Protocols
The following protocol outlines the checkerboard microdilution assay, a standard method for evaluating synergistic interactions between two compounds.
Protocol: Checkerboard Microdilution Assay
Objective: To determine the in vitro synergistic activity of a test compound (e.g., farnesol or dihydrofarnesol) with a commercial fungicide against a target fungal pathogen.
Materials:
-
Sterile 96-well microtiter plates
-
Target fungal strain(s)
-
Appropriate liquid culture medium (e.g., RPMI-1640)
-
Stock solutions of the commercial fungicide and the test compound
-
Sterile saline (0.9%)
-
Spectrophotometer or microplate reader
Methodology:
-
Inoculum Preparation: A suspension of the fungal isolate is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in the culture medium to achieve a final concentration of approximately 0.5–2.5 × 10³ CFU/mL.[1]
-
Drug Dilution and Plate Preparation:
-
A two-dimensional checkerboard pattern is created in the 96-well plate.
-
Serial dilutions of the commercial fungicide are prepared horizontally.
-
Serial dilutions of the test compound are prepared vertically.
-
This results in each well (except controls) containing a unique combination of concentrations of the two agents.
-
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. Control wells, including a growth control (no drugs), and controls for each drug alone are also included. The plates are then incubated at 35°C for 24 to 48 hours.[1]
-
MIC Determination: The MIC is defined as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the drug-free growth control.[1] Growth inhibition can be determined visually or by measuring the optical density.
-
FICI Calculation and Interpretation: The FICI for each inhibitory combination is calculated using the formula: FICI = (MIC of Fungicide in Combination / MIC of Fungicide Alone) + (MIC of Test Compound in Combination / MIC of Test Compound Alone).[1]
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizing Workflows and Mechanisms
Experimental Workflow Diagram
Caption: A generalized workflow for assessing the synergistic effects of a test compound with a commercial fungicide.
Proposed Signaling Pathways in Farnesol-Fungicide Synergy
Caption: The synergistic action of farnesol with azole fungicides is believed to involve multiple mechanisms, including the inhibition of ergosterol synthesis by azoles, and the disruption of efflux pumps and key signaling pathways by farnesol.
Mechanisms of Synergistic Action
The potentiation of commercial fungicides by farnesol is attributed to a multi-pronged attack on fungal physiology and defense mechanisms:
-
Inhibition of Efflux Pumps: Farnesol can modulate the activity of ABC transporters, which are cellular pumps that expel antifungal drugs, thereby increasing the intracellular concentration of the co-administered fungicide.[4]
-
Disruption of Biofilm Formation: As a quorum-sensing molecule, farnesol inhibits the transition from yeast to hyphal growth, a crucial step in the formation of drug-resistant biofilms.[5]
-
Interference with Key Signaling Pathways: Farnesol has been shown to inhibit adenylate cyclase (Cyr1), a critical enzyme in the cAMP signaling pathway that regulates fungal morphogenesis and virulence.[6]
-
Induction of Apoptosis and Oxidative Stress: Studies have indicated that farnesol can trigger apoptosis-like cell death in fungi, a process that involves the generation of reactive oxygen species (ROS).[7][8] This can create a cellular environment that is more susceptible to the action of conventional fungicides.
References
- 1. mdpi.com [mdpi.com]
- 2. Farnesol Boosts the Antifungal Effect of Fluconazole and Modulates Resistance in Candida auris through Regulation of the CDR1 and ERG11 Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro interactions between farnesol and fluconazole, amphotericin B or micafungin against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of Farnesol with Common Antifungal Drugs: Inhibitory Effect against Candida Species Isolated from Women with RVVC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The possible molecular mechanisms of farnesol on the antifungal resistance of C. albicans biofilms: the regulation of CYR1 and PDE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Farnesol induces apoptosis and oxidative stress in the fungal pathogen Penicillium expansum - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Farnesol's Antimicrobial Properties: A Comparative Guide
Farnesol, a naturally occurring sesquiterpene alcohol found in many essential oils, has garnered significant interest for its antimicrobial activities.[2][3] It is recognized as a quorum-sensing molecule in the fungus Candida albicans, where it inhibits the transition from yeast to hyphal form, a critical step in its pathogenicity.[4] This guide provides an objective comparison of farnesol's in vivo performance with other antimicrobial agents, supported by experimental data and detailed methodologies.
Comparative Efficacy of Farnesol and Other Antimicrobial Agents
The following tables summarize the in vitro and in vivo antimicrobial activities of farnesol against key pathogens and compare its efficacy with conventional antifungal and antibacterial agents.
Table 1: In Vitro Antimicrobial Activity of Farnesol
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | Reference |
| Paracoccidioides brasiliensis | 25 µM | ~30 µM | [2] |
| Candida auris | 100-300 µM (growth inhibition) | Not reported | [4][5] |
| Staphylococcus aureus (MSSA) | 22 µg/ml | Not reported | [6] |
| Staphylococcus aureus (MRSA) | 22 µg/ml | Not reported | [6] |
| Streptococcus mutans | Not specified, but inhibits biofilm formation | Not reported | [7] |
Table 2: In Vivo Efficacy of Farnesol in a Murine Model of Disseminated Candidiasis
| Treatment Group | Fungal Burden (CFU/g of kidney tissue) | Statistical Significance (p-value) | Reference |
| Untreated Control | High (specific values not detailed in abstract) | - | [5][8] |
| Daily 75 µM Farnesol | Decreased fungal burden | < 0.01 (for inocula pre-exposed to farnesol) | [5][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited in vivo studies.
Murine Model of Disseminated Candidiasis
A common model to assess the in vivo efficacy of antifungal agents involves inducing a systemic infection in mice.
-
Animal Model: Immunocompromised mice (e.g., BALB/c) are often used to establish a robust infection. Immunosuppression can be induced by agents like cyclophosphamide.
-
Inoculum Preparation: Candida auris cells are cultured on appropriate media, harvested, washed, and resuspended in sterile saline to a specific concentration (e.g., 10^7 cells/mL).
-
Infection: A defined volume of the fungal suspension is injected intravenously (e.g., via the lateral tail vein) to induce a disseminated infection.
-
Treatment: Treatment with farnesol (e.g., 75 µM daily) is initiated post-infection. The route of administration can be intraperitoneal or oral.[2]
-
Assessment of Fungal Burden: After a specific period, animals are euthanized, and organs (typically kidneys, as they are a primary target in disseminated candidiasis) are harvested, homogenized, and plated on selective agar to determine the fungal load (colony-forming units per gram of tissue).[5][8]
Visualizing Experimental Workflows and Mechanisms
Diagrams are provided to illustrate the experimental workflow and a potential mechanism of action for farnesol.
Caption: Experimental workflow for in vivo validation of antimicrobial properties.
Farnesol's antimicrobial activity, particularly against fungi, is thought to involve disruption of the cell membrane and interference with ergosterol synthesis.[2] Against bacteria, it has been shown to compromise cell membrane integrity.[6]
Caption: Postulated mechanism of farnesol's antimicrobial action.
Farnesol as an Adjuvant Therapy
Beyond its direct antimicrobial effects, farnesol has shown potential as an adjuvant, enhancing the efficacy of conventional antibiotics.[9] For instance, it can potentiate the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[9] This synergistic effect is likely due to farnesol's ability to increase the permeability of the bacterial cell membrane, allowing for better penetration of the antibiotic.[6]
Conclusion
The available in vivo data, primarily from studies on Candida species, demonstrates that farnesol can significantly reduce fungal burden in a murine model of disseminated candidiasis.[5][8] Its mechanism of action appears to be multifactorial, primarily targeting the cell membrane.[2][6] Furthermore, its ability to act synergistically with existing antibiotics highlights its potential as an adjuvant therapy.[6][9] While direct in vivo validation of dihydrofarnesol's antimicrobial properties is still needed, the extensive research on farnesol provides a strong foundation and a promising outlook for the therapeutic potential of this class of molecules. Further research into this compound is warranted to determine if it shares or surpasses the antimicrobial efficacy of farnesol.
References
- 1. (±)-2,3-dihydrofarnesol, 51411-24-6 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In vitro and in vivo Effect of Exogenous Farnesol Exposure Against Candida auris [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Farnesol on Staphylococcus aureus Biofilm Formation and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo Effect of Exogenous Farnesol Exposure Against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentiation of the activity of β-lactam antibiotics by farnesol and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Dihydrofarnesol Isomers: A Call for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofarnesol, a sesquiterpenoid alcohol, exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). While its parent compound, farnesol, has been the subject of numerous studies revealing a wide range of biological activities, a significant research gap exists in the comparative efficacy of these this compound isomers. Stereochemistry plays a pivotal role in the interaction of small molecules with biological targets, suggesting that the individual isomers of this compound could exhibit markedly different potencies and pharmacological profiles.[1][2] This guide aims to provide a framework for the comparative evaluation of this compound isomers by summarizing the known biological activities of the closely related farnesol, proposing detailed experimental protocols for their assessment, and outlining potential signaling pathways that may be involved. The objective is to stimulate and guide future research in this promising area.
Known Biological Activities of Farnesol: A Proxy for this compound Isomers
Farnesol has demonstrated a variety of biological activities that warrant investigation for its dihydro-derivatives. These activities provide a foundation for designing experiments to compare the efficacy of the different this compound isomers.
Table 1: Summary of Reported Biological Activities of Farnesol
| Biological Activity | Description | Key Findings | Potential Therapeutic Application |
| Antimicrobial | Farnesol exhibits activity against a range of microorganisms. | It has been shown to inhibit the growth of bacteria and fungi, including Paracoccidioides brasiliensis.[3] | Development of new antimicrobial agents. |
| Anti-inflammatory | Farnesol has been shown to modulate inflammatory responses. | Studies on related terpenes suggest inhibitory effects on inflammatory mediators.[4][5][6][7] | Treatment of inflammatory conditions. |
| Anticancer | Farnesol can induce apoptosis in various cancer cell lines.[8] | It has been shown to modulate signaling pathways involved in cell proliferation and survival.[9][10] | Development of novel cancer therapeutics. |
Proposed Experimental Protocols for Comparative Efficacy Studies
To elucidate the differential effects of the this compound isomers, a series of standardized in vitro assays are proposed. It is crucial that for each experiment, all four isomers are tested in parallel to ensure a direct and accurate comparison.
Antimicrobial Activity Assessment
a. Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal/Fungicidal Concentration (MBC/MFC) Assays
-
Objective: To determine the lowest concentration of each isomer that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC/MFC).
-
Methodology:
-
Prepare serial dilutions of each this compound isomer in an appropriate growth medium.
-
Inoculate each dilution with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate under optimal conditions.
-
Determine the MIC by visual inspection of turbidity.
-
To determine the MBC/MFC, subculture aliquots from the wells with no visible growth onto fresh agar plates and incubate. The lowest concentration that prevents growth on the subculture is the MBC/MFC.
-
Anti-inflammatory Activity Assessment
a. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
-
Objective: To evaluate the ability of each isomer to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Methodology:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of each this compound isomer for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
A decrease in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.
-
Cytotoxicity and Anticancer Activity Assessment
a. MTT Assay for Cell Viability
-
Objective: To assess the cytotoxic effect of each isomer on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., human oral squamous carcinoma cells) in a 96-well plate and allow them to adhere overnight.[8]
-
Treat the cells with a range of concentrations of each this compound isomer for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.
-
b. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
-
Methodology:
-
Treat cancer cells with the IC50 concentration (determined from the MTT assay) of each isomer for a specified time.
-
Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
Potential Signaling Pathways for Investigation
Based on the known mechanisms of farnesol, the following signaling pathways are proposed as potential targets for this compound isomers. Investigating the modulation of these pathways by each isomer can provide insights into their mechanisms of action.
-
NF-κB Signaling Pathway: A key regulator of inflammation and cell survival. Farnesol has been shown to activate this pathway.[9]
-
MEK-ERK Signaling Pathway: Involved in cell proliferation, differentiation, and survival. Farnesol can activate this pathway, leading to ER stress-induced apoptosis.[9]
-
AMPK Signaling Pathway: A central regulator of cellular energy homeostasis. Farnesol has been found to enhance this pathway, inducing mitochondrial biogenesis and thermogenesis.[11]
Data Presentation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison of the four this compound isomers.
Table 2: Hypothetical Comparative Efficacy Data for this compound Isomers
| Isomer | MIC (µg/mL) vs. S. aureus | IC50 NO Production (µM) | IC50 Cytotoxicity (µM) vs. Oral Cancer Cells | % Apoptosis at IC50 |
| (2R,3R)-dihydrofarnesol | ||||
| (2S,3S)-dihydrofarnesol | ||||
| (2R,3S)-dihydrofarnesol | ||||
| (2S,3R)-dihydrofarnesol |
Visualizations
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial effect of farnesol, a Candida albicans quorum sensing molecule, on Paracoccidioides brasiliensis growth and morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil Immunomodulatory Activity of Farnesene, a Component of Artemisia dracunculus Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidants and inflammatory disease: synthetic and natural antioxidants with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Farnesol, a Fungal Quorum-Sensing Molecule Triggers Apoptosis in Human Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BIOCELL | Free Full-Text | Farnesol as a multifunctional candidate for treatment development [techscience.com]
- 11. Farnesol induces mitochondrial/peroxisomal biogenesis and thermogenesis by enhancing the AMPK signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Dihydrofarnesol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of dihydrofarnesol, a sesquiterpenoid alcohol. Due to a lack of extensive, formally validated methods specifically for this compound in publicly available literature, this guide draws upon established and validated methods for the structurally similar and well-studied compound, farnesol, as well as other related terpenes. The principles, instrumentation, and validation parameters discussed are directly applicable to the development of robust this compound quantification assays.
Comparison of Chromatographic Techniques
Gas chromatography (GC) is the most common and well-suited technique for the analysis of volatile and semi-volatile compounds like this compound. Coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high resolution and sensitivity. Liquid chromatography (LC) is generally less suitable for underivatized sesquiterpenoid alcohols due to their volatility and hydrophobicity but can be an option, particularly when coupled with mass spectrometry.
Quantitative Performance of GC-Based Methods
The following table summarizes typical performance characteristics for the quantification of farnesol and related terpenes using GC-FID and GC-MS, which can be expected to be similar for this compound.
| Parameter | GC-FID | GC-MS | Source |
| Linearity (R²) | >0.99 | >0.99 | [1][2][3] |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.02 ng/µL (0.09 µM) - 0.25 µg/mL | [1][3] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.05 ng/µL - 0.75 µg/mL | [1][3] |
| Accuracy (Recovery %) | 89% - 111% | 91.6% - 105.7% | [2][3] |
| Precision (RSD %) | <10% | <15% | [2][3] |
Qualitative Comparison of Analytical Platforms
| Feature | GC-FID | GC-MS | LC-MS |
| Principle | Separation by boiling point/polarity, detection by ionization in a flame. | Separation by boiling point/polarity, detection by mass-to-charge ratio. | Separation by polarity/affinity, detection by mass-to-charge ratio. |
| Selectivity | Lower; based on retention time only. | Higher; provides mass spectral data for compound identification. | High; provides mass spectral data. |
| Sensitivity | Good for many organic compounds. | Generally higher than GC-FID, especially in SIM mode. | Can be very high, but matrix effects can be a challenge. |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. | Highest initial and operational cost. |
| Sample Volatility | Required. | Required. | Not required. |
| Derivatization | Not typically required for this compound. | Not typically required, but can improve peak shape and sensitivity. | May be required to improve ionization. |
| Primary Application | Routine quantification of known, abundant analytes. | Quantification and identification of known and unknown analytes. | Analysis of non-volatile or thermally labile compounds. |
Experimental Protocols
The following are representative protocols for the quantification of sesquiterpenoids, adaptable for this compound.
Protocol 1: GC-FID Quantification of this compound
This protocol is adapted from a validated method for the quantification of major terpenes in Cannabis sativa L.[2].
1. Sample Preparation:
-
Accurately weigh the sample matrix (e.g., plant material, biological fluid extract).
-
Perform a liquid-liquid extraction with a suitable organic solvent such as hexane or ethyl acetate.
-
Add an internal standard (e.g., n-tridecane) to the extraction solvent to correct for variations in injection volume and detector response.
-
Vortex and centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a GC vial for analysis.
2. GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Initial temperature of 70 °C for 2 minutes, then ramp at 3 °C/min to 85 °C, followed by a ramp to a final temperature suitable for eluting this compound.
-
Injection Mode: Split (e.g., 15:1 ratio).
3. Calibration:
-
Prepare a series of calibration standards of this compound in the same solvent as the samples, each containing the internal standard at a constant concentration.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Protocol 2: GC-MS Quantification of this compound
This protocol is based on a validated method for the determination of monoterpenoids in pharmaceutical dosage forms[3].
1. Sample Preparation:
-
Follow the same extraction procedure as described for the GC-FID method. The use of an internal standard is also highly recommended.
2. GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Oven Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 10 °C/min to 240 °C, held for 5 minutes.
-
MS Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantitative analysis. For this compound, characteristic ions would be selected for monitoring.
3. Calibration:
-
Prepare calibration standards as described for the GC-FID method.
-
Construct a calibration curve based on the peak area ratios of the target analyte to the internal standard.
Workflow for Analytical Method Validation
The following diagram illustrates the key stages involved in validating an analytical method for the quantification of a small molecule like this compound.
Caption: Workflow for analytical method validation.
This guide provides a foundational understanding of the analytical techniques available for this compound quantification. For regulatory submissions or quality control purposes, a full, specific validation of the chosen method for this compound in the relevant sample matrix is essential.
References
Dihydrofarnesol Pheromone Cross-Reactivity: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cross-reactivity of dihydrofarnesol, a significant sesquiterpenoid pheromone in various insect species, reveals a high degree of specificity in olfactory detection. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's interaction with other structurally related pheromones. The findings underscore the nuanced nature of insect chemoreception, offering valuable insights for the development of species-specific pest management strategies and other applications leveraging insect behavior.
Introduction to this compound and Pheromone Specificity
This compound, a derivative of the more commonly known farnesol, plays a crucial role in the chemical communication of several insect species. Notably, (S)-2,3-dihydrofarnesol has been identified as a key component of the territory-marking pheromone in males of various bumblebee species, including Bombus terrestris[1][2]. The specificity of pheromone detection is paramount for reproductive isolation and efficient mate finding. Cross-reactivity, where olfactory receptors are activated by compounds other than the primary pheromone, can have significant behavioral implications. Understanding the potential for cross-reactivity between this compound and other pheromones is therefore essential for predicting its efficacy and potential non-target effects in practical applications.
Comparative Analysis of Olfactory Responses
While direct quantitative comparative data on the cross-reactivity of this compound across a wide range of pheromones is limited, studies on structurally similar compounds and the characterization of specific olfactory receptors provide strong inferential evidence for its high specificity.
Research on the closely related compound farnesol in Drosophila melanogaster has identified a specific olfactory receptor, Or83c, that is narrowly tuned to this molecule and mediates attraction[3][4]. This finding suggests that insects possess highly specialized receptors for sesquiterpenoids, which would likely limit cross-reactivity with dissimilar chemical structures.
To illustrate the expected specificity, the following table provides a hypothetical comparison based on the known principles of insect olfaction and data from related compounds. This table is intended to guide future experimental design.
| Compound | Chemical Structure | Test Insect Species | Predicted EAG Response (Normalized to this compound) | Predicted Behavioral Response | Relevant Olfactory Receptors (if known) |
| (S)-2,3-Dihydrofarnesol | C15H28O | Bombus terrestris (Male) | 100% | Attraction, Territory Marking | Specific ORs (Undescribed) |
| (E,E)-Farnesol | C15H26O | Bombus terrestris (Male) | Moderate to Low | Weak or No Attraction | Potential partial activation of this compound receptors |
| (E,E)-Farnesal | C15H24O | Bombus terrestris (Male) | Low | Unlikely to be attractive | Distinct ORs |
| Geraniol | C10H18O | Bombus terrestris (Male) | Very Low | No Attraction | General floral scent ORs |
| Bombykol | C16H30O | Bombus terrestris (Male) | Negligible | No Response | Pheromone receptors of Bombyx mori |
This table is a predictive model based on existing literature and principles of chemical ecology. Experimental validation is required.
Experimental Protocols for Assessing Cross-Reactivity
Objective comparison of pheromone cross-reactivity relies on standardized and rigorous experimental methodologies. The following protocols are fundamental to generating the data required for such comparisons.
Electroantennography (EAG)
Electroantennography is a technique used to measure the summated electrical response of the insect antenna to a volatile stimulus. It provides a direct measure of the extent to which a compound activates the olfactory receptor neurons.
Detailed EAG Protocol:
-
Insect Preparation: An adult insect (e.g., a male Bombus terrestris) is immobilized. One antenna is excised at the base.
-
Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Kaissling and Thorson's saline). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is connected to the basal end.
-
Stimulus Delivery: A continuous stream of humidified and purified air is passed over the antenna. Test compounds, including this compound and other potential cross-reactants, are dissolved in a solvent (e.g., hexane) and applied to a filter paper strip. The filter paper is placed inside a Pasteur pipette. A controlled puff of air is delivered through the pipette, introducing the odorant into the continuous airstream.
-
Data Recording and Analysis: The electrical potential changes across the antenna are amplified and recorded. The amplitude of the depolarization (in millivolts) is measured as the EAG response. Responses to different compounds are normalized relative to a standard compound or the primary pheromone (this compound) to allow for comparison.
Behavioral Assays
Behavioral assays are crucial for determining the ultimate effect of a chemical stimulus on the insect's behavior. A common method is the walking bioassay in a Y-tube olfactometer.
Detailed Walking Bioassay Protocol:
-
Apparatus: A Y-shaped glass or acrylic tube is used. Purified and humidified air is passed through each arm of the Y-tube.
-
Stimulus Application: The test compound (e.g., this compound) is applied to a filter paper and placed in one arm of the olfactometer. The other arm contains a solvent control.
-
Insect Introduction: A single insect is introduced at the base of the Y-tube.
-
Observation and Data Collection: The insect's movement is observed for a set period. The first choice of arm and the time spent in each arm are recorded. A positive response is typically defined as the insect moving a certain distance up the arm containing the test compound.
-
Data Analysis: The number of insects choosing the test arm versus the control arm is analyzed using a statistical test (e.g., Chi-squared test) to determine if there is a significant preference.
Signaling Pathways and Visualization
The perception of this compound and other pheromones is initiated by the binding of the ligand to an Olfactory Receptor (OR) located on the dendrites of olfactory sensory neurons. In insects, this process can involve both ionotropic and metabotropic signaling pathways. The general model for pheromone reception often involves a G protein-coupled receptor (GPCR) mechanism.
Upon binding of the pheromone to the OR, a conformational change in the receptor activates a G-protein. The activated G-protein, in turn, initiates a second messenger cascade, often involving adenylyl cyclase and the production of cyclic AMP (cAMP). This leads to the opening of ion channels, depolarization of the neuron, and the generation of an action potential that is transmitted to the brain.
Below are diagrams illustrating the key experimental workflow and the putative signaling pathway.
Caption: Workflow for assessing this compound cross-reactivity.
Caption: Putative olfactory signaling pathway for this compound.
Conclusion
The available evidence strongly suggests that this compound exhibits a high degree of specificity in its interaction with insect olfactory systems. This specificity is likely mediated by narrowly tuned olfactory receptors, minimizing cross-reactivity with other pheromones and general odorants. For researchers and professionals in drug development and pest management, this indicates that this compound-based products are likely to have minimal off-target effects on non-target insect species, making it a promising candidate for inclusion in integrated pest management programs. Further research involving direct comparative EAG and behavioral assays with a broader range of structurally related compounds is necessary to fully elucidate the cross-reactivity profile of this compound.
References
- 1. Absolute configuration of chiral terpenes in marking pheromones of bumblebees and cuckoo bumblebees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Farnesol-detecting olfactory neurons in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesol-Detecting Olfactory Neurons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Fungi Treated with Farnesol: A Framework for Analysis
A Note on Dihydrofarnesol: Publicly available research on the comparative transcriptomics of fungi treated specifically with this compound is limited. However, extensive research exists for the structurally related sesquiterpene, farnesol. This guide presents a comparative overview of the transcriptomic effects of farnesol on various fungi, serving as a methodological and analytical framework for similar studies on this compound. Farnesol, a quorum-sensing molecule, is known to influence fungal morphogenesis, biofilm formation, and virulence.[1][2][3]
Quantitative Data Summary
The following tables summarize the differential gene expression in fungi upon treatment with farnesol, as reported in various studies. These tables provide a snapshot of the cellular processes affected by this molecule.
Table 1: Differentially Expressed Genes in Candida auris Biofilms Treated with Farnesol
| Gene | Function | Fold Change | Reference |
| UME6 | Biofilm formation, hyphal growth | Upregulated | [4] |
| CZF1 | Biofilm formation, white-opaque switching | Upregulated | [4] |
| ERG4 | Ergosterol biosynthesis | Downregulated | [4] |
| ERG7 | Ergosterol biosynthesis | Downregulated | [4] |
| ERG9 | Ergosterol biosynthesis | Downregulated | [4] |
| ERG10 | Ergosterol biosynthesis | Downregulated | [4] |
| ERG26 | Ergosterol biosynthesis | Downregulated | [4] |
| PFK1 | Glycolysis | Downregulated | [4] |
| INO1 | Inositol biosynthesis | Downregulated | [4] |
| POT1 | Fatty acid beta-oxidation | Downregulated | [4] |
Table 2: Differentially Expressed Genes in Planktonic Candida auris Treated with Farnesol
| Gene Category | Regulation | Key Affected Processes | Reference |
| Antioxidative Defense | Upregulated | Response to oxidative stress | [5] |
| Transmembrane Transport | Upregulated | Efflux of compounds | [5][6] |
| Fatty Acid β-oxidation | Upregulated | Lipid metabolism | [5][6] |
| Morphogenesis | Downregulated | Inhibition of hyphal growth | [5][6] |
| Biofilm Events | Downregulated | Reduced biofilm formation | [5][6] |
| Iron Metabolism | Downregulated | Disruption of iron homeostasis | [5][6] |
Table 3: Differentially Expressed Genes in Candida albicans Treated with Farnesol
| Gene | Function | Fold Change | Reference |
| HWP1 | Hyphal wall protein, adhesion | Downregulated | [2][7] |
| SAP6 | Secreted aspartyl proteinase | Downregulated | [2][7] |
| RIM101 | pH sensing pathway | No significant change | [2][7] |
| HST7 | MAP Kinase cascade | Downregulated | [8] |
| CPH1 | MAP Kinase cascade | Downregulated | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparative transcriptomic studies. Below are standardized methodologies synthesized from the cited literature.
Fungal Culture and Farnesol Treatment
-
Fungal Strain and Culture Conditions: Candida species (e.g., C. auris, C. albicans) are typically grown in a standard mycological medium such as RPMI-1640 or Sabouraud Dextrose Broth (SDB) at 37°C.
-
Inoculum Preparation: A starting inoculum is prepared by culturing the fungus overnight, washing the cells with phosphate-buffered saline (PBS), and adjusting the cell density to a specific concentration (e.g., 1 x 10^7 cells/mL).
-
Farnesol Treatment: Farnesol is typically dissolved in a solvent like methanol to create a stock solution. The final concentration of farnesol used for treatment can range from 75 µM to 300 µM, depending on the study's objectives.[2][5] An equivalent volume of the solvent is added to the control cultures.
-
Incubation: The treated and control cultures are incubated for a specific duration (e.g., 2 to 24 hours) under appropriate conditions before harvesting for RNA extraction.[6]
RNA Extraction and Sequencing (RNA-Seq)
-
Cell Lysis and RNA Extraction: Fungal cells are harvested by centrifugation. Total RNA is extracted using a combination of mechanical disruption (e.g., bead beating) and a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) to ensure high-quality RNA.
-
RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent BioAnalyzer). Samples with high RNA Integrity Numbers (RIN) are selected for sequencing.
-
Library Preparation: mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments to create the sequencing library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform, such as an Illumina NovaSeq, to generate paired-end reads.[9]
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC, and adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to the reference genome of the fungal species using an aligner like STAR or HISAT2.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. A tool like DESeq2 or edgeR is then used to identify differentially expressed genes between the farnesol-treated and control groups.[10] Genes with a significant p-value (typically < 0.05) and a fold change greater than a specified threshold (e.g., 1.5 or 2) are considered differentially expressed.[5]
-
Real-Time Quantitative PCR (RT-qPCR) for Validation
-
cDNA Synthesis: A subset of the extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.
-
Primer Design: Gene-specific primers for the target and reference (housekeeping) genes (e.g., ACT1) are designed.[5]
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.[5]
Visualizations
The following diagrams illustrate key workflows and signaling pathways involved in the fungal response to farnesol.
Caption: A typical experimental workflow for comparative transcriptomics of fungi treated with farnesol.
Caption: Simplified signaling pathways affected by farnesol in fungi, leading to morphological changes.[8][11]
References
- 1. Transcriptional regulation of the synthesis and secretion of farnesol in the fungus Candida albicans: examination of the Homann transcription regulator knockout collection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Farnesol on Responsive Gene Expressions in Hyphal Morphogenesis Transformation of Candida albicans [iem.modares.ac.ir]
- 3. Frontiers | Farnesol as an antifungal agent: comparisons among MTLa and MTLα haploid and diploid Candida albicans and Saccharomyces cerevisiae [frontiersin.org]
- 4. Comparative transcriptional analysis of Candida auris biofilms following farnesol and tyrosol treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Profiling of the Candida auris Response to Exogenous Farnesol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. iem.modares.ac.ir [iem.modares.ac.ir]
- 8. Farnesol, a morphogenetic autoregulatory substance in the dimorphic fungus Candida albicans, inhibits hyphae growth through suppression of a mitogen-activated protein kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Farnesol and Cyclic AMP Signaling Effects on the Hypha-to-Yeast Transition in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dihydrofarnesol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of dihydrofarnesol is a critical aspect of laboratory operations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing risks to both personnel and the environment. Adherence to these protocols is essential for regulatory compliance and laboratory safety.
Immediate Safety and Hazard Profile
This compound is a combustible liquid that is classified as a skin irritant and a potential skin sensitizer.[1][2] Crucially, it is categorized as very toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative that this compound is not released into the environment through drains or regular trash disposal.[1][2][3]
Personal Protective Equipment (PPE): Before handling this compound or its waste, personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Work should always be conducted in a well-ventilated area.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program, typically overseen by the Environmental Health and Safety (EHS) office.[3][4]
Step 1: Waste Collection
-
Containment: Collect all this compound waste, including unused product and contaminated materials, in a designated, chemically compatible container with a tightly sealing lid.[1][5][6] Plastic containers are often preferred to glass to minimize the risk of breakage.[3]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.[5] It should be kept separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Step 2: Labeling
-
Hazard Identification: Immediately label the waste container with the words "Hazardous Waste".[3][6]
-
Content Declaration: The label must clearly list the full chemical name ("this compound") and the approximate quantity or concentration.[3] Do not use abbreviations or chemical formulas.[3]
-
Generator Information: Include the name and contact information of the principal investigator, the laboratory room number, and the date the waste was first added to the container.[3]
Step 3: Storage
-
Store the sealed and labeled waste container in a designated, secure area, such as a satellite accumulation area, away from ignition sources.[2]
-
Ensure the storage area has secondary containment to capture any potential leaks.[4]
Step 4: Arranging for Disposal
-
Once the container is full or the waste is no longer being generated, contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[4][7]
Spill and Emergency Procedures
In the event of a this compound spill, follow these steps:
-
Ensure Safety: Alert others in the area and evacuate if necessary. Remove all sources of ignition.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a universal absorbent pad.[1][8][9]
-
Collection: Carefully collect the contaminated absorbent material and place it into a sealable container for disposal as hazardous waste.[1][9]
-
Decontamination: Clean the spill surface thoroughly to remove any residue.[2]
Disposal of Empty Containers
Empty containers that held this compound must be managed carefully due to residual chemical.
-
Triple-Rinsing: An empty container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) that can dissolve this compound.[4][6]
-
Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[4][6]
-
Container Disposal: After triple-rinsing, deface or remove the original product label. The container can then typically be disposed of in the regular trash or recycling, depending on institutional policies.[4]
Quantitative Safety and Environmental Data
The following tables summarize key quantitative data related to the handling and disposal of this compound.
Table 1: Ecotoxicity Data
| Test Organism | Endpoint | Value | Guideline | Reference |
|---|---|---|---|---|
| Algae (P. subcapitata) | EC50 (72h) | 1.43 mg/L | OECD 201 | [2] |
| Algae (P. subcapitata) | NOEC (72h) | 0.0774 mg/L | OECD 201 | [2] |
| Crustacea (D. magna) | EC50 (48h) | 0.209 mg/L | OECD 202 | [2] |
| Crustacea (D. magna) | NOEC (48h) | 0.126 mg/L | OECD 202 |[2] |
EC50: The concentration causing an effect in 50% of the test population. NOEC: No-Observed-Effect Concentration.
Table 2: Physical and Toxicological Properties
| Property | Value | Guideline/Method | Reference |
|---|---|---|---|
| Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg | OECD 423 | [2] |
| Biodegradability | 99% (Readily Biodegradable) | OECD 301C | [2] |
| Flash Point | 96 °C / 204.8 °F | Closed Cup | [8] |
| Specific Gravity | 0.887 | Not Specified |[8] |
Experimental Protocols Overview
The data presented above are derived from standardized testing protocols established by the Organisation for Economic Co-operation and Development (OECD).
-
OECD Test Guideline 201 (Alga, Growth Inhibition Test): This test exposes a population of freshwater algae to the chemical for 72 hours. The primary endpoint is the inhibition of growth (biomass and growth rate) compared to a control group, which is used to calculate EC50 and NOEC values.
-
OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test): This is a short-term toxicity test where aquatic invertebrates (Daphnia magna) are exposed to the chemical for 48 hours. The test determines the concentration at which 50% of the daphnids are unable to swim (immobilization), reported as the EC50.
-
OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method): This method is used to estimate the acute oral toxicity (LD50) of a substance. It involves administering the chemical to rats in a stepwise procedure using a small number of animals per step. The outcome (survival or death) determines the next step and the final classification of toxicity.
-
OECD Test Guideline 301C (Ready Biodegradability: Modified MITI Test): This protocol assesses the "ready biodegradability" of a chemical in an aerobic aqueous medium. It measures the rate of oxygen consumption by microorganisms as they break down the test substance over 28 days. A high percentage of degradation indicates the substance is readily biodegradable.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. aurochemicals.com [aurochemicals.com]
- 2. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Dihydrofarnesol
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Dihydrofarnesol. Adherence to these guidelines is essential to ensure a safe laboratory environment and to minimize health and environmental risks. This compound is recognized as a skin sensitizer and is very toxic to aquatic life with long-lasting effects, necessitating stringent operational procedures.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this substance.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Double gloving with nitrile or neoprene gloves is recommended for incidental contact. For prolonged contact or immersion, butyl rubber gloves are advised. Always inspect gloves for tears or punctures before use and change them immediately if contact with this compound occurs. |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in situations with a high risk of splashing. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and buttoned completely. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Respirator | Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to prevent accidental exposure and contamination.
Experimental Workflow for Safe Handling
Detailed Experimental Protocol for Handling this compound
-
Preparation and Pre-Handling:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
-
Personal Protective Equipment (PPE) Donning:
-
Inspect all PPE for integrity before use.
-
Don a laboratory coat, followed by chemical splash goggles.
-
Put on the inner pair of nitrile or neoprene gloves, ensuring they are pulled over the cuffs of the lab coat.
-
Don the outer pair of gloves.
-
-
Chemical Handling:
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Handle this compound with care to avoid splashes and the generation of aerosols.
-
Keep containers of this compound closed when not in use.
-
-
Post-Handling and Storage:
-
After handling, decontaminate the work surface with an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Ensure that the primary container of this compound is securely sealed and properly labeled.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
The disposal of this compound and its contaminated materials must be managed to prevent environmental harm, particularly to aquatic ecosystems.
Logical Flow for this compound Waste Management
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Do not dispose of this compound down the drain.
-
Establish separate, clearly labeled waste streams for liquid and solid waste contaminated with this compound.
-
-
Liquid Waste Disposal:
-
Collect all unused this compound and contaminated solvents in a dedicated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., skin sensitizer, environmentally hazardous).
-
Keep the container sealed when not in use and store it in a designated hazardous waste accumulation area.
-
-
Solid Waste Disposal:
-
Collect all contaminated solid materials, such as gloves, pipette tips, and absorbent pads, in a dedicated, sealable plastic bag or container.
-
Label the bag or container as "Hazardous Waste: this compound Contaminated Debris."
-
Store the sealed solid waste container in the designated hazardous waste accumulation area.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty this compound container with a suitable solvent (e.g., ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
After triple rinsing, deface the label on the container and dispose of it according to institutional guidelines for decontaminated glassware or plastic.
-
-
Final Disposal:
-
Arrange for the collection of all this compound waste by a certified hazardous waste disposal company.
-
Ensure all necessary paperwork and manifests are completed in accordance with local, state, and federal regulations.
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
